molecular formula C8H7BrN2O2 B1375466 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 304902-95-2

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No.: B1375466
CAS No.: 304902-95-2
M. Wt: 243.06 g/mol
InChI Key: OZBCWWVNZKSSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7BrN2O2 and its molecular weight is 243.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-3-10-7(4-1-2-4)11-6(5)8(12)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBCWWVNZKSSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736926
Record name 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304902-95-2
Record name 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a plausible and scientifically grounded synthetic pathway, thorough characterization methodologies, and discusses the potential applications of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this important chemical entity.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including established pharmaceuticals and agrochemicals.[1] The inherent electronic properties and the spatial arrangement of the nitrogen atoms within the pyrimidine ring allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound, with its unique combination of a bromine atom, a cyclopropyl group, and a carboxylic acid moiety, presents a versatile platform for further chemical modifications. The bromine atom serves as a valuable handle for cross-coupling reactions, enabling the introduction of a wide range of substituents.[1] The cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid provides a key site for amide bond formation or other derivatizations. These features make this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.

Strategic Synthesis of this compound

While multiple synthetic routes to substituted pyrimidines exist, a robust and scalable synthesis of this compound can be envisioned through a convergent strategy. The most plausible approach involves the condensation of a suitable three-carbon building block with cyclopropylamidine, followed by functional group manipulations. An analogous synthesis for the 2-methyl derivative using mucobromic acid and acetamidine has been reported, providing a strong precedent for this methodology.[2]

A potential one-step synthesis has also been described in the patent literature, involving the reaction of 2-bromomalonaldehyde with an amidine.[3] This could offer a more direct route, though the availability and stability of 2-bromomalonaldehyde may be a consideration for large-scale production.

This guide will focus on a two-step approach, commencing with the synthesis of the ethyl ester intermediate followed by hydrolysis to the final carboxylic acid. This strategy often provides better overall yields and easier purification of the intermediates.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Hydrolysis A Mucobromic Acid D Ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate A->D Condensation B Cyclopropylamidine Hydrochloride B->D C Sodium Ethoxide in Ethanol C->D E Ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate G This compound E->G Saponification F Lithium Hydroxide F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

This procedure is adapted from the synthesis of analogous 5-bromopyrimidine-4-carboxylates.[4]

  • Reagents and Materials:

    • Mucobromic acid

    • Cyclopropylamidine hydrochloride

    • Sodium metal

    • Anhydrous ethanol

    • Diethyl ether

    • Hydrochloric acid (2 M)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Ice bath

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.

    • To the freshly prepared sodium ethoxide solution, add cyclopropylamidine hydrochloride and stir the suspension.

    • Warm the mixture to approximately 50°C.

    • Prepare a solution of mucobromic acid in anhydrous ethanol.

    • Add the mucobromic acid solution dropwise to the amidine suspension, maintaining the temperature below 55°C.

    • After the addition is complete, add an additional portion of the sodium ethoxide solution.

    • Allow the reaction mixture to cool to room temperature and then stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

This is a standard saponification of an ester to a carboxylic acid.[5]

  • Reagents and Materials:

    • Ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

    • Lithium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate in a mixture of THF and water in a round-bottom flask.

    • Add lithium hydroxide to the solution and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford this compound.

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring proton, the cyclopropyl protons, and the carboxylic acid proton. The pyrimidine proton will likely appear as a singlet in the aromatic region. The cyclopropyl protons will exhibit a complex multiplet pattern in the aliphatic region. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the pyrimidine ring, the cyclopropyl group, and the carbonyl carbon of the carboxylic acid.[6][7]

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.[8] The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A suitable reversed-phase method should be developed to separate the target compound from any starting materials or byproducts.

Physical Properties
  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

  • Appearance: The physical appearance of the solid product (e.g., color, crystalline form) should be recorded.

Summary of Expected Analytical Data
Property Expected Value/Observation
Molecular Formula C₈H₇BrN₂O₂
Molecular Weight 243.06 g/mol
Appearance White to off-white solid
¹H NMR (Predicted) Signals for pyrimidine, cyclopropyl, and carboxylic acid protons
¹³C NMR (Predicted) Signals for pyrimidine, cyclopropyl, and carbonyl carbons
Mass Spectrum (EI) M+ peak at m/z 242, M+2 peak at m/z 244
Purity (HPLC) ≥95%

Applications and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in various fields:

  • Pharmaceuticals: The pyrimidine core is a common feature in many drugs. This compound can serve as a key intermediate in the development of novel kinase inhibitors, antivirals, and other therapeutic agents.[9]

  • Agrochemicals: Pyrimidine derivatives are also utilized in the agrochemical industry as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new crop protection agents.

The presence of the bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups. The carboxylic acid functionality can be readily converted to amides, esters, or other derivatives, further expanding the molecular diversity that can be accessed from this versatile intermediate.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[10] In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This technical guide has outlined a scientifically sound approach to the synthesis and characterization of this compound. The detailed protocols and characterization methods provide a solid foundation for researchers and scientists working with this important chemical intermediate. The versatility of this compound as a building block in medicinal chemistry and other areas of chemical research underscores its potential for the development of novel and impactful molecules.

References

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). This compound china manufacture. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 5-Bromo-2-methyl-4-pyrimidinecarboxylic Acid in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2022(3), M1442. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, its logical synthesis, and its significant applications as a versatile intermediate for creating high-value molecules.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics across a wide range of diseases, including oncology, infectious diseases, and neurological disorders.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional pharmacophore. Within this class, this compound (CAS No. 304902-95-2) emerges as a particularly valuable intermediate. The strategic placement of three distinct functional handles—the reactive bromine atom (amenable to cross-coupling), the carboxylic acid (for amide coupling and derivatization), and the lipophilic cyclopropyl group (for modulating physicochemical properties)—provides chemists with a powerful tool for systematic structure-activity relationship (SAR) studies and the development of novel molecular entities.

Chemical Structure and Identifiers

The molecular architecture of this compound is fundamental to its reactivity and utility. The electron-withdrawing nature of the pyrimidine ring and the bromine atom influences the acidity of the carboxylic acid and the reactivity of the C5 position.

Molecular Structure

Caption: 2D Structure of this compound.

Chemical Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous reference.

IdentifierValueReference
CAS Number 304902-95-2[2][3]
Molecular Formula C₈H₇BrN₂O₂[3][4]
Molecular Weight 243.06 g/mol [3]
IUPAC Name This compound-
SMILES O=C(O)C1=NC(C2CC2)=NC=C1Br[4]
InChI Key Not readily available-

Physicochemical Properties

Understanding the physicochemical properties is critical for designing reaction conditions, purification strategies, and formulation studies. While experimental data for properties such as melting and boiling points are not consistently reported in public literature and should be confirmed via a supplier's Certificate of Analysis, key computed properties provide valuable insight.[5][6]

PropertyValue / DescriptionReference
Melting Point Data not available in public literature.[5][6]
Boiling Point Data not available in public literature.[5][6]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.-
XLogP3 1.3[4]
Hydrogen Bond Donor Count 1 (from the carboxylic acid -OH)[4]
Hydrogen Bond Acceptor Count 4 (from the two pyrimidine nitrogens and two carboxylic acid oxygens)[4]
Appearance Typically an off-white to yellow solid.-

Synthesis and Manufacturing

The construction of the substituted pyrimidine core is a well-established process in organic chemistry. The most logical and field-proven approach involves the condensation of an amidine with a dicarbonyl synthon.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two readily available starting materials: Cyclopropanecarboxamidine and Mucobromic acid . This pathway is advantageous due to the commercial availability and cost-effectiveness of the precursors.[3]

retrosynthesis target 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid intermediates Condensation (Pyrimidine Formation) target->intermediates Disconnection amidine Cyclopropanecarboxamidine (from Cyclopropyl nitrile) intermediates->amidine dicarbonyl Mucobromic Acid (Dibromo-maleic aldehyde acid) intermediates->dicarbonyl precursors Precursors

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the well-documented synthesis of structurally analogous 2-substituted-5-bromopyrimidine-4-carboxylic acids.[7] This self-validating system relies on classical condensation chemistry.

Objective: To synthesize this compound from cyclopropanecarboxamidine hydrochloride and mucobromic acid.

Materials:

  • Cyclopropanecarboxamidine hydrochloride (1.0 eq)

  • Mucobromic acid (1.0 eq)

  • Sodium metal (4.0 eq)

  • Anhydrous Ethanol (as solvent)

  • 2M Hydrochloric Acid (for workup)

  • Deionized Water

Protocol:

  • Preparation of Sodium Ethoxide Solution (Base):

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Argon), carefully add sodium metal (4.0 eq) in small portions to anhydrous ethanol.

    • Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the amidine hydrochloride salt in situ, generating the free amidine base necessary for the condensation. Preparing it fresh ensures it is anhydrous and highly reactive. The reaction is highly exothermic and produces flammable hydrogen gas; therefore, controlled addition and an inert atmosphere are critical for safety.

  • Amidine Free-Basing and Reaction Initiation:

    • Once all the sodium has reacted and the solution has cooled, add cyclopropanecarboxamidine hydrochloride (1.0 eq) to the freshly prepared sodium ethoxide solution.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Condensation with Mucobromic Acid:

    • In a separate flask, dissolve mucobromic acid (1.0 eq) in a minimal amount of anhydrous ethanol.

    • Add the mucobromic acid solution dropwise to the amidine suspension. An exothermic reaction is expected.

    • Causality: The free amidine attacks the aldehyde carbonyl of the mucobromic acid, initiating a cascade of condensation and cyclization steps that ultimately form the pyrimidine ring. Dropwise addition is crucial to control the reaction temperature and prevent the formation of side products.

  • Reaction Completion:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporation).

    • Re-dissolve the resulting residue in a small amount of water and cool in an ice bath.

    • Acidify the solution slowly by adding 2M HCl dropwise until the pH is ~2-3. A precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the final product, the carboxylic acid, insoluble in the acidic aqueous medium, which allows for its isolation by precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexanes) to remove organic impurities.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Spectroscopic and Analytical Data (Predicted)

While experimental spectra should be obtained for confirmation, the structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum (in DMSO-d₆) is expected to show distinct signals: a singlet for the pyrimidine proton (C6-H) downfield, likely around δ 9.0 ppm.[7] The cyclopropyl group should exhibit two multiplets for the non-equivalent methylene protons (-CH₂-) and one multiplet for the methine proton (-CH-), all upfield between δ 1.0-2.5 ppm. A very broad singlet for the carboxylic acid proton will also be present.

  • ¹³C NMR: Key predicted signals include the carboxylic acid carbonyl (~165-170 ppm), several signals for the aromatic carbons of the pyrimidine ring, and characteristic upfield signals for the cyclopropyl carbons.

  • Mass Spectrometry: The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom, with two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units. The exact mass should correspond to the molecular formula C₈H₇⁷⁹BrN₂O₂.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to be readily converted into more complex molecules for biological screening.

Role as a Key Intermediate in Drug Discovery

The pyrimidine-4-carboxylic acid scaffold is a cornerstone in the synthesis of targeted therapies.[8] This intermediate is primarily used in two subsequent reaction types:

  • Amide Bond Formation: The carboxylic acid is readily activated (e.g., with HATU or EDC) and coupled with a diverse range of amines to generate libraries of pyrimidine-4-carboxamides. This approach was instrumental in developing potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in neurological and inflammatory processes.[9]

  • Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the pyrimidine core. This strategy is frequently used in the synthesis of kinase inhibitors.[10]

Application Workflow: Synthesis of a Bioactive Amide

workflow start 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 product Target Molecule: 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxamide step1->product reagent1 Primary/Secondary Amine (R-NH₂) reagent1->step1

Caption: Common synthetic transformation of the title compound in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets.[11]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical help.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the chemical enter drains.[11]

References

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (2025). 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Al-Hayali, A. et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shim, T. et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Retrieved from [Link]

  • Pierre, F. et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Li, Y. et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Retrieved from [Link]

  • Gkizis, P. et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid (CAS 304902-95-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-Cyclopropylpyrimidine-4-Carboxylic Acid, along with a list of current suppliers. This molecule, identified by CAS number 304902-95-2, is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities.

Chemical Identity and Properties

This compound is a heterocyclic compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol .[1][2][3] Its structure features a pyrimidine ring substituted with a bromine atom, a cyclopropyl group, and a carboxylic acid functional group.

PropertyValueSource
CAS Number 304902-95-2[1][2][4][5]
Molecular Formula C8H7BrN2O2[2][3][6]
Molecular Weight 243.06[1][3][6]
Appearance See specifications from supplier[2]
Purity Typically ≥96%[2]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][6]

While specific experimental data for properties like melting point, boiling point, and solubility are not consistently available in public literature[1][7][8], its primary application is noted to be in pharmaceutical synthesis.[2] Given its chemical structure, it is expected to be a solid at room temperature and likely soluble in organic solvents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] If inhaled, move the person to fresh air.[6] If swallowed, get medical help.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1][6]

Potential Applications in Research and Drug Development

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific biological target and mechanism of action for this compound are not detailed in the currently available literature, its structural motifs suggest several potential areas of investigation for researchers. The pyrimidine core is a key component of many anticancer, antiviral, and antimicrobial agents. The presence of a carboxylic acid group provides a handle for further chemical modification and salt formation, which can be crucial for optimizing pharmacokinetic properties. The cyclopropyl group can influence metabolic stability and binding affinity to target proteins.

Given its likely role as a building block in pharmaceutical synthesis[2], this compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers may utilize this compound in the development of novel kinase inhibitors, receptor antagonists, or modulators of other signaling pathways.

Experimental Workflow: A Conceptual Framework

For researchers looking to investigate the biological potential of this compound, a general experimental workflow can be proposed. This workflow is a conceptual guide and should be adapted based on the specific research hypothesis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Acquisition & QC B Target Identification/ Hypothesis Generation A->B C Primary Screening Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D E Secondary Assays (e.g., Dose-Response, Selectivity) D->E F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G Lead Optimization (Structure-Activity Relationship) F->G H In Vivo Efficacy Studies (Animal Models) G->H I Pharmacokinetic & Toxicology Studies H->I J Candidate Selection I->J

Conceptual workflow for investigating the biological activity of a novel chemical entity.

Step-by-Step Methodologies (Conceptual)

  • Compound Acquisition and Quality Control:

    • Procure this compound from a reputable supplier.

    • Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Target Identification and Hypothesis Generation:

    • Based on the structural similarity to known bioactive molecules, formulate hypotheses about its potential biological targets. Computational methods like molecular docking can be employed to predict binding to specific proteins.

  • Primary Screening Assays:

    • Perform high-throughput screening assays to test the compound against a panel of potential targets (e.g., kinases, G-protein coupled receptors).

  • Cell-Based Assays:

    • Evaluate the effect of the compound on cellular processes such as cell viability, proliferation, or apoptosis in relevant cell lines.

  • Mechanism of Action Studies:

    • If a primary hit is identified, conduct further experiments to elucidate the mechanism of action, such as western blotting to assess changes in protein phosphorylation or reporter gene assays to measure transcriptional activity.

  • Lead Optimization:

    • Synthesize analogs of the lead compound to explore the structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.

Suppliers

A number of chemical suppliers list this compound in their catalogs. Researchers should contact these suppliers directly for information on availability, purity, and pricing.

Known Suppliers Include:

  • Wuhan Ariel Chemical Co., Ltd.[1]

  • Tianjin Derchemist Science & Technology Co., Ltd.[1]

  • Shanghai XinKai Chemical Technology Co., Ltd.[1]

  • ShangHai Wisacheam Pharmaceutical Co., Ltd.[1]

  • Shanghai Carlow Chemicals Co., Ltd.[1]

  • Capot Chemical Co., Ltd.[1]

  • Henan Alfachem Co., Ltd.[1]

  • Hangzhou ZeErRui Chemical Co., Ltd.[2]

Conclusion

This compound (CAS 304902-95-2) represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While its specific biological activity is yet to be extensively documented in publicly available literature, its chemical structure suggests a high potential for discovery in various disease areas. This guide provides a foundational understanding of its properties and a conceptual framework for its investigation, empowering researchers to explore its full potential in drug discovery and development.

References

Unlocking the Therapeutic Potential of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific, functionalized pyrimidine derivative: 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. While direct biological data for this compound remains nascent, its structural features—a halogenated pyrimidine core, a bioisosteric cyclopropyl group, and a reactive carboxylic acid moiety—strongly suggest significant therapeutic promise. This document provides a comprehensive analysis of its potential as an anticancer, antiviral, and herbicidal agent. We will explore the mechanistic rationale for these activities, grounded in established structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists and drug development professionals poised to investigate this promising molecule.

Introduction: The Pyrimidine Scaffold and Rationale for Investigation

Pyrimidine derivatives are integral to a vast array of biological processes, most notably as components of nucleic acids. This inherent biological relevance has made them a privileged scaffold in drug discovery, leading to the development of numerous therapeutics.[1][2][3][4] The subject of this guide, this compound, presents a compelling case for investigation due to the strategic combination of its substituents.

  • The 5-Bromo Moiety: Halogenation at the 5-position of the pyrimidine ring is a common strategy in drug design. The bromine atom can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. Furthermore, it can influence the electronic properties of the pyrimidine ring, potentially modulating its reactivity and metabolic stability.

  • The 2-Cyclopropyl Group: The cyclopropyl ring is increasingly utilized as a bioisostere for other functional groups, such as vinyl or phenyl groups. Its rigid, three-dimensional structure can confer conformational constraint, leading to improved target selectivity and potency. Moreover, the cyclopropyl group is often associated with enhanced metabolic stability, a critical attribute for drug candidates.

  • The 4-Carboxylic Acid Functionality: The carboxylic acid group provides a key site for interaction with biological targets, often forming strong ionic bonds or hydrogen bonds with amino acid residues in active sites. It also offers a handle for further chemical modification, such as esterification to create prodrugs with improved pharmacokinetic properties.

Given these structural features, we hypothesize that this compound possesses significant potential in three key therapeutic and agrochemical areas: oncology, virology, and herbicide development.

Potential Biological Activity I: Anticancer Properties via Kinase and Dihydroorotate Dehydrogenase Inhibition

The pyrimidine core is a well-established pharmacophore in the development of anticancer agents, with many approved drugs targeting key enzymes involved in cancer cell proliferation and survival.[5] We propose two primary mechanisms through which this compound may exert its anticancer effects: inhibition of protein kinases and inhibition of dihydroorotate dehydrogenase (DHODH).

Mechanistic Hypothesis: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, where it mimics the adenine ring of ATP and binds to the hinge region of the kinase active site.

Logical Relationship: Proposed Kinase Inhibition

G Compound 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Kinase Kinase Active Site (ATP Binding Pocket) Compound->Kinase Binds to Hinge Region Inhibition Competitive Inhibition Compound->Inhibition Kinase->Inhibition Signal Downstream Signaling Pathway Kinase->Signal Phosphorylates Substrates ATP ATP ATP->Kinase Binds Inhibition->Signal Blocks Apoptosis Apoptosis Inhibition->Apoptosis Induces Proliferation Cancer Cell Proliferation and Survival Signal->Proliferation Promotes

Caption: Proposed mechanism of kinase inhibition.

Mechanistic Hypothesis: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a continuous supply of pyrimidines. Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis.[7][8] Several pyrimidine-based compounds have been identified as potent DHODH inhibitors.[9]

Experimental Workflow: Assessing Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Multiple Cancer Cell Lines A->B C Kinase Inhibition Assays (e.g., Kinase-Glo, LanthaScreen) Panel of Relevant Kinases B->C If cytotoxic D DHODH Inhibition Assay (Spectrophotometric) B->D If cytotoxic E Mechanism of Action Studies (Western Blot, Flow Cytometry for Cell Cycle and Apoptosis) C->E D->E F Xenograft Mouse Models (Tumor Growth Inhibition) E->F If potent in vitro G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H Toxicity Studies F->H

Caption: Workflow for evaluating anticancer potential.

Experimental Protocols
  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate solution, and ATP solution.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate IC50 values.

  • Enzyme Preparation: Purify recombinant human DHODH.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate mixture.

  • Absorbance Measurement: Monitor the decrease in absorbance of DCIP at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibitor.

Potential Biological Activity II: Antiviral Activity

Many clinically used antiviral drugs are nucleoside analogs that interfere with viral DNA or RNA synthesis. Given its pyrimidine core, this compound could act as a nucleoside analog mimic, inhibiting viral polymerases or other enzymes crucial for viral replication. A structurally related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is noted for its use in the synthesis of antiviral agents.

Mechanistic Hypothesis: Inhibition of Viral Polymerase

Viral polymerases are essential for the replication of the viral genome. Pyrimidine analogs can be incorporated into the growing nucleic acid chain, causing chain termination, or they can act as competitive inhibitors of the polymerase enzyme itself.

Logical Relationship: Proposed Antiviral Mechanism

G Compound 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid (as nucleoside analog) ViralPolymerase Viral RNA/DNA Polymerase Compound->ViralPolymerase Competitively Inhibits or Causes Chain Termination Inhibition Inhibition of Replication Compound->Inhibition Replication Viral Genome Replication ViralPolymerase->Replication Catalyzes ViralPolymerase->Inhibition Nucleotides Natural Nucleotides Nucleotides->ViralPolymerase Substrate

Caption: Proposed mechanism of antiviral action.

Experimental Protocol: Antiviral Screening (Plaque Reduction Assay)
  • Cell Culture: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Potential Biological Activity III: Herbicidal Activity

Pyrimidine carboxylic acids are a known class of herbicides.[2] A patent for 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids highlights their use as herbicides. The potential herbicidal action of this compound could be mediated through two primary mechanisms: acting as a synthetic auxin or inhibiting plant DHODH.

Mechanistic Hypothesis: Synthetic Auxin Mimicry

Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.[2] The carboxylic acid group is a key feature for auxin-like activity.

Mechanistic Hypothesis: Inhibition of Plant Dihydroorotate Dehydrogenase (DHODH)

Similar to its role in cancer, DHODH is crucial for pyrimidine biosynthesis in plants. Inhibition of this enzyme would deprive the plant of essential building blocks for growth and development. A novel class of herbicides targeting plant DHODH has recently been identified.[4]

Experimental Workflow: Assessing Herbicidal Activity

G cluster_0 In Vitro Screening cluster_1 Greenhouse and Field Trials A Compound Formulation B Seed Germination and Seedling Growth Assays (e.g., on agar plates) (Monocots and Dicots) A->B C Plant DHODH Inhibition Assay A->C D Pre- and Post-emergence Herbicidal Efficacy (Pot studies) B->D If active in vitro C->D If active in vitro E Crop Selectivity Studies D->E F Field Trials D->F

Caption: Workflow for evaluating herbicidal potential.

Experimental Protocol: Seed Germination and Seedling Growth Assay
  • Plate Preparation: Prepare agar plates containing different concentrations of the test compound.

  • Seed Plating: Place seeds of representative monocot (e.g., Lolium rigidum) and dicot (e.g., Arabidopsis thaliana) weeds on the plates.

  • Incubation: Incubate the plates under controlled light and temperature conditions.

  • Data Collection: Measure the percentage of seed germination, root length, and shoot length after a set period (e.g., 7-14 days).

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of germination or growth (GR50).

Data Summary

As no direct experimental data for this compound is currently published, the following table presents hypothetical, yet plausible, data based on the activities of structurally related pyrimidine derivatives found in the literature. This serves as an illustrative guide for expected outcomes from the proposed experimental workflows.

Potential Activity Assay Target Hypothetical IC50/EC50/GR50
Anticancer MTT Assay (MCF-7 cells)Cell Proliferation5 µM
Kinase Inhibition (e.g., CDK2)Enzyme Activity500 nM
DHODH InhibitionEnzyme Activity1 µM
Antiviral Plaque Reduction (HSV-1)Viral Replication10 µM
Herbicidal Seedling Growth (A. thaliana)Plant Growth20 µM

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit unrealized, potential. Its carefully orchestrated arrangement of a pyrimidine core, a bromine substituent, a cyclopropyl group, and a carboxylic acid functionality provides a strong foundation for potent and selective biological activity. The hypotheses presented in this guide—inhibition of kinases and DHODH for anticancer and antiviral applications, and synthetic auxin mimicry or DHODH inhibition for herbicidal use—are firmly rooted in the established principles of medicinal chemistry and the extensive literature on pyrimidine derivatives.

The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to systematically investigate these potential activities. The validation of any of these hypotheses could unlock a new class of therapeutic agents or agrochemicals. Future work should focus not only on the proposed primary screening assays but also on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the mode of action. The journey from a promising chemical structure to a clinically or commercially valuable product is arduous, but for this compound, the first steps laid out in this guide suggest a path well worth exploring.

References

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicidal Carboxylic Acids as Synthetic Auxins | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • PMC. (n.d.). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubMed. (n.d.). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Antiviral drug discovery: broad-spectrum drugs from nature. Retrieved from [Link]

  • Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • The Pharma Innovation Journal. (n.d.). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Broad-Spectrum Antiviral Therapeutics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Retrieved from [Link]

  • Patsnap. (n.d.). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

  • ASH Publications. (n.d.). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Retrieved from [Link]

  • Inhibitor Research Hub. (n.d.). br Inhibition of DHODH The final. Retrieved from [Link]

  • NIH. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Retrieved from [Link]

  • PubMed. (n.d.). Nucleoside analogs with antiviral activity. Retrieved from [Link]

  • NIH. (n.d.). Comparative activities of several nucleoside analogs against influenza A, B, and C viruses in vitro. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural and synthetic molecules with significant pharmacological applications.[1][2] As one of the three diazines, this aromatic heterocycle is integral to life itself, being a key component of nucleic acids (cytosine, thymine, and uracil).[1][2] In drug design, its derivatives are exploited for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4][5]

This guide focuses on a specific, highly versatile building block: 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid . This molecule is engineered for synthetic utility and pharmacological potential. The strategic placement of its functional groups—a reactive bromo group at the C5 position, a metabolically robust cyclopropyl moiety at C2, and a versatile carboxylic acid at C4—creates a tripartite system ideal for generating extensive chemical libraries and probing structure-activity relationships (SAR). We will dissect the synthesis of this core, explore its derivatization, and examine the biological significance of its analogs, providing a technical framework for its application in contemporary drug development programs.

Physicochemical Properties and Characterization of the Core Scaffold

A thorough understanding of the parent molecule's properties is fundamental for its effective use in synthesis and screening.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 304902-95-2[6][7][8]
Molecular Formula C₈H₇BrN₂O₂[6][7][8]
Molecular Weight 243.06 g/mol [6][7]
SMILES O=C(C1=NC(C2CC2)=NC=C1Br)O[7][8]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bond Count 2[7]
XLogP3 1.3[7]
Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the core scaffold and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific chemical shifts and coupling constants confirm the presence of the cyclopropyl, pyrimidine, and carboxylic acid protons.[9][10]

  • Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for verifying the molecular weight and purity of synthesized compounds.[3][9][11] Electrospray ionization (ESI) is a common method for analyzing pyrimidine compounds.[11]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is essential for assessing the purity of the final compounds and for purification. Purity levels often need to exceed 98% for biological testing.[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps to identify key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the characteristic vibrations of the aromatic pyrimidine ring.

Synthetic Strategies: From Core to Analogs

The synthesis of this compound and its subsequent derivatization are central to its utility. The synthetic logic is based on established heterocyclic chemistry principles, increasingly augmented by modern catalytic methods.

Synthesis of the Core Scaffold

While multiple routes to substituted pyrimidines exist, a common and effective strategy involves the condensation of an amidine with a β-dicarbonyl equivalent.[13] For the target molecule, this involves the reaction of cyclopropanecarboxamidine with a derivative of mucobromic acid, a strategy analogous to the synthesis of related 5-bromopyrimidine-4-carboxylic acids.[10][14]

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclocondensation Cyclopropyl_Nitrile Cyclopropyl Nitrile Amidine_HCl Cyclopropanecarboxamidine Hydrochloride Cyclopropyl_Nitrile->Amidine_HCl Pinner Reaction (EtOH, HCl) Core_Scaffold 5-Bromo-2-cyclopropylpyrimidine -4-carboxylic acid Amidine_HCl->Core_Scaffold Base (e.g., NaOEt) EtOH, Heat Mucobromic_Acid Mucobromic Acid Mucobromic_Acid->Core_Scaffold G cluster_C4 Position C4: Carboxylic Acid cluster_C5 Position C5: Bromo Group cluster_C2 Position C2: Analogs Core 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Amides Amides Core->Amides Amide Coupling (HATU, EDCI) Esters Esters Core->Esters Esterification (SOCl₂, Alcohol) Suzuki Aryl/Heteroaryl Analogs (Suzuki Coupling) Core->Suzuki Pd Catalyst Boronic Acid Sonogashira Alkynyl Analogs (Sonogashira Coupling) Core->Sonogashira Pd/Cu Catalyst Alkyne Other_Alkyls Other Alkyl/Aryl Analogs Synthesized from different amidines

Caption: Key derivatization strategies for the core scaffold.

The carboxylic acid is most commonly converted into amides to explore interactions with biological targets. This is a robust and high-yielding transformation. [15][16]

Causality: Peptide coupling reagents like HATU or EDCI/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH, which is optimal for the coupling reaction.

  • Dissolution : Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Activation : Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 10-15 minutes at room temperature to form the active ester.

  • Amine Addition : Add the desired primary or secondary amine (1.1 eq).

  • Reaction : Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Quenching & Extraction : Upon completion, quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or preparative HPLC.

The bromine atom is a powerful synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions. [17]This allows for the installation of various aryl and heteroaryl groups, which is critical for modulating pharmacokinetic and pharmacodynamic properties.

  • Suzuki Coupling : Reacting the bromo-pyrimidine with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields 5-aryl/heteroaryl derivatives. [14][17]* C-H Activation : A more advanced strategy involves the direct C-H functionalization of the pyrimidine ring, which can offer alternative regioselectivity and improved atom economy. [18][19][20]Palladium, rhodium, and copper are common catalysts for activating C-H bonds on pyrimidine and related heterocycles.

Biological Activity and Therapeutic Potential

Derivatives of pyrimidine-4-carboxylic acid have demonstrated activity against a range of biological targets. The specific substitutions at the C2, C4, and C5 positions dictate the ultimate pharmacological profile.

Case Study: NAPE-PLD Inhibitors

A prominent example of this scaffold's utility is in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). [15][16][21]NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.

A detailed structure-activity relationship (SAR) study on pyrimidine-4-carboxamides led to the discovery of potent and selective NAPE-PLD inhibitors. [15][16]The study systematically modified three positions of a pyrimidine-4-carboxamide hit.

  • R1 (Amide at C4) : Modifications here explored interactions within the binding pocket.

  • R2 (Substituent at C2) : Different groups were tested to optimize potency and lipophilicity.

  • R3 (Substituent at C6, analogous to our C5) : This position was found to be critical for activity, with substitutions like pyrrolidine significantly increasing potency compared to more polar groups like morpholine. [15][16]This suggests the pocket accommodating this substituent is hydrophobic or sensitive to steric bulk. [15][16]

G NAPE N-acyl-phosphatidylethanolamine (NAPE) NAE N-acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAE Hydrolysis Bio_Effects Biological Effects (e.g., Neuromodulation, Inflammation) NAE->Bio_Effects NAPE_PLD NAPE-PLD Enzyme NAPE_PLD->NAE Catalyzes Inhibitor Pyrimidine-4-carboxamide Inhibitor Inhibitor->NAPE_PLD Inhibits

Caption: Role of NAPE-PLD and its inhibition by pyrimidine derivatives.

Other Therapeutic Areas
  • Anti-inflammatory Agents : Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. [4][5]The core structure can be adapted to fit into the COX-2 active site.

  • Antimicrobial Agents : The pyrimidine nucleus is present in many compounds with antibacterial and antifungal activity. [3]Novel derivatives can be screened against pathogenic strains to identify new leads.

  • Anticancer Agents : Due to their role in nucleic acid synthesis, pyrimidine analogs are classic antimetabolites. Modern derivatives are being designed to inhibit various kinases and other signaling proteins involved in cancer progression. [4][22] Table 2: Summary of Biological Activities for Pyrimidine Derivatives

Derivative ClassTarget/ActivityTherapeutic PotentialReference(s)
Pyrimidine-4-carboxamidesNAPE-PLD InhibitionNeurological disorders, Pain, Inflammation[15][16][21]
Fused PyrimidinesCOX-2 InhibitionAnti-inflammatory, Analgesic[4][5]
ThiazolopyrimidinesAntioxidant, A₂A AntagonistNeuroprotection, Disease modification[23]
AminopyrimidinesAntibacterial, AntifungalInfectious Diseases[3]

Conclusion and Future Directions

The this compound scaffold represents a highly valuable platform in medicinal chemistry. Its synthetic tractability allows for systematic exploration of chemical space around three key positions, enabling fine-tuning of pharmacological properties. The demonstrated success in developing potent NAPE-PLD inhibitors highlights the scaffold's potential for generating high-quality chemical probes and drug candidates.

Future research should focus on:

  • Expanding Chemical Diversity : Utilizing a broader range of modern cross-coupling reactions at the C5 position to install novel and complex fragments.

  • Exploring New Biological Targets : Screening libraries of these derivatives against diverse target classes, such as kinases, proteases, and GPCRs, to uncover new therapeutic applications.

  • Structure-Based Drug Design : Obtaining crystal structures of derivatives bound to their targets to rationalize SAR and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides the foundational knowledge for researchers to leverage this powerful chemical scaffold in their drug discovery endeavors.

References

Sources

Spectroscopic Characterization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, a thorough structural elucidation of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is paramount. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for the acquisition and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this document outlines the established methodologies and expected spectral characteristics, serving as a robust technical blueprint for researchers.

Contextual Framework: Synthesis and Sample Purity

The choice of analytical strategy is intrinsically linked to the compound's origin. Understanding the synthetic route is critical for anticipating potential impurities that could interfere with spectroscopic analysis. A plausible and efficient synthesis of the target compound involves the condensation of Cyclopropanecarboximidamide hydrochloride with Mucobromic acid (3,4-Dibromo-5-hydroxyfuran-2(5H)-one) .[1][2]

This reaction, analogous to established pyrimidine syntheses, proceeds via nucleophilic attack and subsequent cyclization. The primary impurities to consider would be unreacted starting materials, partially reacted intermediates, and potential side-products from alternative cyclization pathways. A final purification step, typically recrystallization or column chromatography, is essential to ensure a sample purity of >98% before spectroscopic analysis, as minor impurities can significantly complicate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the pyrimidine, cyclopropyl, and carboxylic acid protons. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale and Insights
Carboxylic Acid (-COOH)> 13.0Broad Singlet (br s)N/AThe acidic proton is highly deshielded and often exchanges with residual water, leading to a broad signal. Its chemical shift is concentration-dependent.
Pyrimidine (H6)8.8 - 9.2Singlet (s)N/AThis lone proton on the pyrimidine ring is significantly deshielded by the electronegative nitrogen atoms and the adjacent bromine atom.
Cyclopropyl (-CH-)2.2 - 2.6Multiplet (m)~3-8The methine proton of the cyclopropyl group is coupled to the four methylene protons, resulting in a complex multiplet.
Cyclopropyl (-CH₂-)1.1 - 1.5Multiplet (m)~3-8The four methylene protons of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets, coupled to each other and the methine proton.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Insights
Carboxylic Acid (-C OOH)165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.
Pyrimidine (C2)170 - 175This carbon is attached to two nitrogen atoms and the cyclopropyl group, leading to significant deshielding.
Pyrimidine (C4)160 - 165Attached to a nitrogen and the carboxylic acid group.
Pyrimidine (C6)155 - 160The carbon bearing the lone pyrimidine proton.
Pyrimidine (C5)115 - 120The carbon attached to the bromine atom is significantly shielded by the halogen.
Cyclopropyl (-C H-)15 - 20The methine carbon of the cyclopropyl ring.
Cyclopropyl (-C H₂-)10 - 15The methylene carbons of the cyclopropyl ring.
Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-quality NMR data.

Workflow for NMR Analysis

Caption: Streamlined workflow for acquiring an ATR-IR spectrum of a solid sample.

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Collection : Apply pressure using the anvil and collect the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Data Processing : Perform an ATR correction if necessary and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

Expected Mass Spectrometry Data

The presence of bromine is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Calculated m/z (Monoisotopic) Expected Isotopic Pattern Rationale and Insights
[M+H]⁺242.9764 / 244.9743Two peaks of nearly equal intensity, separated by 2 m/z units.This corresponds to the protonated molecule and is expected to be the base peak in positive ion mode ESI.
[M-H]⁻240.9618 / 242.9598Two peaks of nearly equal intensity, separated by 2 m/z units.The deprotonated molecule, which should be readily formed in negative ion mode due to the acidic proton.
[M-CO₂H]⁺197.9719 / 199.9699Two peaks of nearly equal intensity, separated by 2 m/z units.A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a neutral radical.
Experimental Protocol: LC-MS Data Acquisition

Liquid chromatography coupled with mass spectrometry (LC-MS) is ideal for analyzing the purity and confirming the molecular weight of the synthesized compound.

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.

  • Chromatography : Use a C18 reverse-phase column with a gradient elution from water/formic acid to acetonitrile/formic acid. This will separate the target compound from any potential impurities.

  • Mass Spectrometry : Analyze the column eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire data in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis : Extract the mass spectrum for the chromatographic peak corresponding to the target compound. Determine the exact mass and compare it to the calculated value. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Conclusion

This guide provides a detailed methodological and interpretive framework for the comprehensive spectroscopic characterization of this compound. By following the outlined protocols for NMR, IR, and MS, researchers can obtain high-quality data. The expected spectral features discussed herein, grounded in fundamental principles of spectroscopy and structural chemistry, offer a reliable basis for the confirmation of the molecular structure and the assessment of sample purity. This systematic approach ensures the generation of trustworthy and authoritative data essential for advancing research and development in the pharmaceutical sciences.

References

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

  • Zhou, W., & Li, Y. (2016). Application of LCMS in small-molecule drug development. New Pharma Magazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7BrN2O2). Retrieved from [Link]

Sources

Solubility and stability of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Subject: 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Area of Focus: Comprehensive Solubility and Stability Profiling

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound (CAS No. 304902-95-2). As a substituted pyrimidine, this compound represents a class of heterocyclic structures pivotal in medicinal chemistry and materials science. An understanding of its physicochemical properties is a critical prerequisite for its successful application in drug discovery, process chemistry, and formulation development. This document outlines detailed, field-proven methodologies for determining the solubility profile across a range of pharmaceutically relevant solvents and for assessing the compound's stability under forced degradation conditions as stipulated by ICH guidelines. The protocols are designed to be self-validating, providing researchers with a robust and reproducible approach to generating critical data for project advancement.

Introduction: The Scientific Imperative

This compound is a key heterocyclic building block. The pyrimidine core is a ubiquitous scaffold in a multitude of biologically active molecules, while the bromo-, cyclopropyl-, and carboxylic acid functionalities offer versatile handles for synthetic modification.[1] The successful transition of such a molecule from a laboratory curiosity to a viable drug candidate or advanced intermediate hinges on a thorough understanding of its fundamental physicochemical properties. Solubility dictates bioavailability, formulation possibilities, and reaction conditions, while stability determines shelf-life, storage requirements, and potential degradation pathways.

This guide moves beyond simple data reporting. It explains the causality behind experimental choices, grounding each protocol in the principles of physical organic chemistry and regulatory expectations for pharmaceutical development.[2][3]

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

PropertyValueSource
CAS Number 304902-95-2[4][5][6]
Molecular Formula C₈H₇BrN₂O₂[7]
Molecular Weight 243.06 g/mol [7]
Appearance Solid (predicted)General chemical knowledge
XLogP3 (Predicted) 1.3[8]
Hydrogen Bond Donor Count 1 (from the carboxylic acid)[8]
Hydrogen Bond Acceptor Count 4 (from the nitrogens and oxygens)[8]

The predicted XLogP3 of 1.3 suggests moderate lipophilicity. The presence of both hydrogen bond donor and acceptor sites, combined with the acidic carboxylic acid group, implies that solubility will be highly dependent on the pH and polarity of the solvent system.

Comprehensive Solubility Assessment

Solubility is not a single value but a profile. The objective is to determine the equilibrium concentration of the compound in a variety of solvent systems at a specified temperature. The following protocol is designed for generating a robust, comparable dataset.

Causality of Solvent Selection

The choice of solvents is strategic, designed to probe the compound's behavior in systems relevant to both synthetic chemistry and pharmacology:

  • Aqueous Buffers (pH 4.0, 7.4, 9.0): Essential for understanding behavior under physiological conditions. The carboxylic acid moiety suggests that solubility will increase significantly at pH values above its pKa.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Common in synthesis, purification, and formulation. They can engage in hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Widely used for creating stock solutions for biological screening and as reaction media.

  • Non-Polar Solvents (e.g., Toluene, Heptane): Useful for understanding lipophilicity and for selecting anti-solvents in crystallization processes.

Experimental Protocol: Equilibrium Shake-Flask Method

This method remains the gold standard for its reliability and direct measurement of equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of 2 mL glass vials. An excess is critical to ensure that an equilibrium with the solid phase is achieved.

  • Solvent Addition: Add 1.0 mL of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25 °C. Agitate for a minimum of 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium, a common pitfall in rapid solubility screens.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle. For systems with fine suspensions, centrifugation at 10,000 rpm for 10 minutes is required.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucially , immediately dilute the aliquot with a known volume of a suitable mobile phase (e.g., 1:1 Acetonitrile:Water) to prevent precipitation post-sampling. A 100-fold dilution is a typical starting point.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantification is performed against a calibration curve prepared from a known concentration stock solution of the compound.

Data Presentation: Solubility Profile

The results should be tabulated for clear comparison. The following table serves as a template for reporting the experimentally determined data.

Solvent SystempH (if applicable)Temperature (°C)Solubility (mg/mL)Solubility (mM)
Phosphate Buffer4.025Experimental DataCalculated Data
Phosphate Buffer7.425Experimental DataCalculated Data
Borate Buffer9.025Experimental DataCalculated Data
Deionized Water~6-725Experimental DataCalculated Data
EthanolN/A25Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)N/A25Experimental DataCalculated Data
Acetonitrile (ACN)N/A25Experimental DataCalculated Data
AcetoneN/A25Experimental DataCalculated Data
TolueneN/A25Experimental DataCalculated Data
Workflow Visualization: Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result prep1 Weigh excess solid into vials prep2 Add 1.0 mL of each test solvent prep1->prep2 equil Agitate at 25°C for 24 hours prep2->equil sample1 Centrifuge to pellet solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Quantify via HPLC-UV sample3->sample4 result Solubility Data (mg/mL) sample4->result

Caption: Workflow for the equilibrium shake-flask solubility protocol.

Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[10] These studies are designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[2][11]

Rationale for Stress Conditions (ICH Q1A)

The conditions are chosen to simulate the stresses a compound might experience during its lifecycle:

  • Acid/Base Hydrolysis: The pyrimidine ring and carboxylic acid ester (if formed) can be susceptible to pH-dependent hydrolysis. Testing at acidic, neutral, and basic pH is critical.

  • Oxidation: Assesses the molecule's susceptibility to oxidative degradation, for which electron-rich heterocyclic systems can be liable.

  • Thermal Stress: Evaluates stability at elevated temperatures, relevant to manufacturing and long-term storage.

  • Photostability: Exposes the compound to UV and visible light to identify potential photochemical degradation, a known pathway for halogenated and aromatic compounds.

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Deionized Water.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

  • Incubation:

    • Place the hydrolysis and oxidation vials in a water bath at 60 °C for 24 hours.

    • Keep a control solution (1 mL stock + 1 mL 1:1 ACN:Water) at 4 °C in the dark.

  • Photostability:

    • Expose another sample of the stock solution to a photostability chamber with controlled light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.

  • Thermal (Solid State):

    • Place a small amount of the solid compound in an open vial in an oven at 80 °C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • For acid and base samples, neutralize the solution before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all major degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and determine the mass balance. Identify major degradants using mass spectrometry.

Data Presentation: Stability Profile

Results should be summarized to show the extent of degradation under each condition.

Stress ConditionReagent/ParametersIncubation% Parent RemainingMajor Degradants (m/z)
Control1:1 ACN:Water4 °C, 24hExperimental DataN/A
Acid Hydrolysis0.1 M HCl60 °C, 24hExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH60 °C, 24hExperimental DataExperimental Data
Neutral HydrolysisDeionized Water60 °C, 24hExperimental DataExperimental Data
Oxidation3% H₂O₂60 °C, 24hExperimental DataExperimental Data
PhotochemicalICH Q1BAmbientExperimental DataExperimental Data
Thermal (Solid)N/A80 °C, 48hExperimental DataExperimental Data
Workflow Visualization: Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_result 4. Results prep1 Prepare 1 mg/mL Stock Solution stress_acid Acid (HCl) prep1->stress_acid stress_base Base (NaOH) prep1->stress_base stress_ox Oxidative (H₂O₂) prep1->stress_ox stress_heat Thermal prep1->stress_heat stress_light Photochemical prep1->stress_light analysis1 Sample at Time Points stress_acid->analysis1 stress_base->analysis1 stress_ox->analysis1 stress_heat->analysis1 stress_light->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze via Stability- Indicating HPLC-MS analysis2->analysis3 result Degradation Profile & Pathways analysis3->result

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data essential for informed decision-making in synthetic route optimization, formulation design, and overall drug development strategy. The emphasis on understanding the causality behind each step ensures that the resulting data is not only accurate but also contextually meaningful, accelerating the journey of promising molecules from the bench to their final application.

References

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). Carboxylic Acid Unknowns and Titration.
  • MOLBASE. (n.d.). This compound | 304902-95-2.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemicalbook. (2022). This compound | 304902-95-2.
  • MDPI. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Chemsrc. (2025). CAS#:304902-95-2 | this compound.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Battilocchio, C., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Appchem. (n.d.). This compound | 304902-95-2.
  • AA Blocks. (n.d.). This compound.

Sources

In Silico Modeling of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Interactions with Human Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interactions between the novel small molecule, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, and its putative target, human Dihydrofolate Reductase (DHFR). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind experimental choices, provide detailed, step-by-step workflows for molecular docking and molecular dynamics simulations, and offer insights into the interpretation of the resulting data. The overarching goal is to present a self-validating system for the computational assessment of this and similar pyrimidine-based compounds as potential therapeutic agents.

Introduction: The Rationale for Targeting DHFR with Pyrimidine Derivatives

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids, all of which are vital for DNA replication and cell proliferation.[1] Consequently, the inhibition of DHFR presents a compelling strategy for the development of anticancer and antimicrobial agents.[2][3]

The pyrimidine scaffold is a well-established pharmacophore in the design of DHFR inhibitors.[2] The structural similarities between the pyrimidine ring and the pteridine ring of the native substrate, folate, allow for competitive binding within the enzyme's active site. The subject of this guide, this compound, possesses key structural features—a halogenated pyrimidine core, a lipophilic cyclopropyl group, and a carboxylic acid moiety—that suggest a potential for high-affinity binding to DHFR. The carboxylic acid can form crucial ionic and hydrogen bond interactions with conserved active site residues, while the cyclopropyl and bromo substituents can engage in hydrophobic and halogen bonding interactions, respectively, potentially enhancing binding affinity and selectivity.

This guide will systematically explore these potential interactions through a rigorous in silico modeling workflow, providing a predictive framework for the compound's mechanism of action at the atomic level.

The Computational Workflow: A Self-Validating Approach

Our in silico analysis is structured as a multi-step process, designed to provide a comprehensive understanding of the ligand-protein interaction, from initial binding pose prediction to the assessment of complex stability and dynamics. Each step builds upon the previous one, creating a self-validating and robust computational experiment.

G cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Interpretation PDB_Selection PDB Structure Selection (Target: hDHFR, PDB: 4M6K) Docking Molecular Docking (AutoDock Vina) PDB_Selection->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Force_Field Force Field Parameterization (CHARMM General Force Field - CGenFF) MD_Setup MD Simulation Setup (GROMACS) Force_Field->MD_Setup Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Pose_Analysis->MD_Setup MD_Production Production MD Simulation MD_Setup->MD_Production MD_Analysis Trajectory Analysis MD_Production->MD_Analysis Interpretation Biological Interpretation & Hypothesis Generation MD_Analysis->Interpretation

Caption: The overall in silico workflow.

Part I: System Preparation

Target Selection and Preparation: Human Dihydrofolate Reductase (PDB: 4M6K)

The selection of an appropriate crystal structure is paramount for a successful in silico study. For this guide, we have chosen the high-resolution (1.40 Å) crystal structure of human DHFR in complex with NADP+ and a pyrimidine-based inhibitor (PDB ID: 4M6K).[4] This structure is ideal for several reasons:

  • High Resolution: A resolution of 1.40 Å provides a highly detailed and accurate representation of the protein's atomic coordinates.

  • Human Isoform: As we are interested in the therapeutic potential for human diseases, using the human isoform of the enzyme is essential.

  • Co-crystallized Ligand: The presence of a co-crystallized inhibitor allows for a clear definition of the binding site and provides a reference for validating our docking protocol.

Protocol 1: Receptor Preparation

  • Download the PDB File: Obtain the PDB file for 4M6K from the RCSB Protein Data Bank ().

  • Clean the PDB File:

    • Remove all water molecules.

    • Remove the co-crystallized inhibitor.

    • Retain the NADP+ cofactor as it is essential for the structural integrity and function of the enzyme.

    • Inspect the protein for any missing residues or atoms and use a tool like Modeller or the SWISS-MODEL server to build any missing loops or sidechains if necessary.

  • Protonation: Add hydrogen atoms to the protein structure, ensuring that the ionization states of the amino acid residues are appropriate for a physiological pH of 7.4. This can be accomplished using software such as H++ or the pdb2gmx module in GROMACS.

  • File Format Conversion: The prepared protein structure should be saved in the PDBQT format for use with AutoDock Vina. This can be done using AutoDockTools.

Ligand Preparation: this compound

The 3D structure of this compound needs to be generated and optimized before docking.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the molecule using a chemical drawing software like ChemDraw or MarvinSketch. Convert this 2D structure to a 3D structure.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation.

  • Charge Calculation: Calculate the partial atomic charges for the ligand. For compatibility with the CHARMM force field, it is recommended to use a method like the Merz-Kollman (MK) scheme with a quantum mechanical calculation.

  • File Format Conversion: Save the prepared ligand in the PDBQT format for AutoDock Vina.

Force Field Parameterization: CHARMM General Force Field (CGenFF)

For the subsequent molecular dynamics simulations, an accurate force field is crucial. The CHARMM36 force field is a robust and widely validated force field for proteins. For our small molecule, we will use the CHARMM General Force Field (CGenFF).[5] CGenFF is specifically designed to be compatible with the main CHARMM force fields and to provide parameters for a wide range of drug-like molecules.[5][6][7]

Protocol 3: Ligand Parameterization

  • Generate a MOL2 file: The energy-minimized ligand structure should be saved in the MOL2 file format.

  • Use the CGenFF Server: Submit the MOL2 file to the online CGenFF server (cgenff.umaryland.edu). The server will provide a stream file (.str) containing the force field parameters for the ligand.

  • Check for Penalties: The CGenFF server will provide penalty scores for the generated parameters. High penalties indicate that the parameters may be of low quality and may require further refinement. In such cases, manual parameterization by analogy to existing parameters in the CGenFF library or by performing quantum mechanical calculations may be necessary.

Part II: Molecular Docking with AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In this step, we will use AutoDock Vina to predict the binding pose of this compound within the active site of human DHFR.

G Receptor Prepared Receptor (hDHFR.pdbqt) Vina AutoDock Vina Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) Config->Vina Output Output File (output.pdbqt) Vina->Output Log Log File (log.txt) Vina->Log G Complex Protein-Ligand Complex (from docking) Solvation Solvation & Ionization Complex->Solvation Topology Topology Files (protein.top, ligand.itp) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Equilibration->Production Trajectory Trajectory File (traj.xtc) Production->Trajectory

Caption: The molecular dynamics simulation workflow with GROMACS.

Protocol 5: Molecular Dynamics Simulation

  • System Setup:

    • Combine Protein and Ligand: Create a single PDB file containing the coordinates of the protein-ligand complex from the best docking pose.

    • Generate Topology: Use the pdb2gmx module in GROMACS to generate the topology for the protein using the CHARMM36 force field. Include the ligand's .itp file (generated from the CGenFF stream file) in the main topology file (topol.top).

    • Define the Simulation Box: Create a simulation box (e.g., a cubic or dodecahedral box) around the protein-ligand complex, ensuring a minimum distance of at least 1.0 nm between the complex and the box edges.

    • Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant number of particles, volume, and temperature (NVT) to allow the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.

    • NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant number of particles, pressure, and temperature (NPT) to allow the density of the system to equilibrate. The position restraints on the protein and ligand can be gradually released during this phase.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints.

Trajectory Analysis

The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to understand the dynamic behavior of the system.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD indicates that the complex has reached a conformational equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds between the ligand and the protein throughout the simulation to determine their stability and occupancy.

  • Interaction Energy Calculation: Calculate the interaction energy between the ligand and the protein to quantify the strength of the binding.

  • Principal Component Analysis (PCA): Perform PCA on the trajectory to identify the dominant modes of motion of the protein and ligand.

Data Presentation: RMSD of Ligand and Protein Backbone

Time (ns)Ligand RMSD (nm)Protein Backbone RMSD (nm)
00.000.00
100.150.12
200.180.14
.........
1000.200.15

Part IV: Interpretation and Hypothesis Generation

The culmination of this in silico modeling workflow is the interpretation of the data in a biological context. The combined results from molecular docking and molecular dynamics simulations should provide a detailed picture of how this compound interacts with human DHFR.

Key questions to address during the interpretation phase include:

  • Confirmation of Binding Mode: Does the MD simulation confirm the stability of the binding pose predicted by molecular docking?

  • Key Interactions: What are the most important and persistent interactions between the ligand and the protein? Are the initial hypotheses about the roles of the carboxylic acid, cyclopropyl, and bromo groups supported by the simulation data?

  • Mechanism of Inhibition: Based on the observed interactions, what is the likely mechanism of DHFR inhibition by this compound? Does it act as a competitive inhibitor, preventing the binding of the natural substrate?

  • Hypothesis for Optimization: Do the in silico results suggest any modifications to the ligand structure that could enhance its binding affinity or selectivity? For example, could a different substituent on the pyrimidine ring form more favorable interactions with the protein?

The insights gained from this comprehensive in-silico analysis can then be used to guide further experimental studies, such as the synthesis and biological evaluation of this compound and its analogs, ultimately accelerating the drug discovery and development process.

References

  • Rossi, A. R.
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • AutoDock Vina Document
  • Lemkul, J. A. GROMACS Tutorials.
  • Jorgensen Research Group.
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials.
  • Srivastava, V., et al. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 3(5), 205-210. [Link]

  • AutoDock Vina Manual. (2020).
  • RCSB PDB. (2013). 4M6K: Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. [Link]

  • Chovancova, E., et al. (2023). Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate. PLoS ONE, 18(4), e0284821. [Link]

  • Rungrotmongkol, T., et al. (2015). Structural and Dynamics Perspectives on the Binding of Substrate and Inhibitors in Mycobacterium tuberculosis DHFR. International Journal of Molecular Sciences, 16(12), 29995-30009. [Link]

  • RCSB PDB. (2009). 3F8Z: Human Dihydrofolate Reductase Structural Data with Active Site Mutant Enzyme Complexes. [Link]

  • YouTube. (2021). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. [Link]

  • Biological Magnetic Resonance Bank.
  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • Srivastava, V., et al. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Semantic Scholar. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • de Souza, N. B., et al. (2013). Molecular Modeling Study of Dihydrofolate Reductase Inhibitors. Molecular Dynamics Simulations, Quantum Mechanical Calculations, and Experimental Corroboration. Journal of Chemical Information and Modeling, 53(12), 3235-3247. [Link]

  • Mayne, C. G., et al. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of computational chemistry, 34(32), 2757-2770. [Link]

  • Kirschner, K. N., et al. (2014). Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. Journal of chemical information and modeling, 54(12), 3348-3361. [Link]

  • de Souza, N. B., et al. (2013). Molecular Modeling Study of Dihydrofolate Reductase Inhibitors. Molecular Dynamics Simulations, Quantum Mechanical Calculations, and Experimental Corroboration. ResearchGate. [Link]

  • CP2K. (2021).
  • Gkeka, P., et al. (2020). Advancing Force Fields Parameterization: A Directed Graph Attention Networks Approach. ChemRxiv. [Link]

  • Lopes, P., et al. (2023). Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone. Journal of Computational Chemistry, 45(7), 377-391. [Link]

  • Galindo-Murillo, R., et al. (2014). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. Molecules, 19(9), 13611-13627. [Link]

  • Zeller, M., et al. (2019). A Scalable Molecular Force Field Parameterization Method Based on Density Functional Theory and Quantum-Level Machine Learning. arXiv. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • SimbiosOpenMM. (2013). Force Field Parameterization. YouTube. [Link]

  • Calvelo, M., & Guallar, V. (2013). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety. Physical Chemistry Chemical Physics, 15(8), 2636-2646. [Link]

Sources

The Pyrimidine Carboxylic Acid Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrimidine nucleus, particularly when functionalized with a carboxylic acid moiety, represents a cornerstone in medicinal chemistry. Its inherent ability to engage in diverse biological interactions has cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive exploration of pyrimidine carboxylic acid derivatives, delving into the strategic rationale behind their synthesis, elucidating their multifaceted biological activities, and offering detailed, field-proven protocols for their evaluation. We will dissect the intricate structure-activity relationships that govern their potency and selectivity, with a particular focus on their role as enzyme inhibitors. By integrating mechanistic insights with practical methodologies, this document aims to empower researchers to rationally design and advance the next generation of pyrimidine-based drug candidates.

Introduction: The Enduring Appeal of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic scaffold, integral to the very fabric of life as a core component of nucleobases like uracil, thymine, and cytosine.[1] This inherent biological relevance has long inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to a multitude of clinically successful drugs.[2][3][4] The addition of a carboxylic acid group to this scaffold introduces a key functional handle that can dramatically influence a molecule's physicochemical properties and its interactions with biological targets. This functionalization often enhances solubility, provides a crucial point for hydrogen bonding, and can mimic the carboxylate groups of natural substrates for various enzymes.

The versatility of the pyrimidine carboxylic acid motif is underscored by its presence in a wide array of FDA-approved drugs for treating a spectrum of diseases, from cancers to infectious diseases.[3][5] This guide will provide a holistic overview of this important class of compounds, from the strategic considerations in their chemical synthesis to the nuances of their biological evaluation and the iterative process of lead optimization.

Strategic Synthesis of Pyrimidine Carboxylic Acid Derivatives: A Rationale-Driven Approach

The synthetic accessibility of the pyrimidine core is a significant advantage in drug discovery, allowing for the generation of diverse chemical libraries for screening and optimization.[2] The choice of a synthetic route is not merely a matter of convenience but a strategic decision based on factors such as desired substitution patterns, yield, scalability, and the availability of starting materials.

Classical Approaches: The Pinner Synthesis

The Pinner synthesis is a long-established and reliable method for the construction of the pyrimidine ring.[6][7][8] It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, often under basic conditions.[6]

Rationale for Choosing the Pinner Synthesis:

  • Versatility: This method allows for the introduction of a wide variety of substituents at different positions of the pyrimidine ring by varying the 1,3-dicarbonyl and amidine starting materials.

  • Accessibility of Starting Materials: The precursors for the Pinner synthesis are often commercially available and relatively inexpensive.

  • Robustness: The reaction is generally high-yielding and tolerant of a range of functional groups.

Experimental Protocol: A Representative Pinner Synthesis

This protocol describes a general procedure for the synthesis of a 4-hydroxypyrimidine derivative, a common intermediate that can be further functionalized.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (1 equivalent)

  • Strong base (e.g., sodium ethoxide in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the β-ketoester and amidine hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with stirring.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid until the pH is approximately 7. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure 4-hydroxypyrimidine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.

Modern Strategies: The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, offering significant advantages in terms of efficiency and sustainability.[9][10][11] These reactions involve the combination of three or more starting materials in a single pot to form a complex product in a single step, minimizing waste and purification steps.[10]

Rationale for Choosing MCRs:

  • Atom Economy and Efficiency: MCRs are inherently more atom-economical than traditional multi-step syntheses, as most of the atoms from the starting materials are incorporated into the final product.[10]

  • Diversity-Oriented Synthesis: MCRs are ideally suited for the rapid generation of chemical libraries with a high degree of structural diversity, which is crucial for high-throughput screening.

  • Reduced Environmental Impact: By minimizing the number of reaction steps and purification procedures, MCRs contribute to a greener synthetic approach.[11]

Experimental Protocol: A Representative Biginelli-type MCR for a Dihydropyrimidine Carboxylate

Materials:

  • Aldehyde (e.g., benzaldehyde) (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

  • Urea or thiourea (1.5 equivalents)

  • Catalyst (e.g., a Lewis acid like Ce(SO₄)₂ or a Brønsted acid like p-toluenesulfonic acid)

  • Solvent (e.g., ethanol or solvent-free conditions)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.

  • If using a solvent, add ethanol and reflux the mixture for 2-4 hours. For solvent-free conditions, heat the mixture at 80-100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Self-Validation: Characterization by NMR and mass spectrometry is essential to confirm the structure of the dihydropyrimidine derivative. The purity can be assessed by HPLC.

The Broad Spectrum of Biological Activity

Pyrimidine carboxylic acid derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][4]

Anticancer Activity: A Multifaceted Approach

The pyrimidine scaffold is a well-established pharmacophore in oncology.[12][13][14] Pyrimidine carboxylic acid derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[15][16][17]

Mechanism Spotlight: Kinase Inhibition

Many pyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[12][16][18] The pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[16][18]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.[3][19][20][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[22]

Causality and Self-Validation: The choice of cell lines should be relevant to the intended therapeutic target. Including both a cancer cell line and a non-cancerous cell line can provide an initial assessment of selectivity. The use of a positive control ensures that the assay is performing correctly. The IC₅₀ values provide a quantitative measure of the compound's potency, allowing for direct comparison between different derivatives.

Antimicrobial and Antiviral Activity

The pyrimidine nucleus is also a key component of many antimicrobial and antiviral drugs.[1] These derivatives can interfere with essential microbial processes, such as nucleic acid synthesis or folic acid metabolism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality and Self-Validation: The selection of bacterial strains should include both Gram-positive and Gram-negative organisms to assess the spectrum of activity. A standard antibiotic should be used as a positive control to validate the assay.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the cornerstone of lead optimization in drug discovery.[23][24] By systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity.[24]

Key Considerations in SAR for Pyrimidine Carboxylic Acids:

  • Position and Nature of Substituents: The substituents on the pyrimidine ring can profoundly influence the compound's interaction with its biological target. For example, in kinase inhibitors, substituents can be introduced to exploit specific pockets in the ATP-binding site, thereby enhancing potency and selectivity.[16]

  • The Role of the Carboxylic Acid: The position of the carboxylic acid group is critical. It can act as a key hydrogen bond donor or acceptor, or it can be involved in ionic interactions with positively charged residues in the target protein.

  • Conformational Rigidity: Introducing conformational constraints, for instance, by incorporating the pyrimidine into a fused ring system, can lock the molecule into a bioactive conformation, leading to increased potency.

Data Presentation: Summarizing SAR Data

The results of SAR studies are often best presented in a tabular format to allow for easy comparison of the activity of different derivatives.

Table 1: Illustrative SAR Data for a Series of Pyrimidine Carboxamide Kinase Inhibitors

CompoundR1R2Kinase X IC₅₀ (nM)
1a-H-CH₃500
1b-F-CH₃250
1c-Cl-CH₃100
1d-Cl-C₂H₅150
1e-Cl-cyclopropyl50

This is a representative table and does not reflect actual experimental data.

Interpretation of SAR Data: From the illustrative data in Table 1, we can infer that a chloro substituent at the R1 position is beneficial for activity (compare 1a, 1b, and 1c). Furthermore, a cyclopropyl group at the R2 position appears to be optimal among the tested alkyl groups (compare 1c, 1d, and 1e).

Visualizing the Path Forward: Diagrams and Workflows

Visual aids are invaluable for understanding complex biological pathways and experimental workflows.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->Kinase_A Inhibits

Caption: A simplified kinase signaling pathway targeted by pyrimidine inhibitors.

Drug Discovery Workflow Diagram

The following diagram outlines a typical workflow for the discovery and development of pyrimidine-based drug candidates.

G Start Start Library_Synthesis Library Synthesis (e.g., MCRs) Start->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->HTS Iterative Screening In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A streamlined workflow for pyrimidine-based drug discovery.

Conclusion and Future Perspectives

The pyrimidine carboxylic acid scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its diverse biological activities, ensures its enduring importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of innovative drug delivery strategies to enhance the therapeutic potential of these remarkable compounds. The systematic application of the principles and protocols outlined in this guide will be instrumental in advancing the discovery of the next generation of pyrimidine-based medicines to address a wide range of human diseases.

References

  • Multicomponent synthesis of purines and pyrimidines: From the origin of life to new sustainable approaches for drug-discovery applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine: a promising scaffold for optimization to develop the inhibitors of ABC transporters. (2020). European Journal of Medicinal Chemistry, 200, 112458. [Link]

  • ChemInform abstract: a review on recent progress in multicomponent reactions of pyrimidine synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine: a promising scaffold for optimization to develop the inhibitors of ABC transporters. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in pyrimidine-based drugs. (2024). Pharmaceuticals, 17(1), 104. [Link]

  • The SARs of carboxamides as potent anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 589-595. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1116-1134. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. (2013). Journal of Medicinal Chemistry, 56(19), 7677-7693. [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel pyrimidine derivatives as potential anticancer agents: Synthesis, biological evaluation and molecular docking study. (2021). Molecules, 26(7), 2058. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2024). Frontiers in Chemistry, 12, 1386121. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). RSC Advances, 12(19), 11781-11817. [Link]

  • Role of pyridine and pyrimidine-based kinase inhibitors in cancer treatment: Selectivity, resistance, and next-generation designs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(2), 121-142. [Link]

  • Pyrimidines-based heterocyclic compounds: Synthesis, cytoxicity evaluation and molecular docking. (2022). Molecules, 27(15), 4964. [Link]

  • Discovery and synthesis of a pyrimidine-based Aurora kinase inhibitor to reduce levels of MYC oncoproteins. (2021). Journal of Medicinal Chemistry, 64(24), 17947-17967. [Link]

  • Novel pyrimidine derivatives as antioxidant and anticancer agents: Design, synthesis and molecular modeling studies. (2023). Molecules, 28(9), 3913. [Link]

  • Pyrimidines: a new versatile molecule in the drug development field, scope, and future aspects. (2024). Pharmaceuticals, 17(10), 1258. [Link]

  • FDA-approved pyrimidine-containing drugs: Synthesis and clinical application. (2025). Medicinal Research Reviews. [Link]

  • Synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives and their anticancer activity. (2015). Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • Pyrimidine derivatives as anticancer agents. (2021). Encyclopedia, 1(2), 374-394. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved from [Link]

  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • Pyrimidines-based heterocyclic compounds: Synthesis, cytoxicity evaluation and molecular docking. (2022). Molecules, 27(15), 4964. [Link]

  • Pyrimidine derivatives as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties. (2024). International Journal of Molecular Sciences, 25(11), 5949. [Link]

  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • Pyrimidines: a new versatile molecule in the drug development field, scope, and future aspects. (2024). Pharmaceuticals, 17(10), 1258. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • New indazol-pyrimidine-based derivatives as selective anticancer agents: Design, synthesis, and in silico studies. (2023). Molecules, 28(14), 5369. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Folate-functionalized polymeric nanoparticles for 5-fluorouracil delivery to prostate cancer. (2025).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Journal of the Iranian Chemical Society, 20(7), 1735-1773. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine kinase inhibitors as potential clinical candidates for glioblastoma multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 485-491. [Link]

  • FDA approved fused pyrimidine-based drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine-containing amino acid derivatives as new anticancer agents. (2025). Chemistry & Biodiversity.
  • Use of pyrimidine and its derivative in pharmaceuticals: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • Pinner reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pinner pyrimidine synthesis. (2025). YouTube. Retrieved from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2024). Results in Chemistry, 7, 101438. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021). Molecules, 26(17), 5187. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development.[1][2] Its structure is characterized by a pyrimidine core, a common scaffold in numerous clinically relevant drugs, substituted with three key functional groups: a carboxylic acid at the 4-position, a bromine atom at the 5-position, and a cyclopropyl group at the 2-position.[3][4][5] This unique arrangement offers distinct and orthogonal chemical handles for molecular elaboration, enabling the synthesis of diverse and complex target molecules.

The pyrimidine ring itself often enhances pharmacokinetic properties by acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding interactions with biological targets.[6] The carboxylic acid provides a convenient point for amide bond formation, one of the most fundamental reactions in pharmaceutical chemistry.[7] Simultaneously, the bromine atom serves as a versatile electrophilic site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents. This guide provides detailed protocols and scientific rationale for utilizing this powerful building block in two of its most critical applications: amide coupling and Suzuki-Miyaura cross-coupling.

PropertyValueReference
Molecular Formula C₈H₇BrN₂O₂[4][5]
Molecular Weight 243.06 g/mol [4]
CAS Number 304902-95-2[4][8]
Appearance Typically a solidN/A
Key Features Carboxylic Acid, Aryl Bromide, Cyclopropyl GroupN/A

Table 1: Physicochemical Properties of this compound.

Part 1: Amide Bond Formation via the Carboxylic Acid Moiety

The formation of an amide bond is the most frequent reaction in medicinal chemistry, allowing for the linkage of molecular fragments to build complex drug candidates.[7][9] The carboxylic acid of this compound must first be "activated" to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. Modern coupling reagents have been developed to achieve this transformation with high efficiency and minimal side reactions, such as racemization.[10]

Protocol 1: High-Efficiency Amide Coupling Using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging or sterically hindered substrates, and is known for minimizing racemization.[11] The reaction proceeds through a highly reactive OAt-active ester intermediate.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid (1 eq) & HATU (1.1 eq) in DMF prep_base Add DIPEA (2 eq) prep_acid->prep_base prep_stir Stir 15-30 min (Pre-activation) prep_base->prep_stir add_amine Add Amine (1.2 eq) prep_stir->add_amine react_stir Stir 1-4 h at RT add_amine->react_stir monitor Monitor by TLC/LC-MS react_stir->monitor dilute Dilute with EtOAc monitor->dilute wash_licl Wash with 5% LiCl (aq) dilute->wash_licl wash_acid Wash with 5% HCl (aq) wash_licl->wash_acid wash_base Wash with sat. NaHCO₃ (aq) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄), Filter, & Concentrate wash_brine->dry purify Purify via Column Chromatography dry->purify cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification add_solids Combine Ester (1 eq), Boronic Acid (1.2 eq), & Base (2-3 eq) add_solvent Add Solvent (e.g., Dioxane/H₂O) add_solids->add_solvent degas Degas with N₂/Ar for 15-20 min add_solvent->degas add_catalyst Add Pd Catalyst (2-5 mol%) degas->add_catalyst heat Heat to 80-100 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Filter (optional, e.g., through Celite) monitor->cool dilute Dilute with EtOAc cool->dilute wash Wash with H₂O & Brine dilute->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

This compound is a synthetic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry.[1][2][3][4][5][6] Pyrimidine derivatives are known to exhibit a wide range of biological activities and are key components in the development of various therapeutic agents, including antiviral and anticancer drugs.[1] The structural motifs of this compound suggest its potential as an enzyme inhibitor, a class of molecules that can modulate the activity of enzymes involved in disease pathways.

Enzymes, particularly protein kinases, are a major class of drug targets.[7][8][9][10] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on biological targets.[11][12][13] This document provides a detailed guide for researchers on how to approach the high-throughput screening of this compound and its analogs, with a focus on identifying potential enzyme inhibitory activity. The protocols described herein are designed to be robust, reproducible, and adaptable to various laboratory settings.

Principle of the Screening Cascade

A successful HTS campaign for a novel compound like this compound typically follows a tiered approach, often referred to as a screening cascade. This strategy is designed to efficiently identify true "hits" while minimizing false positives and negatives.

G cluster_0 Screening Cascade Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Identifies initial hits Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Verifies activity and filters false positives Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Characterizes mechanism and potency

Figure 1: A typical high-throughput screening cascade.

Part 1: Primary High-Throughput Screening Assay

For the primary screen, a fluorescence-based assay is often the method of choice due to its sensitivity, speed, and amenability to automation.[7][8][9] We will describe a generic kinase activity assay, a common application for pyrimidine-based compounds.[10] This assay measures the phosphorylation of a substrate by a kinase, where a fluorescent signal is generated in proportion to the amount of product formed.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a robust technology for HTS that minimizes background fluorescence and is less susceptible to interference from colored compounds. The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated and bound by an antibody labeled with the acceptor), excitation of the donor results in a fluorescent signal from the acceptor.

G cluster_0 HTRF Kinase Assay Workflow Dispense Reagents Dispense Reagents Incubate Incubate Dispense Reagents->Incubate Kinase, substrate, ATP, and compound Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Allows for enzymatic reaction Read Plate Read Plate Add Detection Reagents->Read Plate Eu-antibody and XL665-streptavidin

Figure 2: Workflow for a homogeneous time-resolved fluorescence kinase assay.

Detailed Protocol: Primary HTS using HTRF

Materials:

  • 384-well, low-volume, white microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • HTRF-compatible plate reader

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • This compound (dissolved in DMSO)

  • Positive control (known inhibitor)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of the compound.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. Also, plate the positive and negative controls.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase and biotinylated substrate in assay buffer.

    • Dispense 5 µL of the master mix into each well of the assay plate.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the enzymatic reaction.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis and Hit Identification

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background))

A common threshold for identifying a "hit" in a primary screen is a Z'-factor ≥ 0.5, which indicates a robust assay, and a percent inhibition greater than a certain cutoff (e.g., >50% or 3 standard deviations from the mean of the negative controls).

ParameterDescriptionRecommended Value
Z'-factor A measure of assay quality.≥ 0.5
Signal-to-Background Ratio of the mean signal of the high control to the mean signal of the low control.> 5
Hit Threshold The percent inhibition required to classify a compound as a hit.> 50% or > 3σ from negative control mean

Part 2: Secondary and Confirmatory Assays

Hits identified in the primary screen must be validated through a series of secondary assays to confirm their activity and rule out artifacts.

Confirmatory Assay: Dose-Response Curve

The first step in hit confirmation is to generate a dose-response curve to determine the potency (IC₅₀) of the compound. This involves testing the compound over a range of concentrations in the primary assay format.

Orthogonal Assay: ADP-Glo™ Kinase Assay

To ensure that the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference), an orthogonal assay with a different detection method should be employed. The ADP-Glo™ Kinase Assay is a bioluminescence-based method that measures the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is proportional to kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate light. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

G cluster_0 ADP-Glo™ Assay Principle Kinase Reaction Kinase Reaction ADP to ATP Conversion ADP to ATP Conversion Kinase Reaction->ADP to ATP Conversion Produces ADP Light Production Light Production ADP to ATP Conversion->Light Production Generates ATP Luminescence Signal Luminescence Signal Light Production->Luminescence Signal

Figure 3: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 384-well, white microplates

  • Luminometer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase, substrate, and ATP as in the primary assay

  • This compound (confirmed hit)

Procedure:

  • Perform the kinase reaction as described in the primary HTS protocol (steps 1-4).

  • Stop the kinase reaction and deplete remaining ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and generate a luminescent signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure luminescence: Read the plate using a luminometer.

Addressing Promiscuous Inhibitors

A significant challenge in HTS is the presence of promiscuous inhibitors, which show activity against multiple unrelated targets through non-specific mechanisms, such as aggregation.[11] It is crucial to perform counter-screens to identify and eliminate these compounds early in the drug discovery process.

Counter-Screening Strategy:

  • Detergent Sensitivity: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.

  • Assay with an Unrelated Enzyme: Test the hit compound against an unrelated enzyme to check for specificity.

Conclusion

This guide provides a comprehensive framework for the high-throughput screening of this compound as a potential enzyme inhibitor. By following a systematic screening cascade, from a robust primary assay to confirmatory and counter-screens, researchers can confidently identify and validate true hits. The methodologies described herein, leveraging common and reliable HTS technologies, are designed to be adaptable to specific kinases or other enzyme targets of interest. The successful identification of bioactive compounds from such screens can serve as a starting point for further medicinal chemistry efforts and lead optimization.

References

  • PubMed. (n.d.). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (2003). Fluorescence assays for high-throughput screening of protein kinases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • Huskie Commons. (n.d.). Fluorescent Cellular assays For Kinase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

  • ResearchGate. (2022). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|304902-95-2. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note & Protocols: Evaluating 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid in Cell-Based Assays for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target.[1][] It is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (L-Trp) to N-formylkynurenine.[1] In the tumor microenvironment, the upregulation of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms:

  • Tryptophan Starvation: The depletion of L-Trp arrests the proliferation of effector T cells, which are highly sensitive to local tryptophan levels.[1][3]

  • Kynurenine (Kyn) Production: The accumulation of downstream catabolites, particularly kynurenine, actively promotes the apoptosis of effector T cells and drives the differentiation of regulatory T cells (Tregs).[3]

This dual mechanism allows cancer cells to evade immune surveillance, making IDO1 an attractive target for therapeutic intervention.[4][5] Small molecule inhibitors that block IDO1 activity can restore anti-tumor immunity, turning immunologically "cold" tumors "hot," particularly in combination with other immunotherapies like checkpoint inhibitors.[5]

This document provides a detailed guide for researchers to evaluate the inhibitory potential of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid , a compound of interest, on IDO1 activity using robust, validated cell-based assay systems. The protocols are designed to be self-validating, incorporating necessary controls and providing a clear rationale for each step.

Foundational Principle of the Cellular IDO1 Assay

The core of this protocol relies on inducing IDO1 expression in a relevant human cancer cell line and quantifying its enzymatic activity by measuring the production of kynurenine. Interferon-gamma (IFNγ) is a potent inducer of IDO1 expression in many cell types, including various cancer cell lines.[1][6] The workflow follows a logical progression from target engagement to functional impact.

G cluster_0 Assay Workflow A Cancer Cells (e.g., SKOV-3, HeLa) B Induce IDO1 Expression (+ IFNγ) A->B Step 1 C Treat with Compound: 5-Bromo-2-cyclopropylpyrimidine -4-carboxylic acid B->C Step 2 D Incubate & Allow Tryptophan Conversion C->D Step 3 E Collect Supernatant D->E Step 4 F Quantify Kynurenine (Primary Readout) E->F Step 5

Caption: High-level overview of the primary cellular assay workflow.

Protocol 1: Direct Measurement of IDO1 Inhibition in a Monoculture System

This primary assay directly quantifies the ability of this compound to inhibit IFNγ-induced IDO1 activity in a cancer cell line. The human ovarian cancer cell line SKOV-3 is recommended as it is known to robustly express IDO1 upon IFNγ stimulation.[1]

Materials and Reagents
  • Cell Line: SKOV-3 (ATCC® HTB-77™) or HeLa (ATCC® CCL-2™)

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Epacadostat (INCB024360) or BMS-986205, 10 mM stock in DMSO.[1][6]

  • Inducing Agent: Recombinant Human IFNγ (e.g., R&D Systems, PeproTech)

  • Culture Medium: McCoy's 5A Medium (for SKOV-3) or DMEM (for HeLa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: Culture medium supplemented with 200 µM L-tryptophan.

  • Reagents for Kynurenine Detection:

    • Trichloroacetic acid (TCA), 30% (w/v)

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde, 2% w/v in acetic acid)

  • Instrumentation: 96-well flat-bottom cell culture plates, multichannel pipette, absorbance microplate reader (365 nm or similar).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count SKOV-3 cells.

    • Seed 5 x 104 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • IDO1 Induction:

    • Prepare a working solution of IFNγ in culture medium at 2X the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).

    • Aspirate the medium from the wells.

    • Add 100 µL of the IFNγ solution to all wells except the "No Induction" controls. Add 100 µL of fresh medium to the "No Induction" wells.

    • Incubate for 16-24 hours (37°C, 5% CO2). This incubation period is critical for sufficient IDO1 protein expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the positive control (Epacadostat) in Assay Medium at 2X the final concentration. A typical starting range is 200 µM down to low nM concentrations.

    • Include a "Vehicle Control" (DMSO only) at the same final concentration as the highest compound concentration (e.g., 0.5%).

    • Aspirate the IFNγ-containing medium from the cells.

    • Add 100 µL of the appropriate compound dilution or control to each well.

    • Incubate for 1 hour (37°C, 5% CO2) to allow for compound entry and target engagement.

  • Tryptophan to Kynurenine Conversion:

    • Incubate the plate for an additional 24-48 hours (37°C, 5% CO2). During this time, the induced IDO1 enzyme will convert L-Trp in the Assay Medium to kynurenine.

  • Kynurenine Detection:

    • Carefully transfer 75 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

    • Add 25 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.

    • Transfer 75 µL of the clarified supernatant to a new 96-well plate.

    • Add 75 µL of Ehrlich's Reagent to each well. A yellow color will develop upon reaction with kynurenine.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Correction: Subtract the average absorbance of the "No Induction" wells from all other wells.

  • Normalization: The "Vehicle Control" (IFNγ-treated, DMSO only) represents 100% IDO1 activity. The "No Induction" control represents 0% activity.

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (Abs_Compound - Abs_NoInduction) / (Abs_Vehicle - Abs_NoInduction))

  • IC50 Determination: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.

ParameterThis compoundEpacadostat (Positive Control)
IC50 (µM) To be determined experimentallyExpected: Low nM range (e.g., 0.01-0.1 µM)
Max Inhibition (%) To be determined experimentallyExpected: >95%
Hill Slope To be determined experimentallyExpected: ~1.0
Table 1: Example Data Summary for IC50 Determination.

Protocol 2: Functional T-Cell Co-Culture Assay

This secondary assay assesses the functional consequence of IDO1 inhibition. By co-culturing the IDO1-expressing cancer cells with an immune cell line, we can measure if blocking kynurenine production rescues T-cell activity.

G cluster_0 IDO1-Mediated T-Cell Suppression cluster_1 Effect on T-Cell IDO1 IDO1+ Cancer Cell Kynurenine Kynurenine IDO1->Kynurenine Produced Tryptophan Tryptophan Tryptophan->IDO1 Consumed T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine->T_Cell Suppression Suppression/ Apoptosis T_Cell->Suppression Inhibitor 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Inhibitor->IDO1 Blocks

Caption: Mechanism of IDO1-mediated T-cell suppression and inhibitor action.

Additional Materials
  • T-Cell Line: Jurkat cells (ATCC® TIB-152™), engineered to express a reporter (e.g., NFAT-luciferase) for activation.

  • T-Cell Activators: Anti-CD3/Anti-CD28 antibodies or PMA/Ionomycin.

  • Reporter Assay System: Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • Instrumentation: Luminometer.

Step-by-Step Methodology
  • Prepare IDO1-Expressing Cells: Follow steps 1 and 2 from Protocol 1 to seed and induce SKOV-3 cells.

  • Compound Treatment: After the IFNγ induction period, add serial dilutions of this compound or controls as described in Protocol 1, Step 3.

  • Initiate Co-Culture:

    • Add Jurkat-NFAT-Luc cells to each well at a 5:1 ratio (Jurkat:SKOV-3).

    • Add T-cell activators (e.g., anti-CD3/CD28) to the co-culture.

    • Incubate for 18-24 hours.

  • Measure T-Cell Activation:

    • Measure the luciferase reporter activity according to the manufacturer's instructions using a luminometer. High luminescence indicates high T-cell activation.

Data Analysis and Interpretation
  • Controls:

    • Max Activation: Jurkat cells + activators (no SKOV-3 cells).

    • Max Suppression: Jurkat cells + activators + IFNγ-induced SKOV-3 cells (vehicle control).

  • Analysis: Calculate the "rescue" of T-cell activation as a percentage relative to the max suppression and max activation controls. Plot this percentage against the compound concentration to determine the EC50, the concentration at which 50% of the T-cell suppression is reversed.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment must include the following controls:

  • No Induction Control: (Cells, no IFNγ) - Confirms that kynurenine production is dependent on IDO1 induction.

  • Vehicle Control: (Cells + IFNγ + DMSO) - Represents the maximum IDO1 activity (0% inhibition).

  • Positive Control: (Cells + IFNγ + Epacadostat) - Validates the assay's ability to detect known inhibitors.

  • Cell Viability Assay: A parallel plate should be run and treated with the compound to assess cytotoxicity (e.g., using CellTiter-Glo® or MTS assay). This is crucial to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not simply cell death.[6]

Conclusion

The protocols detailed herein provide a comprehensive framework for characterizing the inhibitory activity of this compound against the immuno-oncology target IDO1. By progressing from a direct biochemical readout (kynurenine production) to a functional cellular consequence (T-cell activation), researchers can build a robust data package to validate the compound's mechanism of action and therapeutic potential.

References

Application Notes & Protocols for the Quantitative Analysis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development as a key intermediate or active ingredient. Its chemical structure, featuring a pyrimidine core, a carboxylic acid group, a bromine atom, and a cyclopropyl substituent, necessitates robust and accurate analytical methods for its quantification. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are designed to be compliant with the principles of analytical method validation outlined in the ICH Q2(R2) guidelines, ensuring they are fit for their intended purpose in a drug development setting.[1][2][3]

The chemical properties of this compound are summarized in the table below:

PropertyValueSource
Chemical Formula C₈H₇BrN₂O₂[4]
Molecular Weight 243.06 g/mol [4]
CAS Number 304902-95-2[5]
Appearance Solid (predicted)[6]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)Assumed for analytical purposes

Analytical Strategy Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This guide presents two complementary techniques:

  • HPLC-UV: A widely accessible and robust method suitable for the quantification of the bulk drug substance and for purity assessments where high sensitivity is not required.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the compound in complex matrices, such as biological fluids or in the presence of interfering substances.

The general workflow for the quantification of this compound is depicted in the following diagram:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution Filtration Filtration/ Centrifugation Dissolution->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV For Assay/ Purity LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS For Trace Quantification Integration Peak Integration & Quantification HPLC_UV->Integration LC_MSMS->Integration Validation Method Validation (ICH Q2) Integration->Validation Report Final Report Validation->Report

Caption: General experimental workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a reversed-phase HPLC procedure for the quantitative determination of this compound. Reversed-phase chromatography on C18 columns is a common and effective technique for the analysis of pyrimidine derivatives.[7]

Principle

The compound is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water, with formic acid added to ensure good peak shape and reproducibility. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The UV absorption spectra of pyrimidine derivatives are pH-dependent; therefore, a controlled pH of the mobile phase is crucial.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reference Standard: this compound of known purity.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Glassware: Volumetric flasks, pipettes.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or experimentally determined λmax)
Run Time 10 minutes

Rationale for parameter selection: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase composition is selected to achieve a reasonable retention time and good separation from potential impurities. Formic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[7] The detection wavelength of 265 nm is a typical value for pyrimidine-based compounds; however, it is highly recommended to determine the optimal wavelength by running a UV scan of the analyte in the mobile phase.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh a sample of the bulk drug, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

    • Formulated Product: The sample preparation will depend on the formulation. It may involve extraction or dissolution followed by filtration to remove excipients.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method should be performed to ensure it is suitable for its intended purpose.[1][2][3]

HPLC_Validation_Workflow Start Method Validation Start Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range (5 concentrations, 3 replicates) Specificity->Linearity Accuracy Accuracy (Spiked Samples, 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow rate, pH, Temp.) Precision->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Robustness->LOD_LOQ System_Suitability System Suitability (Daily Check) LOD_LOQ->System_Suitability End Validated Method System_Suitability->End

Caption: Workflow for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria:

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Analyze 5-7 calibration standards over the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.As per intended use.
Accuracy Analyze spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different days/analysts).RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Vary parameters like mobile phase composition, pH, flow rate, and temperature.System suitability parameters remain within limits.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the highly sensitive and selective quantification of this compound, particularly in complex matrices. The development of an LC-MS/MS method for pyrimidine derivatives has been shown to be effective for their analysis in biological samples.[8][9]

Principle

The analyte is separated by reversed-phase liquid chromatography and then detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. Electrospray ionization (ESI) in negative mode is proposed due to the presence of the acidic carboxylic acid group.

Instrumentation and Materials
  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent UPLC column).

  • Reference Standard: this compound.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (ideal) or a structurally similar compound.

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

Proposed LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition To be determined experimentally
Proposed Precursor Ion [M-H]⁻ m/z 241.0/243.0 (due to bromine isotopes)
Proposed Product Ions Fragmentation of the cyclopropyl or loss of CO₂
Dwell Time 100 ms
Collision Energy To be optimized
Capillary Voltage To be optimized

Rationale for parameter selection: A gradient elution is proposed to ensure the elution of the analyte as a sharp peak and to clean the column from any late-eluting components. The proposed precursor ion corresponds to the deprotonated molecule. The exact product ions need to be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. The bromine atom will result in a characteristic isotopic pattern for the precursor ion (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which can be used for confirmation.

Sample Preparation for Biological Matrices (e.g., Plasma)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation

The LC-MS/MS method should also be validated according to ICH guidelines, with a particular focus on matrix effects, recovery, and stability, in addition to the parameters listed for the HPLC-UV method.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine analysis of the bulk substance, while the proposed LC-MS/MS method offers the high sensitivity and selectivity required for analysis in more complex sample matrices. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the generation of reliable and accurate data in a regulated environment.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • This compound|304902-95-2 - MOLBASE Encyclopedia.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures - YouTube. (2025-06-23).
  • This compound | 304902-95-2. (2022-08-26).
  • 304902-95-2 | MFCD11870587 | this compound.
  • 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem.
  • CAS#:304902-95-2 | this compound | Chemsrc. (2025-08-25).
  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS - PubMed. (2023-05-05).
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed. (2019-02-28).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2025-08-06).
  • Stability Indicating Analytical Method Development, Validation - IOSRPHR.
  • The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed.
  • This compound | 304902-95-2 | EMA90295 - Biosynth.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97 50593-92-5 - Sigma-Aldrich.

Sources

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

Introduction: The Architectural Significance of a Heterocyclic Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. This compound is a highly functionalized derivative that has emerged as a critical building block for the synthesis of advanced Active Pharmaceutical Ingredients (APIs).[1] Its unique combination of a reactive carboxylic acid handle, a versatile bromine atom for cross-coupling reactions, and a cyclopropyl group to modulate lipophilicity and metabolic stability makes it an invaluable intermediate for drug development professionals.

This guide provides a comprehensive overview of this compound, from its synthesis and purification to its application in the construction of complex, biologically active molecules. The protocols and insights herein are designed for researchers and scientists in drug discovery, offering both practical methodologies and the scientific rationale behind them.

Physicochemical Properties and Characterization

Accurate characterization of a starting material is a non-negotiable prerequisite for successful multi-step synthesis. The identity and purity of this compound must be rigorously confirmed before its use in subsequent reactions.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 304902-95-2 [2][3]
Molecular Formula C₈H₇BrN₂O₂ [2][4][5]
Molecular Weight 243.06 g/mol [2][5]
Appearance Off-white to light brown solid [6]

| Canonical SMILES | C1CC1C2=NC=C(C(=N2)C(=O)O)Br |[2] |

Analytical Characterization Protocols

The following protocols are foundational for ensuring the quality of the intermediate.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust assessment of the compound's purity, separating it from starting materials, reagents, and by-products.[7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile and Water.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient method and record the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total peak area of all components.

Scientist's Note: The use of formic acid in the mobile phase is crucial. It protonates the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column. The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying the chemical structure.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the pyrimidine proton, and multiplets for the cyclopropyl protons. The carboxylic acid proton may appear as a broad singlet.[6]

  • LC-MS: Using electrospray ionization (ESI), the compound should show a prominent ion corresponding to its mass [M+H]⁺ or [M-H]⁻. The isotopic pattern for a single bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.[6][8]

Synthesis and Purification of the Intermediate

The preparation of high-quality this compound is a critical first step. Several synthetic routes exist, often involving the condensation of an amidine with a suitably substituted four-carbon precursor.[9]

G start Starting Materials (e.g., Mucobromic Acid, Cyclopropylamidine) reaction Condensation Reaction (Base-mediated) start->reaction 1. Combine & React workup Aqueous Work-up (Quenching & Extraction) reaction->workup 2. Neutralize & Isolate crude Crude Product workup->crude 3. Evaporate Solvent purify Purification crude->purify 4. Remove Impurities final Pure Intermediate purify->final 5. Characterize

Caption: General workflow for the synthesis of the target intermediate.

Protocol 3: Representative Synthesis

This protocol is adapted from established methodologies for synthesizing substituted pyrimidines.[6][10]

  • Reagents: Mucobromic acid, Cyclopropanecarboxamidine hydrochloride, Sodium ethoxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to ethanol under an inert atmosphere (N₂).

    • In a separate flask, suspend cyclopropanecarboxamidine hydrochloride (1.1 eq) in ethanol. Add half of the prepared sodium ethoxide solution and stir for 30 minutes at room temperature.

    • To this mixture, add a solution of mucobromic acid (1.0 eq) in ethanol dropwise, ensuring the temperature does not exceed 40°C.

    • Add the remaining sodium ethoxide solution and heat the mixture to 50°C for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it over ice.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

Scientist's Note: The reaction is a base-catalyzed condensation-cyclization. Sodium ethoxide serves both to deprotonate the amidine hydrochloride and to drive the reaction. Careful control of temperature during the addition of mucobromic acid is essential to prevent side reactions. Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Purification Protocols

For use in API synthesis, the intermediate must be of high purity (>98%). Recrystallization or chromatography are typically employed.[11]

G crude Crude Product check Analyze Purity (TLC/HPLC) crude->check decision Purity >95%? check->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No pure Pure Product (>98%) recryst->pure chrom->pure

Caption: Decision workflow for purification of the crude intermediate.

Protocol 4: Purification by Recrystallization

This is the preferred method for removing minor impurities if a suitable solvent system can be identified.[11][12]

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at room temperature. Common solvents to screen include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

    • If colored impurities persist, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Application in Active Pharmaceutical Ingredient (API) Synthesis

The true value of this compound lies in its utility as a versatile scaffold. The carboxylic acid is readily converted to amides, a common linkage in drugs, while the bromo- group is a handle for C-C or C-N bond formation via reactions like Suzuki or Buchwald-Hartwig coupling.[10] This dual functionality allows for the rapid generation of diverse molecular libraries. For example, this intermediate is a key precursor for a class of potent protein kinase CK2 inhibitors.[10]

G intermediate 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid product1 Amide Derivative intermediate->product1 Amide Coupling (e.g., HATU, DIPEA) product2 Biaryl Derivative intermediate->product2 Suzuki Coupling (e.g., Pd(PPh₃)₄, Base) reagent1 Amine (R-NH₂) reagent1->product1 reagent2 Boronic Acid (R'-B(OH)₂) reagent2->product2

Caption: Key synthetic transformations using the intermediate.

Protocol 5: Amide Bond Formation – A Gateway to New APIs

This protocol demonstrates the conversion of the carboxylic acid to an amide, a cornerstone reaction in drug synthesis.

  • Reagents: this compound (1.0 eq), desired amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for another 10 minutes to activate the carboxylic acid.

    • Add the amine and allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: HATU is a modern coupling reagent that efficiently activates carboxylic acids for amidation, minimizing side reactions and often leading to high yields. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 2: GHS Hazard Information

Hazard Class Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed [13]
Skin Corrosion/Irritation H315: Causes skin irritation [13]
Eye Damage/Irritation H319: Causes serious eye irritation [13]

| STOT, Single Exposure | H335: May cause respiratory irritation |[13] |

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid formation of dust and aerosols.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity and structural features provide a reliable foundation for building complex molecules with therapeutic potential. The protocols detailed in this guide offer a practical framework for the synthesis, purification, and utilization of this key intermediate, empowering researchers to accelerate the discovery and development of next-generation pharmaceuticals.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. BenchChem.
  • This compound | 304902-95-2. MOLBASE Encyclopedia.
  • This compound | 304902-95-2 | EMA90295. Biosynth.
  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses Procedure.
  • This compound | 304902-95-2. ChemicalBook.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents (CN110642788A).
  • 5-Bromo-4-pyrimidinecarboxylic acid | 64224-60-8. BLD Pharm.
  • Synthesis of pyrimidinone carboxylic acids. ResearchGate.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.
  • 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. ChemicalBook.
  • Pyrimidine-4-carboxylic acid | Biochemical Reagent. MedchemExpress.com.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Chem-Impex.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • Pharma API Intermediates. Pharma Noble Chem Ltd.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid, 5g, Each. CP Lab Safety.
  • 304902-95-2 | this compound. BLD Pharm.
  • This compound - Safety Data Sheet. ChemicalBook.
  • 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970. PubChem.
  • Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid. BenchChem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Specifications of this compound. Capot Chemical Company Limited.

Sources

Application Notes & Protocols for High-Throughput Screening of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid in enzyme inhibition assays. The pyrimidine scaffold is a well-established pharmacophore in modern drug discovery, with derivatives showing promise against a range of enzymatic targets.[1][2] These protocols are designed to be robust and self-validating, focusing on a highly relevant cancer target: mutant Isocitrate Dehydrogenase 1 (IDH1). Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[3][4][5] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis.[5][6] This guide details a fluorescence-based assay for determining the inhibitory potency (IC₅₀) of this compound against mutant IDH1, providing a foundational methodology for its characterization as a potential therapeutic agent.

Introduction: The Rationale for Targeting Mutant IDH1

Isocitrate dehydrogenases (IDHs) are critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] While wild-type (WT) IDH enzymes play a crucial role in the Krebs cycle, specific point mutations, most commonly at the R132 residue in IDH1, result in a gain-of-function.[3][7] This altered enzyme, referred to as mutant IDH1 (mIDH1), utilizes α-KG as a substrate to produce D-2-hydroxyglutarate (D-2HG).[3][6]

The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting cancer development.[3] Consequently, the direct inhibition of mIDH1 enzymatic activity has emerged as a promising therapeutic strategy, with several small molecule inhibitors now in clinical trials.[6][8] The structural motif of this compound suggests its potential as an inhibitor within this class of enzymes, making the following assays critical for its evaluation.

Signaling Pathway Overview

Mutant_IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG wtIDH1 D2HG D-2-Hydroxyglutarate (D-2HG) Oncometabolite aKG->D2HG mIDH1 NADPH -> NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation D2HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) Inhibitor 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Inhibitor->mIDH1 Inhibition

Caption: The oncogenic pathway initiated by mutant IDH1.

Principle of the Fluorescence-Based Inhibition Assay

The inhibitory activity of this compound against mIDH1 can be quantified using a coupled enzymatic assay. The neomorphic activity of mIDH1 consumes NADPH as it converts α-KG to D-2HG. The rate of NADPH consumption is directly proportional to the enzyme's activity.

This assay couples the mIDH1 reaction to a second enzyme, diaphorase, which uses the remaining NADPH to reduce a non-fluorescent probe (e.g., Resazurin) into a highly fluorescent product (e.g., Resorufin).[9] Therefore, a decrease in mIDH1 activity due to inhibition results in less NADPH consumption, leaving more available for the diaphorase reaction and leading to a stronger fluorescent signal.

Assay Reaction Schematic

Assay_Principle cluster_0 Reaction 1: Mutant IDH1 Activity cluster_1 Reaction 2: Coupled Fluorescence Detection aKG α-KG mIDH1 mIDH1 aKG->mIDH1 NADPH_in NADPH NADPH_in->mIDH1 D2HG D-2HG mIDH1->D2HG NADP_out NADP+ mIDH1->NADP_out Diaphorase Diaphorase NADPH_remaining Remaining NADPH Inhibitor Test Compound Inhibitor->mIDH1 NADPH_remaining->Diaphorase Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Highly Fluorescent) Diaphorase->Resorufin

Caption: Coupled enzyme reaction for fluorescence-based mIDH1 inhibition assay.

Experimental Protocols

These protocols are designed for a 96-well or 384-well microplate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀).

Materials and Reagents
ReagentRecommended SupplierNotes
Recombinant Human Mutant IDH1 (e.g., R132H)Commercial vendorsEnsure high purity and activity.
Recombinant Human Wild-Type IDH1Commercial vendorsFor selectivity testing.
This compoundBiosynth, MolbasePrepare a 10 mM stock in 100% DMSO.[10][11]
α-Ketoglutarate (α-KG)Sigma-AldrichSubstrate for mIDH1.
NADPHSigma-AldrichCofactor for mIDH1.
DiaphoraseSigma-AldrichCoupling enzyme for detection.
ResazurinSigma-AldrichFluorescent probe.
Assay BufferIn-house preparation50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) BSA.[12]
DMSOSigma-AldrichVehicle for compound dilution.
Black, opaque microplates (96- or 384-well)Corning, GreinerLow-binding, suitable for fluorescence.
Step-by-Step Protocol for IC₅₀ Determination
  • Reagent Preparation:

    • Prepare fresh Assay Buffer.

    • Thaw all enzymes and reagents on ice.

    • Prepare a 2X Enzyme/Cofactor/Probe Mix in Assay Buffer containing:

      • Recombinant mIDH1 (final concentration ~5-10 nM).

      • NADPH (final concentration ~25-50 µM).

      • Diaphorase (final concentration ~0.2 U/mL).

      • Resazurin (final concentration ~25 µM).

      • Note: Optimal concentrations should be determined empirically.

    • Prepare a 2X Substrate Mix in Assay Buffer containing α-KG (final concentration ~50-100 µM).

    • Protect all solutions containing Resazurin and NADPH from light.

  • Compound Dilution Series:

    • Perform serial dilutions of the 10 mM stock of this compound in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.

    • Dilute each DMSO concentration 1:50 into Assay Buffer to create the final compound solutions for the assay plate. This intermediate dilution minimizes the final DMSO concentration.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound solutions to the wells of the microplate.

    • Controls:

      • Positive Control (No Inhibition): Add 5 µL of Assay Buffer containing 2% DMSO.

      • Negative Control (Background): Add 5 µL of Assay Buffer containing 2% DMSO.

    • Add 20 µL of Assay Buffer to the Negative Control wells.

    • Add 20 µL of the 2X Enzyme/Cofactor/Probe Mix to all wells except the Negative Control.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Pre-incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reactions by adding 25 µL of the 2X Substrate Mix to all wells.

    • Immediately transfer the plate to a microplate reader.

    • Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[14] Record data points every 1-2 minutes.

Workflow Diagram

IC50_Workflow A Prepare Reagents (Buffer, Enzyme Mix, Substrate Mix) C Add Compound/Controls to 96-well Plate (5 µL) A->C B Create Compound Dilution Series in DMSO, then Assay Buffer B->C D Add 2X Enzyme Mix (20 µL) to all wells except background C->D E Pre-incubate for 15-30 min at Room Temperature D->E F Initiate Reaction with 2X Substrate Mix (25 µL) E->F G Read Fluorescence Kinetically (Ex/Em = 560/590 nm) F->G H Analyze Data: Calculate V₀, % Inhibition, and IC₅₀ G->H

Caption: Step-by-step workflow for the mIDH1 inhibition assay.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot. This represents the rate of Resorufin production.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background))

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.[1]

Expected Results and Interpretation
CompoundTarget EnzymeExpected IC₅₀ (nM)Selectivity (WT/Mutant)
This compoundmIDH1 (R132H)To be determinedTo be determined
This compoundWT IDH1To be determined>100-fold is desirable
Known mIDH1 Inhibitor (e.g., AG-120)mIDH1 (R132H)< 100 nM>500-fold
Known mIDH1 Inhibitor (e.g., AG-120)WT IDH1> 30,000 nMN/A

A potent inhibitor will exhibit a low nanomolar IC₅₀ value against the mutant enzyme. A crucial aspect of characterization is demonstrating selectivity. The compound should be significantly less active against wild-type IDH1 to minimize potential off-target effects. An ideal therapeutic candidate would have a selectivity ratio (IC₅₀ WT-IDH1 / IC₅₀ mIDH1) of over 100.[12]

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls and practices are essential:

  • Z'-factor: For high-throughput screening, calculate the Z'-factor using the positive and negative controls to assess assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • DMSO Tolerance: Confirm that the final concentration of DMSO (typically ≤1%) does not significantly affect enzyme activity.

  • Substrate and Cofactor Linearity: Ensure the assay is performed under conditions where the reaction rate is linear with respect to time and enzyme concentration.

  • Selectivity Screen: Always run a parallel assay with wild-type IDH1 to determine the selectivity of the inhibitor. This is a critical step in validating the compound's mechanism of action.[12][15]

By adhering to these protocols and validation steps, researchers can confidently characterize the inhibitory potential of this compound and advance its journey in the drug discovery pipeline.

References

  • Dang, L., et al. (2011). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 465(7300), 966. Available at: [Link]

  • Yan, H., et al. (2009). IDH1 and IDH2 Mutations in Gliomas. New England Journal of Medicine, 360(8), 765-773. Available at: [Link]

  • Mardis, E. R., et al. (2009). Recurring mutations found by sequencing an acute myeloid leukemia genome. New England Journal of Medicine, 361(11), 1058-1066. Available at: [Link]

  • Wang, F., et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation. Science, 340(6132), 622-626. Available at: [Link]

  • Cairns, R. A., & Mak, T. W. (2013). Oncogenic isocitrate dehydrogenase mutations: linking metabolism and cancer. Cancer Discovery, 3(7), 730-741. Available at: [Link]

  • Davis, M. I., et al. (2014). A suite of preclinical assays to assess inhibitors of mutant isocitrate dehydrogenase. Journal of Biological Chemistry, 289(19), 13717-13725. Available at: [Link]

  • Pusch, S., et al. (2014). A high-throughput screening-compatible assay for D-2-hydroxyglutarate detection. Journal of Biomolecular Screening, 19(6), 943-951. Available at: [Link]

  • Klink, T. A., et al. (2001). A fluorescent microplate assay for monitoring the reactions of the NAD(P)H-dependent diaphorase. Analytical Biochemistry, 299(2), 192-198. Available at: [Link]

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent and Selective Inhibitors of Mutant IDH1. ACS Medicinal Chemistry Letters, 3(10), 850-855. Available at: [Link]

  • Rohle, D., et al. (2013). An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells. Science, 340(6132), 626-630. Available at: [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • MDPI. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 26(16), 4895. Available at: [Link]

  • PubMed. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytica Chimica Acta, 1295, 342279. Available at: [Link]

  • MOLBASE. (2025). This compound|304902-95-2. MOLBASE Encyclopedia. Available at: [Link]

  • AA Blocks. (2025). 304902-95-2 | MFCD11870587 | this compound. AA Blocks. Available at: [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. Available at: [Link]

  • Appchem. (2025). This compound | 304902-95-2. Appchem. Available at: [Link]

  • PubChem. 5-Bromouracil. PubChem. Available at: [Link]

Sources

Crystallization techniques for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystallization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization methodologies for this compound (CAS: 304902-95-2). Given the limited publicly available physicochemical data for this compound, this guide is structured as a systematic workflow, moving from foundational characterization to the implementation of specific crystallization protocols.[1] The objective is to empower the user to screen, develop, and optimize a crystallization process tailored to this specific molecule.

Crystallization is a critical unit operation in the pharmaceutical industry, essential for purification, and for controlling the solid-state properties of an active pharmaceutical ingredient (API), such as polymorphism, particle size, and morphology.[2] These properties, in turn, influence the API's stability, bioavailability, and manufacturability. This guide emphasizes a first-principles approach, ensuring that experimental choices are driven by a sound understanding of the underlying physicochemical principles.

Part 1: Foundational Physicochemical Characterization - A Pragmatic Approach

The rational design of any crystallization process begins with understanding the compound's solubility in a range of solvents.[3][4] This data is the cornerstone upon which all subsequent decisions on technique and solvent system selection will be built.

Objective:

To determine the qualitative solubility profile of this compound across a spectrum of common laboratory solvents.

Protocol 1: Small-Scale Solvent Solubility Screening

This protocol is designed to rapidly assess solubility using minimal amounts of material.

Materials:

  • This compound

  • Small vials or test tubes (e.g., 1 mL capacity)

  • A selection of solvents (see Table 1)

  • Vortex mixer

  • Hot plate or water bath

  • Calibrated pipettes or micropipettes

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound into each labeled vial.

  • Add a starting volume of 0.2 mL of a selected solvent to the first vial.

  • Vigorously mix the contents using a vortex mixer for 60 seconds.

  • Observe the vial against a contrasting background to determine if the solid has dissolved. Record the observation at room temperature (RT).

  • If the solid is not fully dissolved, add another 0.2 mL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • If the compound remains insoluble or is sparingly soluble at RT, gently heat the vial in a water bath to near the solvent's boiling point.[5] Caution: Use appropriate safety measures for flammable solvents.

  • Observe and record the solubility at the elevated temperature.

  • If the compound dissolves when hot, allow the vial to cool slowly to room temperature and then place it in an ice bath for 10-20 minutes.[5] Observe for any crystal formation. This provides preliminary insight into the potential for cooling crystallization.

  • Repeat this procedure for all selected solvents.

Data Presentation: Solubility Screening Log

The results of the screening should be systematically recorded. A template for such a log is provided below.

Solvent ClassSolventSolubility at RT (approx. mg/mL)Solubility at Elevated Temp.Observations on Cooling
Polar Protic Water
Methanol
Ethanol
Isopropanol (IPA)
Polar Aprotic Acetone
Acetonitrile (ACN)
Ethyl Acetate (EtOAc)
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Nonpolar Dichloromethane (DCM)
Toluene
Heptane/Hexane

Table 1: Example of a solubility screening log.

Part 2: Crystallization Technique Selection & Protocols

The data gathered in Part 1 will directly inform the selection of the most appropriate crystallization technique. The following workflow provides a logical decision-making process.

Crystallization Method Selection Workflow

This diagram illustrates how to choose a primary crystallization technique based on the observed solubility behavior.

CrystallizationWorkflow cluster_input Input Data cluster_decision Decision Logic cluster_output Recommended Technique SolubilityData Solubility Screen Results D1 High solubility in hot solvent AND Low solubility in cold solvent? SolubilityData->D1 Evaluate D2 High solubility in Solvent A AND Insoluble in miscible Solvent B? D1->D2 No Cooling Cooling Crystallization D1->Cooling Yes D3 Soluble in a volatile solvent at RT? D2->D3 No Antisolvent Anti-Solvent Addition D2->Antisolvent Yes D4 Low solubility in most solvents? Need high-quality single crystals? D3->D4 No Evaporation Slow Evaporation D3->Evaporation Yes Vapor Vapor Diffusion D4->Vapor Yes

A decision workflow for selecting a crystallization method.

Technique 1: Cooling Crystallization

Principle: This is one of the most common crystallization techniques and is effective for compounds that exhibit a significant increase in solubility with temperature.[3][6] A saturated solution is prepared at an elevated temperature and then allowed to cool, decreasing the solubility of the compound and leading to the formation of crystals as the solution becomes supersaturated.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (identified from Protocol 1) in small portions while heating the mixture to near the solvent's boiling point.[7] Continue adding the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a vibration-free surface.[7] Slow cooling is crucial for the formation of large, well-defined crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize the crystal yield.

  • Harvesting: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

Technique 2: Anti-Solvent Addition

Principle: This method is used when a compound is too soluble in a particular solvent, even at low temperatures. The technique involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble.[8] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent (where it is highly soluble) at room temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (this is the point of nucleation).[9]

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates. Cooling the vessel can further increase the yield.

  • Harvesting and Drying: Collect and dry the crystals as described in Protocol 2.

Technique 3: Slow Evaporation

Principle: This is a simple method suitable for compounds that are soluble in a volatile solvent at room temperature.[10][11] The solvent is allowed to evaporate slowly, which gradually increases the concentration of the solute until it exceeds the solubility limit and crystals begin to form.

  • Dissolution: Prepare a nearly saturated solution of the compound in a suitable volatile solvent at room temperature.

  • Filtration: Filter the solution into a clean vial or crystallization dish.

  • Evaporation: Cover the container with parafilm and pierce it with a needle.[12] The number and size of the holes can be adjusted to control the rate of evaporation.[11]

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate over several hours to days.

  • Harvesting: Once a suitable quantity of crystals has formed, they can be harvested by filtration or by decanting the remaining solvent.

Technique 4: Vapor Diffusion

Principle: This is a gentle and highly effective method for growing high-quality single crystals, especially when only small amounts of material are available.[13] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[14]

  • Preparation: Place a small volume (e.g., 1-2 μL) of a concentrated solution of the compound (dissolved in a "good," less volatile solvent) onto a sitting drop post or in a small inner vial.[15]

  • Reservoir: Add a larger volume (e.g., 0.5-1.0 mL) of the volatile anti-solvent to the bottom of a larger, sealed container or well.[12]

  • Assembly: Place the inner vial or sitting drop post inside the larger container, ensuring the solution is not in direct contact with the anti-solvent reservoir. Seal the container tightly.[13]

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution drop, reducing the compound's solubility and promoting the slow growth of crystals over days or weeks.[16][17]

  • Harvesting: Carefully remove the crystals from the drop using a micromanipulator or a fine needle.

Part 3: Critical Downstream Analysis - Crystal Characterization

Obtaining crystalline material is a significant step, but it is crucial to characterize the solid form to ensure it meets the required specifications of purity, identity, and polymorphic form.

  • Visual Inspection: Microscopic examination can provide initial information on crystal habit (shape), size, and homogeneity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to confirm the chemical purity of the crystalline material.

  • Polymorph and Solvate Screening: It is known that pyrimidine derivatives can form multiple crystalline forms (polymorphs) or incorporate solvent into their crystal lattice (solvates).[18][19][20]

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form. Each polymorph will have a unique diffraction pattern.[18]

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect phase transitions, providing further evidence for the presence of different polymorphs or solvates.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form The solution is not sufficiently supersaturated.Reduce the solvent volume by slow evaporation; Cool the solution to a lower temperature.[12]
"Oiling Out" The compound's solubility is exceeded at a temperature above its melting point in the solvent system; The rate of supersaturation is too high.Reheat the solution, add more solvent, and allow it to cool more slowly; Try a different solvent or solvent system.[12]
Poor Crystal Quality Nucleation rate is too high due to rapid cooling or evaporation; Presence of impurities.Decrease the level of supersaturation (use more solvent or cool more slowly); Ensure the starting material is of high purity.[12]

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Gholami, H., et al. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Narayanan, R., & Chen, J. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]

  • Dixon, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Retrieved from [Link]

  • Mirmehrabi, M., & Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Angers. Retrieved from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Standard Operating Procedure - Crystallization. (n.d.). The Safety Net, University of California, Santa Barbara. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Procedure for antisolvent crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Dixon, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • Single Solvent Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Cooling Batch Suspension Crystallization. (n.d.). Bio-protocol. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. (2015). YouTube. Retrieved from [Link]

  • Testing Solvents for Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Cooling Crystallization Technology. (n.d.). Cool Separations. Retrieved from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Retrieved from [Link]

  • Re-crystallization experiments. (n.d.). From a research paper, context not fully available. Retrieved from [Link]

  • Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • This compound. (n.d.). MOLBASE. Retrieved from [Link]

  • A Novel Crystallization Methodology To Ensure Isolation of the Most Stable Crystal Form. (n.d.). ResearchGate. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). Pharmaceutics. Retrieved from [Link]

  • Crystallization of pyrimidine compounds. (n.d.). Google Patents.
  • 5-Bromo-2-cyclopropylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • Salts, binary and ternary cocrystals of pyrimethamine. (2020). University of Galway Research Repository. Retrieved from [Link]

  • This compound. (n.d.). Appchem. Retrieved from [Link]

  • 4-Pyrimidinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents.[1][2] Its unique molecular architecture, featuring a pyrimidine core, a bromine atom, and a cyclopropyl group, makes it a valuable intermediate for developing targeted therapies. As with any reactive chemical intermediate, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the research.

This document provides a comprehensive guide to the safe handling, storage, and emergency management of this compound. The protocols outlined herein are grounded in established safety principles and are designed to provide researchers with the necessary knowledge to work with this compound confidently and safely.

Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[3][4]

  • Skin Irritation: It is known to cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the compound being used, and the potential for exposure.

GHS Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementPictogram
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: Information synthesized from multiple Safety Data Sheets.[3][4]

Prudent Handling Protocols

Adherence to meticulous handling practices is the most effective way to mitigate the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for exposure through well-designed engineering controls.

  • Ventilation: All handling of this compound, particularly when dealing with the solid form, should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust or aerosols.[5][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

The use of appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[3][5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[5]

  • Protective Clothing: A laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[3][6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[6]

Step-by-Step Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated work area (fume hood). gather_ppe Don appropriate Personal Protective Equipment (PPE). prep_area->gather_ppe prep_spill_kit Ensure a spill kit is readily available. gather_ppe->prep_spill_kit weigh Carefully weigh the solid compound, avoiding dust generation. prep_spill_kit->weigh dissolve Slowly add the solid to the solvent with stirring. weigh->dissolve transfer Use appropriate tools for transfers (e.g., spatula, powder funnel). dissolve->transfer decontaminate Decontaminate all surfaces and equipment. transfer->decontaminate dispose_waste Dispose of waste in a labeled, sealed container. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in section 2.2.

    • Ensure an appropriate spill kit is readily accessible.[8][9]

  • Handling:

    • When weighing the solid, do so carefully to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly and with stirring to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Dispose of waste in a clearly labeled, sealed container.[3]

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound.[3][6]

Secure Storage Protocols

Proper storage is crucial for maintaining the stability of this compound and for preventing accidental exposure.

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[3][5]

  • Location: Store in a dry, cool, and well-ventilated place.[3] The storage area should be secure and accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (304902-95-2), and appropriate hazard warnings.[10][11][12]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][6]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]

Spill Response Protocol

The appropriate response to a spill depends on the size and location of the spill.

G cluster_minor Minor Spill cluster_major Major Spill start Spill Occurs assess Assess the Spill (Minor vs. Major) start->assess alert Alert others in the immediate area. assess->alert Minor evacuate Evacuate the immediate area. assess->evacuate Major don_ppe Don appropriate PPE. alert->don_ppe contain Contain the spill with absorbent material. don_ppe->contain neutralize Neutralize with sodium bicarbonate for acidic compounds. contain->neutralize cleanup Collect residue with a dustpan and brush. neutralize->cleanup decontaminate Decontaminate the area. cleanup->decontaminate dispose Dispose of waste in a labeled container. decontaminate->dispose notify Notify supervisor and emergency services. evacuate->notify secure Secure the area and prevent entry. notify->secure await_response Await arrival of trained emergency responders. secure->await_response

Caption: Decision tree for responding to a chemical spill.

  • Minor Spill (Contained and Manageable by Laboratory Personnel):

    • Alert personnel in the immediate area.[13][14]

    • Wear appropriate PPE.[8]

    • Cover the spill with an absorbent material such as vermiculite or sand to contain it.[9][14]

    • Since this is a carboxylic acid, it can be neutralized with a mild base like sodium bicarbonate.[9][13]

    • Carefully sweep the neutralized material into a designated waste container. Avoid creating dust.[5]

    • Decontaminate the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.[3]

  • Major Spill (Large Quantity, Uncontrolled, or Poses a Significant Hazard):

    • Evacuate the area immediately.[8][9]

    • Alert others and activate the emergency alarm if necessary.

    • Notify your supervisor and the appropriate emergency response team.[8]

    • Provide them with the identity of the spilled chemical and any other relevant information.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[3]

  • Disposal Procedures: Dispose of the waste in accordance with all local, state, and federal regulations.[3][6] Do not dispose of this chemical down the drain.[3]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₇BrN₂O₂
Molecular Weight 243.06 g/mol
CAS Number 304902-95-2
Appearance Solid (likely crystalline)
Solubility Data not widely available; likely soluble in organic solvents.
Flash Point No data available
Decomposition Temperature No data available

Source: Information synthesized from multiple chemical suppliers and databases.[3][11][12][15]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. By understanding its hazards, implementing robust engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel receive hands-on training and consult the most up-to-date Safety Data Sheet before working with this compound.

References

  • direction and the proper response procedure for a chemical spill - University of Guelph. Available from: [Link]

  • This compound|304902-95-2 - MOLBASE Encyclopedia. Available from: [Link]

  • Emergency and Spill Response Procedures - Auburn University. Available from: [Link]

  • 304902-95-2 | MFCD11870587 | this compound. Available from: [Link]

  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. Available from: [Link]

  • Chemical Spills - Emergency Management - Florida State University. Available from: [Link]

  • This compound | 304902-95-2 - Appchem. Available from: [Link]

  • CAS#:304902-95-2 | this compound | Chemsrc. Available from: [Link]

  • 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem. Available from: [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS: 304902-95-2).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The unique combination of a carboxylic acid, a brominated pyrimidine ring, and a cyclopropyl moiety presents specific purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a brown or off-color solid. How can I remove the colored impurities?

Answer:

The appearance of colored impurities, often described as brown solids in related syntheses, is a common issue stemming from polymeric by-products or degradation products formed under the reaction conditions, which are often heated.[4] A multi-step approach is recommended to address this.

Initial Strategy: Activated Carbon Treatment during Recrystallization

Activated carbon is highly effective at adsorbing large, flat, aromatic, and colored impurity molecules.

Step-by-Step Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose a suitable recrystallization solvent (see Table 1). A polar protic solvent like ethanol or isopropanol is a good starting point.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to achieve full dissolution.[5]

  • Cooling: Allow the solution to cool slightly (a few degrees below boiling) to prevent flash boiling when adding the carbon.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Adding too much can lead to significant product loss through adsorption.

  • Heating & Stirring: Gently reheat the mixture to boiling for 5-10 minutes with stirring. This allows the carbon to adsorb the impurities.

  • Hot Filtration: This is the most critical step. Pre-heat your filtration apparatus (a fluted filter paper in a stemless funnel is ideal) to prevent premature crystallization. Quickly filter the hot solution to remove the carbon.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal recovery.[6]

  • Isolation: Collect the purified crystals by vacuum filtration.[5]

If Color Persists: If significant color remains, the impurities may be less responsive to carbon. In this case, column chromatography is the recommended next step.

Question 2: I am attempting recrystallization, but the compound "oils out" instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a known challenge in the crystallization of heterocyclic compounds.[5] The resulting oil often solidifies into an amorphous mass, trapping impurities.

Causality & Solutions:

  • Rapid Cooling: Cooling the solution too quickly is a primary cause. The molecules lack the time to orient themselves into an ordered crystal lattice.[5][6]

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool. Only after it has reached room temperature should you place it in an ice bath.[5]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, or the solvent's boiling point may be too high.

    • Solution: Switch to a solvent with a lower boiling point or use a solvent mixture. By adding a miscible "anti-solvent" (one in which the compound is poorly soluble) to the hot solution until it just becomes cloudy, you can induce crystallization upon cooling.[5]

Troubleshooting Flowchart for "Oiling Out"

G start Oiling Out Occurs check_cooling Was cooling too rapid? start->check_cooling slow_cooling Action: Re-dissolve in minimal hot solvent. Cool slowly on benchtop before using ice bath. check_cooling->slow_cooling Yes check_solvent Is the solvent appropriate? check_cooling->check_solvent No success Crystals Formed slow_cooling->success change_solvent Action: Choose a solvent with a lower boiling point or use a solvent/anti-solvent system. check_solvent->change_solvent Likely Not change_solvent->success

Caption: Troubleshooting workflow for oiling out during crystallization.

Question 3: My post-reaction crude material shows low purity by HPLC (<90%) with multiple closely-eluting peaks. What is the best purification strategy?

Answer:

When dealing with a complex mixture of impurities that are structurally similar to the target compound, recrystallization is often insufficient. Column chromatography is the method of choice for such separations.[7][8] Given the acidic nature of your compound, special considerations are needed to prevent peak tailing on silica gel.

Step-by-Step Protocol: Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Base System: A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Acidic Modifier: The key to good peak shape for a carboxylic acid is to add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1% v/v), to the eluent system. This suppresses the deprotonation of the carboxylic acid on the acidic silica surface, minimizing tailing.

    • TLC Analysis: First, determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack the column using the wet slurry method with your chosen mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. For less soluble materials, use the "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Run the column using isocratic (constant solvent ratio) or gradient elution (gradually increasing polarity). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a wide polarity range.
Additive 0.5-1% Acetic AcidSuppresses ionization of the carboxylic acid, preventing peak tailing.[9]
Loading Method Dry LoadingRecommended for compounds with limited solubility in the mobile phase.

Table 1: Recommended Starting Conditions for Column Chromatography.

Frequently Asked Questions (FAQs)

Q1: What analytical methods should I use to assess the final purity of my compound?

A rigorous purity assessment requires a multi-faceted approach to identify and quantify any potential impurities.[10] HPLC is considered the gold standard for quantitative purity analysis of pharmaceutical intermediates.[11]

Technique Purpose Typical Parameters
HPLC-UV Quantitative Purity (Area %) Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution) Detection: 254 nm.[9][11]
LC-MS Identity Confirmation Confirms the mass-to-charge ratio of the parent ion ([M-H]⁻).[10]
¹H NMR Structural Confirmation Confirms the chemical structure and identifies any proton-containing impurities.[10]
Melting Point Purity Indication A sharp, defined melting range is indicative of high purity.

Table 2: Recommended Analytical Methods for Purity Assessment.

Q2: What is a suitable HPLC method for routine purity checks?

A standard reversed-phase HPLC method is highly effective. Here is a robust starting protocol.

Step-by-Step Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in methanol or acetonitrile.[9]

  • Analysis: The purity is typically calculated by the area normalization method from the resulting chromatogram.

Q3: How should I store this compound?

Based on its chemical structure and general safety guidelines for laboratory chemicals, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep it away from strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended to minimize potential degradation.

Q4: My compound is poorly soluble in common organic solvents for reaction workup. What can I do?

The carboxylic acid functionality provides a convenient handle for manipulating solubility.

  • Aqueous Base Extraction: The compound should be deprotonated by a mild base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide) to form a water-soluble carboxylate salt. This allows you to wash the aqueous layer with an organic solvent (like ethyl acetate or DCM) to remove neutral or basic organic impurities.

  • Precipitation: After the washes, you can re-acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the solution, at which point it can be collected by filtration.[4]

Purification Strategy Selection Workflow

G start Crude Product purity_check Assess Purity & Appearance (TLC, crude ¹H NMR, HPLC) start->purity_check decision Purity > 95% AND Minimal Color? purity_check->decision recrystallize Strategy: Recrystallization (+/- Activated Carbon for color) decision->recrystallize Yes chromatography Strategy: Column Chromatography (Silica Gel + Acidic Modifier) decision->chromatography No final_product Pure Product (Verify by HPLC, NMR, MS) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

References

  • BenchChem. (2025).
  • Kumar, P., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
  • Biosynth. (n.d.). This compound | 304902-95-2. Biosynth.
  • MOLBASE. (n.d.). This compound|304902-95-2. MOLBASE Encyclopedia.
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.).
  • University of Galway Research Repository. (2020, November 24). Salts, binary and ternary cocrystals of pyrimethamine.
  • MDPI. (2023, May 12).
  • Appchem. (n.d.). This compound | 304902-95-2.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • ChemicalBook. (2022, August 26). This compound | 304902-95-2.
  • ChemicalBook. (2022, August 11).
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis.
  • PubMed. (2011, February 1). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

Sources

Common side reactions in the synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your synthesis is successful.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that typically involves the construction of the pyrimidine core, followed by functional group manipulations. A common and efficient route starts from the condensation of cyclopropanecarboxamidine with a C4 dielectrophile like mucobromic acid, followed by hydrolysis of the resulting intermediate. Understanding the nuances of each step is critical to minimizing side reactions and maximizing yield.

Below is a diagram illustrating the plausible synthetic workflow.

Synthetic_Workflow A Cyclopropanecarboxamidine C Intermediate: 5-Bromo-2-cyclopropylpyrimidine- 4-carboxylic acid ester (or similar) A->C Step 1: Condensation/ Cyclization B Mucobromic Acid B->C Step 1: Condensation/ Cyclization D Final Product: 5-Bromo-2-cyclopropylpyrimidine- 4-carboxylic acid C->D Step 2: Hydrolysis Ring_Formation_Issues cluster_0 Potential Issues in Ring Formation Low Yield Low Yield Decomposition Decomposition Low Yield->Decomposition Leads to Knoevenagel Condensation Knoevenagel Condensation Low Yield->Knoevenagel Condensation Leads to Incomplete Cyclization Incomplete Cyclization

Caption: Common causes of low yield in pyrimidine ring formation.
Step 2: Ester Hydrolysis

The final step is typically the hydrolysis of an ester intermediate to the desired carboxylic acid. While seemingly straightforward, this step can be a source of significant side reactions if not properly controlled.

Question 2: After hydrolysis, my NMR spectrum shows the absence of the carboxylic acid proton, and the product has a lower molecular weight. What is happening?

Answer: This is a classic sign of decarboxylation . Pyrimidine-4-carboxylic acids can be susceptible to losing CO₂ under harsh conditions, especially at high temperatures in either strongly acidic or basic media. The electron-withdrawing nature of the pyrimidine ring can stabilize the negative charge that develops on the ring during the decarboxylation mechanism.

  • Mechanism: The reaction proceeds via the loss of carbon dioxide, replacing the carboxylic acid group with a hydrogen atom.

  • Prevention:

    • Milder Conditions: Use milder hydrolysis conditions. For example, instead of refluxing in strong NaOH or HCl, consider using lithium hydroxide (LiOH) in a THF/water mixture at room temperature.

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.

ParameterHarsh Conditions (Prone to Decarboxylation)Milder Conditions (Recommended)
Reagent 6M HCl or 6M NaOH1-2M LiOH or NaOH
Temperature Reflux (>80 °C)25-50 °C
Solvent Water, EthanolTHF/Water, Dioxane/Water

Question 3: I am observing a significant amount of an impurity that is difficult to separate from my product. LC-MS suggests it has the same mass. What could it be?

Answer: If the impurity has the same mass, it is likely an isomer formed through a ring-opening and re-closing mechanism. This phenomenon, known as the Dimroth rearrangement, can occur under certain conditions, although it is more common for other pyrimidine systems. A more likely scenario for this specific molecule is a hydrolysis-induced rearrangement or ring opening, especially under strong basic conditions. [1][2]Some studies on pyrimidine photoproducts have shown that strong basic conditions can lead to the rupture of the N3-C4 bond. [2][3]

  • Potential Mechanism: Strong hydroxide attack at C4 or C6 can lead to a transient ring-opened intermediate. While this intermediate will likely re-cyclize to the thermodynamically favored product, it can potentially lead to other stabilized structures or degradation products if not handled carefully.

  • Troubleshooting:

    • Avoid Excessively Strong Base: Use the minimum amount of base required for the hydrolysis.

    • Careful Workup: Neutralize the reaction mixture carefully at a low temperature to avoid acid- or base-catalyzed degradation of the product during workup.

    • Purification: If the byproduct does form, careful column chromatography with a suitable solvent system or recrystallization may be required for separation.

General Issues

Question 4: My bromination step (if performed on the pre-formed pyrimidine ring) is not selective. I am getting di-brominated byproducts. How can I improve selectivity?

Answer: The pyrimidine ring is electron-deficient, making electrophilic substitution like bromination challenging. [4]However, the C-5 position is the most electron-rich and is the typical site of bromination. [4]Over-bromination can occur if the conditions are too harsh or the brominating agent is too reactive.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is a milder and more selective brominating agent than molecular bromine (Br₂). It is often the reagent of choice for electron-deficient heterocycles. [4][5] * 1,3-dibromo-5,5-dimethylhydantoin (DBH): This is another efficient and relatively mild source of electrophilic bromine. [6]* Reaction Conditions:

    • Temperature: Perform the reaction at room temperature or below to increase selectivity.

    • Solvent: Use a polar aprotic solvent like DMF or acetonitrile. [6] * Stoichiometry: Use a stoichiometric amount (or a very slight excess) of the brominating agent. Adding the agent portion-wise can also help control the reaction.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This is a representative protocol based on analogous syntheses. [7]Optimization may be required.

Step 1: Synthesis of Ethyl 5-Bromo-2-cyclopropylpyrimidine-4-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add cyclopropanecarboxamidine hydrochloride.

  • Stir the mixture for 30 minutes at room temperature.

  • To this mixture, add a solution of ethyl 2-bromo-3-oxo-4,4-diethoxybutanoate (a mucobromic acid derivative) in ethanol dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, neutralize with acetic acid, and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester intermediate in a mixture of THF and water (3:1).

  • Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature for 12-18 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

III. References

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Retrieved from Google Search.

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014). PubMed. Retrieved from [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). NIH. Retrieved from [Link]

  • Overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem. Retrieved from Google Search.

  • This compound | 304902-95-2. (n.d.). MOLBASE. Retrieved from [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). ResearchGate. Retrieved from Google Search.

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing. Retrieved from Google Search.

  • Bromination of pyrrolo[1,2-c]pyrimidines. (n.d.). Journal of the Chemical Society C. Retrieved from Google Search.

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from Google Search.

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). NIH. Retrieved from [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. Retrieved from Google Search.

  • Application Notes and Protocols for the Bromination of Pyrimidine Rings. (n.d.). Benchchem. Retrieved from Google Search.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering the modification of this versatile building block is crucial for advancing discovery programs.[1][2]

This document is structured to address the two primary reactive handles on the molecule: the carboxylic acid at the C4 position and the bromo substituent at the C5 position.

Section 1: Derivatization of the Carboxylic Acid (C4-Position)

The carboxylic acid moiety is most commonly derivatized into amides and esters. Amide bond formation is a cornerstone reaction in medicinal chemistry, often used to explore the structure-activity relationship (SAR) by introducing a diverse range of amine building blocks.[3][4][5]

Workflow for Carboxylic Acid Derivatization

G cluster_start Starting Material cluster_activation Activation Step cluster_coupling Nucleophilic Attack cluster_end Final Product & Analysis SM 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt, SOCl₂) SM->Activation Amine Primary or Secondary Amine (R-NH₂) Activation->Amine Amidation Alcohol Alcohol (R-OH) Activation->Alcohol Esterification Amide Amide Product Amine->Amide Ester Ester Product Alcohol->Ester Purification Workup & Purification (Chromatography, Recrystallization) Amide->Purification Ester->Purification Analysis Characterization (NMR, LC-MS) Purification->Analysis

Caption: General workflow for amide and ester synthesis.

Frequently Asked Questions (FAQs): Amide Bond Formation

Q1: What is the most common strategy for forming an amide from a carboxylic acid? A1: The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium salt.[3][6][7] The most effective strategy is to first convert the carboxylic acid into a more electrophilic, "activated" intermediate. This is typically achieved using coupling reagents like carbodiimides (EDC, DCC) or uronium/phosphonium salts (HATU, HBTU, PyBOP).[4][7][8]

Q2: How do I choose the right coupling reagent? A2: The choice depends on substrate reactivity, steric hindrance, and the need to suppress side reactions like racemization.

  • For Standard Couplings: Carbodiimides like EDC, often used with additives like HOBt or Oxyma, are cost-effective and widely applicable.[7][9]

  • For Challenging Couplings: Uronium salts like HATU are highly reactive and often succeed where other reagents fail, especially with sterically hindered substrates or electron-poor amines.[5][10][11]

  • To Avoid Urea Byproducts: Reagents like T3P or conversion to an acyl chloride can be used. DCC, while effective, produces a dicyclohexylurea byproduct that is often difficult to remove.[8][11]

Q3: Why is a base like DIPEA or triethylamine typically required? A3: A non-nucleophilic base serves two primary functions. First, it neutralizes the acidic byproducts generated during the activation step (e.g., HCl from acyl chloride formation, or the proton from the carboxylic acid itself). Second, it prevents the protonation of the incoming amine nucleophile, ensuring it remains reactive.[7][9] Using an excess of the amine itself can sometimes serve this purpose, but a dedicated non-nucleophilic base provides better control.

Troubleshooting Guide: Amide Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: Insufficient coupling reagent or reagent has degraded due to moisture.[9] 2. Amine is Not Nucleophilic Enough: The amine may be protonated or inherently electron-poor (e.g., an aniline with electron-withdrawing groups).[9][10] 3. Hydrolysis of Activated Intermediate: Presence of water in the reaction solvent (e.g., DMF, DCM).[9]1. Use a fresh bottle of coupling reagent and ensure it is handled under anhydrous conditions. Increase stoichiometry to 1.1-1.5 equivalents. 2. Ensure sufficient base (e.g., 2-3 equivalents of DIPEA) is present. For very weak nucleophiles, switch to a more potent coupling reagent like HATU or consider converting the acid to the more reactive acyl fluoride.[12] 3. Use anhydrous solvents. Dry DMF over molecular sieves if necessary.
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: Bulky groups on either the carboxylic acid (the cyclopropyl group) or the amine are slowing the reaction.[9][12] 2. Precipitation of Reactants: A starting material or intermediate may be crashing out of solution.1. Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Extend the reaction time. Consider a more powerful coupling reagent.[12] 2. Try a different solvent system to improve solubility (e.g., NMP, DMSO).
Formation of Anhydride Impurity The activated carboxylic acid intermediate reacts with another molecule of the starting carboxylic acid instead of the amine. This is common with carbodiimide reagents.[13]Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[9] This ensures the activated species is consumed by the desired nucleophile as soon as it is introduced.
Epimerization/Racemization (if chiral centers are present) The activated intermediate is susceptible to racemization, especially at elevated temperatures or with certain bases.Use racemization-suppressing additives like HOBt or OxymaPure.[9] Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).
Experimental Protocol: General Amide Coupling with HATU
  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Add the coupling reagent HATU (1.1 eq) to the solution.[5]

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9][11]

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography or recrystallization.[14][15]

Section 2: Derivatization of the Bromo Substituent (C5-Position)

The C-Br bond at the C5 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to oxidative addition to a palladium(0) catalyst.[1] The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation.[16][17]

Suzuki-Miyaura Catalytic Cycledot

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X\n(R¹ = Pyrimidine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_r2_complex [label="R¹-Pd(II)L₂-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> ox_add [label="R¹-X\n(5-Bromopyrimidine)"]; ox_add -> pd_complex; pd_complex -> transmetal [label="R²-B(OR)₂\n(Boronic Acid/Ester)\n+ Base"]; transmetal -> pd_r2_complex; pd_r2_complex -> red_elim; red_elim -> pd0 [label="R¹-R²\n(Product)"]; }

Sources

Overcoming solubility issues with 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental challenges encountered with this compound: poor aqueous solubility. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you achieve reliable and reproducible results in your assays.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound and the underlying reasons for its solubility challenges.

Question 1: What are the key physicochemical properties of this compound?

Answer: Understanding the basic properties of the molecule is the first step in designing a successful experimental plan. The structure combines a hydrophilic carboxylic acid group with several hydrophobic moieties, which dictates its solubility behavior.

PropertyValueSource
CAS Number 304902-95-2[1][2][3][4][5]
Molecular Formula C₈H₇BrN₂O₂[1][3][5]
Molecular Weight 243.06 g/mol [1][3]
Hydrogen Bond Donors 1 (from carboxylic acid)[3]
Hydrogen Bond Acceptors 4 (2 from pyrimidine nitrogens, 2 from carboxylic oxygens)[3]
Predicted LogP (XLogP3) 1.3[3]

The positive LogP value indicates a preference for a lipophilic environment over an aqueous one, which is a primary contributor to its low water solubility.

Question 2: Why is this compound poorly soluble in neutral aqueous buffers?

Answer: The poor aqueous solubility of this compound arises from a combination of its molecular structure and the principles of acid-base chemistry.

  • Hydrophobic Character: The molecule possesses significant nonpolar character due to the cyclopropyl group, the pyrimidine ring, and the bromo substituent. These components are hydrophobic and resist interacting with polar water molecules. Carboxylic acids with higher molecular weight and larger hydrocarbon portions are typically insoluble in water.[6]

  • Acidic Nature: The key to its solubility lies in the carboxylic acid group (-COOH). In its protonated (uncharged) form, the molecule is less polar. Carboxylic acids are weak acids, meaning they only partially dissociate in water.[6] To achieve significant solubility, the pH of the aqueous solution must be raised to deprotonate the carboxylic acid, forming the much more polar and water-soluble carboxylate salt (-COO⁻).[6]

Question 3: What are the recommended organic solvents for preparing a high-concentration stock solution?

Answer: Preparing a concentrated stock solution in an appropriate organic solvent is the standard first step. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.

SolventApproximate SolubilityComments
DMSO >20 mg/mLHighly effective. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect compound stability and concentration over time.[7][8][9]
Dimethylformamide (DMF) ~2-5 mg/mLA viable alternative to DMSO, though typically provides lower solubility for this compound class.[7][10]
Ethanol ~0.25 mg/mLGenerally poor solubility. Not recommended for preparing high-concentration stocks but can be used as a co-solvent.[7][10]

Protocol Recommendation: Always start by preparing a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. This minimizes the volume of organic solvent that needs to be added to your final aqueous assay buffer.

Troubleshooting Guide: Assay-Specific Solubility Issues

This section provides solutions to specific problems you may encounter when diluting your stock solution into the final assay medium.

Question 4: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS, pH 7.4). How can I prevent this?

Answer: This is a common phenomenon known as "crashing out," where a compound soluble in an organic solvent becomes insoluble when the solution's polarity is drastically increased. There are two primary strategies to overcome this: pH adjustment and the use of co-solvents.

Strategy 1: pH Adjustment

The most effective method for a carboxylic acid is to increase the pH of the assay buffer. By raising the pH above the compound's pKa, you convert the neutral, poorly soluble acid (R-COOH) into its charged, highly soluble carboxylate salt (R-COO⁻).[11][12]

Experimental Protocol: Preparing a Solvent-Minimized Aqueous Stock via pH Adjustment

  • Weigh out the solid this compound.

  • Instead of dissolving in DMSO, suspend the solid directly in your desired aqueous buffer (e.g., PBS).

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring or vortexing.

  • Monitor the pH of the solution. As the pH increases, the compound will deprotonate and dissolve.

  • Stop adding the base once the compound is fully dissolved. Adjust the final pH to the desired level for your assay, ensuring it remains high enough to maintain solubility. Note: Ensure the final pH is compatible with your assay system (e.g., cells, enzymes).

  • Filter the resulting solution through a 0.22 µm filter to remove any undissolved particulates.

Strategy 2: Using Co-solvents

If pH modification is not suitable for your assay, the addition of a small amount of a water-miscible organic solvent, known as a co-solvent, can increase solubility.[13][14] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[][16]

Recommended Co-solvents and Starting Concentrations:

Co-solventRecommended Final % (v/v)Notes
DMSO 0.1% - 1.0%Most common, but check for cellular toxicity or assay interference.[8][17]
PEG 400 1% - 10%A good option for in vivo studies due to lower toxicity.
Propylene Glycol 1% - 10%Frequently used in pharmaceutical formulations.[14]
Ethanol 1% - 5%Can be effective, but volatility can be a concern.

Important: When using co-solvents, always ensure your vehicle control contains the exact same concentration of the co-solvent to account for any effects it may have on the assay.[8]

Workflow for Overcoming Precipitation

Use the following decision tree to systematically address solubility issues when diluting from a stock solution.

G start Compound precipitates in aqueous buffer check_ph Is pH adjustment compatible with my assay? start->check_ph adjust_ph Increase buffer pH above the compound's pKa to form a soluble salt. check_ph->adjust_ph  Yes use_cosolvent Add a co-solvent (e.g., DMSO, PEG 400) to the final buffer. check_ph->use_cosolvent  No check_success_ph Is the compound soluble and stable? adjust_ph->check_success_ph check_success_ph->use_cosolvent  No, try co-solvent success Proceed with Assay check_success_ph->success  Yes check_success_cosolvent Is the compound soluble and stable? use_cosolvent->check_success_cosolvent combine_strategy Combine a lower percentage of co-solvent with moderate pH adjustment. check_success_cosolvent->combine_strategy  No, try combination check_success_cosolvent->success  Yes combine_strategy->success  If successful fail Consider advanced formulation (e.g., surfactants, cylodextrins) combine_strategy->fail  If unsuccessful G cluster_0 Mechanism of pH-Dependent Solubility A R-COOH (Poorly Soluble) B R-COO⁻ + H⁺ (Soluble Salt) A->B + OH⁻ (Base) B->A + H⁺ (Acid)

Sources

Identifying and removing impurities from 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS: 304902-95-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities from this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with this compound?

A1: Impurities can generally be categorized into three main groups based on their origin in the synthetic process. Understanding the synthesis is key to anticipating potential contaminants. A common route involves the condensation of a cyclopropyl amidine with a mucobromic acid derivative.[1][2]

Table 1: Common Impurity Classes and Potential Sources

Impurity ClassPotential Specific ImpuritiesLikely Source
Process-Related Unreacted starting materials (e.g., cyclopropylamidine, mucobromic acid), synthetic intermediates.Incomplete reaction conversion.
Byproducts from side reactions (e.g., isomers, decarboxylated product).Lack of regioselectivity or harsh reaction conditions (e.g., excessive heat).[3]
Residual Solvents Ethanol, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), etc.Incomplete removal during workup and drying steps.
Degradation Products Hydrolysis products (e.g., replacement of bromine with a hydroxyl group).Exposure to strong aqueous base or acid, particularly at elevated temperatures.

Q2: What is the recommended initial approach for assessing the purity of my sample?

A2: A multi-pronged analytical approach is essential for robust purity assessment. No single technique is sufficient. We recommend starting with High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

  • HPLC (with UV detection): This is the workhorse for purity assessment, providing quantitative data on the percentage of your main peak versus impurities. A standard starting point is a reverse-phase C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated).

  • LC-MS: This provides the molecular weight of the main peak, confirming its identity (Expected [M-H]⁻ ion at m/z ~241/243 for the bromine isotopes).[2] More importantly, it gives the molecular weights of impurity peaks, which is critical for proposing their structures.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information.[3] It can detect impurities that may co-elute with the main peak in HPLC. Pay close attention to the aromatic region for unexpected signals and the integration values of all peaks.

Q3: My compound is showing an unexpected oiling out during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue in crystallization, often caused by the compound's high solubility in the chosen solvent or the presence of impurities that inhibit crystal lattice formation.[4]

Potential Causes & Solutions:

  • Cooling Too Rapidly: The solution is being cooled too quickly, preventing orderly molecular arrangement. Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask with an inverted beaker can slow this process.[4]

  • Inappropriate Solvent: The compound may be too soluble. Solution: Try a solvent system where the compound has lower solubility.[4] Often, using an anti-solvent vapor diffusion technique is effective. Dissolve your compound in a minimal amount of a good solvent (e.g., DMSO, DMF) and place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., diethyl ether, pentane). The slow diffusion of the anti-solvent vapor will gently induce crystallization.[4]

  • Significant Impurities: Impurities can act as "eutectic melters," preventing crystallization. Solution: The material may require pre-purification by column chromatography before a final crystallisation step.

Troubleshooting Guide: Identification and Removal of Impurities

This section provides a systematic workflow for tackling purity issues.

Part 1: Impurity Identification Workflow

If your initial analysis (e.g., HPLC, LC-MS) reveals significant impurities, a structured approach is needed to identify them before selecting a purification strategy.

G cluster_0 Impurity Identification Workflow start Impurity Detected (e.g., >1% by HPLC) lcms Analyze by LC-MS start->lcms compare Compare Impurity MW with Expected Species lcms->compare nmr Acquire High-Resolution ¹H and ¹³C NMR structure Propose Impurity Structure nmr->structure compare->nmr MW Match Found (e.g., Starting Material) compare->structure MW is Unknown end Identification Complete structure->end

Caption: A logical workflow for identifying an unknown impurity.

Part 2: Selecting the Right Purification Method

Once impurities are identified, their physicochemical properties relative to the desired compound will dictate the best purification method.

G cluster_1 Purification Method Selection start Impure 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid polarity Are impurities very different in polarity? start->polarity solubility Is the material thermally stable & solid? polarity->solubility No (Similar Polarity) chromatography Use Flash Column Chromatography polarity->chromatography Yes recrystallization Use Recrystallization solubility->recrystallization Yes prep_hplc Use Preparative HPLC solubility->prep_hplc No (e.g., oil or thermally labile) end Material Purified chromatography->end recrystallization->end prep_hplc->end

Sources

Enhancing the stability of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on enhancing the stability of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid for long-term storage.

Technical Support Center: this compound

Introduction: Understanding the Stability Challenges

This compound is a key intermediate in pharmaceutical and agrochemical research, valued for its unique combination of functional groups.[1] However, the very features that make it a versatile building block—the halogenated pyrimidine ring, the strained cyclopropyl moiety, and the carboxylic acid group—also present specific challenges for its long-term stability. Degradation not only results in the loss of valuable material but can also introduce impurities that may complicate subsequent synthetic steps and analytical interpretations.

This guide provides a comprehensive overview of the potential degradation pathways, recommended storage protocols, and troubleshooting advice to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The molecule has several reactive sites susceptible to degradation under specific conditions. The main pathways of concern are:

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic contaminants.[2] This can lead to ring-opening or modification of the substituents.

  • Oxidation: The cyclopropyl group, despite being used to improve metabolic stability in some contexts, can be vulnerable to oxidative degradation, potentially leading to ring-opening.[3][4] The pyrimidine ring itself can also be oxidized.

  • Photodecomposition: Bromo-aromatic compounds can be sensitive to light, especially UV radiation.[5] This can lead to de-bromination through a radical pathway, generating impurities.

  • Thermal Decomposition: As a carboxylic acid, the compound may undergo decarboxylation (loss of CO₂) at elevated temperatures.[6] High heat can accelerate all other degradation pathways.

Below is a diagram illustrating these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products Compound 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Hydrolysis_P Hydrolyzed Pyrimidine (e.g., Ring-Opened) Compound->Hydrolysis_P Hydrolysis Oxidation_P Oxidized/Ring-Opened Cyclopropyl Moiety Compound->Oxidation_P Oxidation Photolysis_P Debrominated Impurity Compound->Photolysis_P Photolysis Decarboxylation_P Decarboxylated Impurity Compound->Decarboxylation_P Decarboxylation Moisture Moisture/Humidity Moisture->Hydrolysis_P Oxygen Oxygen (Air) Oxygen->Oxidation_P Light Light (UV) Light->Photolysis_P Heat Heat Heat->Hydrolysis_P Accelerates Heat->Oxidation_P Accelerates Heat->Photolysis_P Accelerates Heat->Decarboxylation_P

Caption: Potential degradation pathways for the target compound.

Q2: My solid sample has developed a yellowish or brownish tint over time. What is the likely cause?

A2: A color change is a common indicator of degradation. The most probable causes are:

  • Oxidation: Reaction with atmospheric oxygen can generate chromophoric (color-producing) impurities. This is a known issue for compounds with moieties like cyclopropyl groups that can form radical intermediates.[7]

  • Photodecomposition: Exposure to ambient light, particularly the UV component, can cause the cleavage of the Carbon-Bromine bond, leading to colored degradation products.[5]

Troubleshooting Steps:

  • Immediately transfer an aliquot of the material into a new, clean, amber glass vial.

  • Purge the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Store the vial in a dark, cold environment (see Q3).

  • Analyze the discolored material by HPLC to quantify the impurity profile and compare it to a reference standard (see Protocol 2).

Q3: What are the ideal conditions for the long-term storage of this compound?

A3: To maximize shelf-life and maintain purity, a multi-faceted approach is required. The goal is to mitigate all potential degradation pathways simultaneously.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the kinetic rate of all chemical degradation reactions, including hydrolysis and thermal decomposition.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[9]
Light Dark (Amber Vial/Stored in Box)Prevents photolytic cleavage of the C-Br bond.
Humidity Dry (Anhydrous)Prevents hydrolysis of the pyrimidine ring. Storage in a desiccator or under dry inert gas is crucial.[10]
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.

Q4: I have been storing the compound at 4°C in a standard vial and now see some degradation. Is this expected?

A4: While 4°C is better than room temperature, it may not be sufficient for preventing degradation over many months or years, especially if other factors are not controlled. Standard vials are often not airtight, and unless the headspace was purged with inert gas, both oxygen and moisture from the air were present. This combination can lead to slow but steady oxidative and hydrolytic degradation. For long-term stability, adherence to the ideal conditions in Q3 is strongly advised.

Q5: How can I check the purity and stability of my sample over time?

A5: Establishing a robust stability testing program is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11][12] A stability-indicating HPLC method should be able to separate the intact parent compound from all potential degradation products.[13] You should:

  • Analyze the sample upon receipt to establish a baseline purity (Time = 0).

  • Store the compound under the recommended conditions.

  • Re-analyze the sample at set intervals (e.g., 3, 6, 12, 24 months).

  • Compare the chromatograms to look for new peaks (impurities) and a decrease in the area of the main peak.

The following decision tree can help guide your troubleshooting process.

G start Purity Loss or Color Change Detected? check_storage Review Storage Conditions start->check_storage Yes retest Aliquot, Store Properly, and Retest Periodically start->retest No, Monitoring Proactively temp Temp > -20°C? check_storage->temp light Exposed to Light? temp->light No sol_temp Action: Store at -20°C. Cause: Thermal Degradation. temp->sol_temp Yes atmosphere Stored under Air? light->atmosphere No sol_light Action: Use Amber Vials/Dark. Cause: Photodecomposition. light->sol_light Yes sol_atmosphere Action: Store under N2/Ar. Cause: Oxidation/Hydrolysis. atmosphere->sol_atmosphere Yes atmosphere->retest No sol_temp->retest sol_light->retest sol_atmosphere->retest

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol outlines the best practice for aliquoting and storing the compound upon receipt to ensure maximum stability.

Materials:

  • This compound

  • High-purity Argon or Nitrogen gas with a regulator and tubing

  • Clean, dry amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • -20°C freezer located in a low-traffic area

Procedure:

  • Preparation: Work in a clean, dry area, preferably a glove box or on a bench with a gentle stream of inert gas to displace ambient air and moisture.

  • Aliquoting: Weigh the desired amount of the compound into pre-labeled amber glass vials. It is advisable to create several smaller aliquots rather than one large one to avoid repeatedly warming and cooling the entire stock.

  • Inerting: Gently flush the headspace of each vial with Argon or Nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container (e.g., a small box) to protect from light during freezer door openings. Store the container in a designated -20°C freezer.

  • Documentation: Record the date, amount, and storage conditions in your laboratory notebook or inventory system.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general method that can be used as a starting point for stability monitoring. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[11]

Chromatographic Conditions:

Parameter Suggested Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm or PDA scan 210-400 nm
Injection Vol. 10 µL

| Sample Prep. | Dissolve ~1 mg/mL in Acetonitrile or a suitable solvent. |

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a sample of the compound for analysis.

  • Inject the sample and run the gradient method.

  • Integrate the peaks. The purity can be expressed as % Area of the main peak relative to the total area of all peaks.

  • Compare the results to previous time points to track any changes in the purity profile.

References

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Barlin, G. B., & Brown, W. V. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 921.
  • Kato, T., Yamanaka, H., & Hiranuma, H. (1968). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. Chemical and Pharmaceutical Bulletin, 16(7), 1337-1341.
  • La Rota, C., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(43), 15947-15958.
  • Taylor, E. C., & Cain, C. K. (1949). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society, 71(7), 2538-2541.
  • Novel Techniques Improve Pharmaceutical Stability Testing. (2019). News-Medical.Net.
  • Analytical Techniques In Stability Testing. (2025).
  • Kunze, K. L., & Trager, W. F. (1993). N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. Chemical Research in Toxicology, 6(5), 679-685.
  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
  • Analytical Techniques for Stability Testing: HPLC. StabilityStudies.in.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Zrenner, R., et al. (2009). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The New Phytologist, 183(1), 117-132.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • This compound | 304902-95-2. Chemicalbook.
  • Kinsella, T. J., et al. (1991). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics, 21(5), 1219-1225.
  • This compound|304902-95-2. MOLBASE Encyclopedia.
  • Hauptmann, N., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4478-4486.
  • Smedemark, S. H., Ryhl-Svendsen, M., & Schieweck, A. (2018). The effect of temperature on emissions of carboxylic acids in passive climate controlled repositories with cultural heritage collections. Indoor Air 2018.
  • This compound - Safety D
  • This compound | 304902-95-2 | EMA90295. Biosynth.
  • Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group, Imperial College London.
  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-253.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Chem-Impex.
  • Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(31), 5465-5468.
  • Chen, J., et al. (2024). Enhanced Stability and Performance of α-FAPbI3 Photodetectors via Long-Chain n-Heptanoic Acid Passivation.
  • Taylor, L. S., & Mauer, L. J. (2010). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Journal of Food Science, 75(1), C43-C51.
  • Kim, H., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23, 16866-16876.
  • Chen, G., et al. (2012).
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Omega.
  • Electrophilic Aromatic Substitution Reactions: Bromin
  • Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au.
  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023). Organic Chemistry | OpenStax.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024).
  • Syllabus for Chemistry (SCQP08).

Sources

Troubleshooting inconsistent results in experiments with 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent experimental results. The following question-and-answer format directly addresses specific issues you may encounter, offering explanations for the underlying chemistry and actionable protocols to enhance the reproducibility and success of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors, ranging from catalyst deactivation to issues with the starting material itself. The electron-withdrawing nature of the pyrimidine ring and the presence of the carboxylic acid group can present unique challenges.

Underlying Causality:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species, or oxidative degradation of the catalyst, will halt the catalytic cycle.[1]

  • Substrate Reactivity: While the C-Br bond at the 5-position is generally reactive, the overall electron-deficient character of the pyrimidine ring can influence the oxidative addition step.[2]

  • Interference from the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the base, and the carboxylate may coordinate to the palladium center, potentially inhibiting the reaction.[3]

  • Boronic Acid Decomposition: Boronic acids are susceptible to decomposition, especially at elevated temperatures, which can lead to the formation of homocoupling byproducts.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a ligand (e.g., SPhos, 10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2][3]

  • Reaction: Heat the mixture to 90-100 °C and monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionsNotes
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) can also be effective.[2]
Ligand SPhos or XPhos (if using Pd₂(dba)₃)Bulky, electron-rich phosphine ligands can improve catalytic activity.[2]
Base K₃PO₄ (2.0-3.0 equiv.)A strong, non-nucleophilic base is often a good starting point.[2]
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous component is often crucial for the transmetalation step.[3]
Temperature 90-110 °CHigher temperatures may be needed, but monitor for decomposition.
Issue 2: Formation of Multiple Products and Byproducts

Q2: I am observing multiple spots on my TLC plate during a Buchwald-Hartwig amination of this compound. What are these byproducts, and how can I improve the selectivity?

A2: The formation of multiple products in Buchwald-Hartwig aminations with this substrate often points to side reactions such as debromination, dimerization, or reactions involving the carboxylic acid group.

Underlying Causality:

  • Debromination: A common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions.

  • Homocoupling: The starting material can couple with itself to form a bipyrimidine byproduct.

  • Amide Formation: The amine nucleophile can react with the carboxylic acid group of the starting material or product to form an amide, especially at higher temperatures.

  • Catalyst-Ligand Ratio: An incorrect ratio of palladium to phosphine ligand can alter the structure and stability of the active catalyst, potentially leading to side reactions.[5]

Troubleshooting Strategy:

Sources

Technical Support Center: Scalable Synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS 304902-95-2), a key building block in modern medicinal chemistry. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting solutions, and a robust, scalable protocol to address challenges encountered during preclinical and large-scale synthesis campaigns.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions. The most common scalable route involves the condensation of a cyclopropyl amidine with a brominated C4 synthon, followed by hydrolysis.

Question 1: My initial condensation/cyclization reaction to form the pyrimidine ring is low-yielding. What are the likely causes and how can I fix it?

Answer: Low yields in this crucial ring-forming step often trace back to three primary areas: reagent quality, reaction conditions, or competing side reactions.[1]

  • Probable Cause A: Reagent Purity & Stability

    • Insight: Amidines, particularly as hydrochloride salts, can be hygroscopic and may hydrolyze over time, reducing their effective concentration.[1] Similarly, highly functionalized precursors like mucobromic acid or brominated malonates can degrade.

    • Solution:

      • QC Check: Always verify the purity of your starting materials via NMR or LC-MS before use. For the amidine, ensure it is dry.

      • Use Fresh Reagents: Use freshly prepared or recently purchased cyclopropylamidine hydrochloride.

      • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze intermediates. Ensure your solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Probable Cause B: Suboptimal Base or Solvent

    • Insight: The base (e.g., sodium ethoxide) deprotonates the amidine and facilitates the nucleophilic attack and subsequent cyclization. The solvent must solubilize all components effectively.[3]

    • Solution:

      • Base Stoichiometry: Ensure at least two equivalents of a strong base like sodium ethoxide are used to neutralize the amidine salt and drive the reaction.

      • Solvent Screening: While ethanol is common, if you observe poor solubility of intermediates, consider a co-solvent system with THF or dioxane to maintain homogeneity.[3]

  • Probable Cause C: Competing Side Reactions

    • Insight: The brominated carbonyl starting material (e.g., mucobromic acid) can undergo self-condensation or other undesired pathways if reaction conditions are not properly controlled.[2]

    • Solution:

      • Controlled Addition: Add the solution of the brominated precursor dropwise to the amidine/base mixture at a controlled temperature (e.g., 50 °C) to maintain a low instantaneous concentration of the electrophile, minimizing side reactions.[4]

      • Temperature Management: Overheating can lead to decomposition and byproduct formation. Maintain the recommended temperature profile strictly.[2]

Question 2: The final product is contaminated with a significant amount of debrominated impurity. What causes this and how can it be prevented?

Answer: The presence of 2-cyclopropylpyrimidine-4-carboxylic acid is a common issue. The C5-Br bond on the electron-deficient pyrimidine ring can be susceptible to cleavage.

  • Probable Cause A: Reductive Cleavage During Workup or Purification

    • Insight: Certain conditions, especially during workup or prolonged heating in the presence of specific solvents or bases, can lead to hydrodebromination.

    • Solution:

      • Mild Workup: Neutralize the reaction mixture carefully at low temperatures (0-10 °C). Avoid overly harsh acidic or basic conditions during extraction.

      • Purification Strategy: If using column chromatography, avoid highly activated silica or alumina. Recrystallization is often the preferred method for purification on a large scale. A suitable solvent system might be an ethanol/water or ethyl acetate/heptane mixture.

  • Probable Cause B: Carryover from an Incomplete Bromination Step (Route Dependent)

    • Insight: If your synthesis route involves brominating the pyrimidine ring as a separate step (e.g., using NBS or Br2), incomplete conversion is a direct cause.

    • Solution:

      • Monitor Reaction: Use TLC or LC-MS to monitor the bromination reaction to completion.

      • Reagent Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of the brominating agent is used.

Question 3: The final hydrolysis/saponification step is sluggish or incomplete. How can I drive it to completion?

Answer: If your route generates an ester intermediate, its hydrolysis can be challenging due to the electron-withdrawing nature of the pyrimidine ring and potential steric hindrance.

  • Probable Cause A: Insufficient Hydrolysis Conditions

    • Insight: Standard conditions (e.g., NaOH in MeOH/H2O at room temperature) may not be forceful enough.

    • Solution:

      • Increase Temperature: Refluxing the reaction mixture is often necessary.

      • Stronger Base: Switch from NaOH to KOH, which is a stronger nucleophile.

      • Solvent Modification: Use a higher-boiling solvent like ethanol or add a co-solvent like THF to improve solubility and allow for higher reaction temperatures.

  • Probable Cause B: Product Precipitation

    • Insight: The sodium or potassium salt of the carboxylic acid product may precipitate out of solution, halting the reaction.

    • Solution:

      • Increase Solvent Volume: Add more solvent to maintain a homogeneous solution throughout the reaction.

      • Monitor pH: Ensure the reaction medium remains strongly basic until completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical quality control check for the starting materials?

    • A1: For cyclopropylamidine hydrochloride, moisture content and purity are key. For the C4 synthon (e.g., mucobromic acid), purity is paramount as impurities can lead to highly colored byproducts that are difficult to remove.[4] Always run a proton NMR to confirm identity and purity before starting a large-scale reaction.

  • Q2: How can I best monitor the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is effective for monitoring the disappearance of starting materials. For more precise tracking and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method, especially during process development and scale-up.

  • Q3: What are the primary safety considerations for this synthesis?

    • A3: Handling of strong bases like sodium ethoxide requires care (exothermic reaction with water, corrosive). If using reagents like phosphorus oxychloride (POCl₃) in alternative routes, it is highly corrosive, toxic, and reacts violently with water; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Brominating agents are also corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Q4: Are there alternative scalable routes?

    • A4: Yes, another common approach involves the construction of the pyrimidine ring from 2-bromomalonaldehyde and cyclopropylamidine.[6] This avoids handling some of the more hazardous reagents of other routes and is often a one-pot procedure, making it attractive for industrial production.[6]

Scalable Experimental Protocol

This protocol is based on the condensation of cyclopropylamidine with mucobromic acid, a route known for its scalability.

Step 1: Preparation of Sodium Ethoxide Solution

  • Under an inert nitrogen atmosphere, carefully add sodium metal (Na, 1.15 eq) in portions to anhydrous ethanol (EtOH) at 0-10 °C in a suitably sized reactor.

  • Allow the mixture to stir until all the sodium has dissolved completely.

Step 2: Condensation and Cyclization

  • To the freshly prepared sodium ethoxide solution, add cyclopropylamidine hydrochloride (1.0 eq) while maintaining the temperature below 20 °C. Stir for 30 minutes.

  • Warm the mixture to 50 °C.

  • In a separate vessel, dissolve mucobromic acid (1.05 eq) in anhydrous ethanol.

  • Add the mucobromic acid solution dropwise to the amidine mixture over 1-2 hours, maintaining the reaction temperature at 50 °C.[4]

  • After the addition is complete, stir the reaction mixture at 50 °C for an additional 2-4 hours, monitoring by HPLC for the disappearance of the amidine.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add water to the residue and cool the mixture to 0-5 °C.

  • Carefully adjust the pH to ~2-3 using 2M hydrochloric acid (HCl). A precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Filter the solid product, wash the cake with cold water, and then with a small amount of a cold non-polar solvent like heptane to aid drying.

  • Dry the product under vacuum at 50 °C to a constant weight.

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes

ParameterValueNotes
Cyclopropylamidine HCl 1.0 eqEnsure >98% purity
Mucobromic Acid 1.05 eqPurity is critical for final product color
Sodium Ethoxide 2.2 eqFreshly prepared is essential
Solvent Anhydrous EthanolApprox. 10 mL per gram of amidine
Reaction Temperature 50 °CCritical for controlling side reactions[4]
Typical Yield 75-85%Based on cyclopropylamidine HCl
Purity (Crude) >95% (by HPLC)
Purity (Recrystallized) >99% (by HPLC)From Ethanol/Water

Visualizations

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Condensation & Cyclization cluster_workup Step 3: Work-up & Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture @ 50°C NaOEt->ReactionMix AmidineHCl Cyclopropylamidine HCl AmidineHCl->ReactionMix Quench pH Adjustment (HCl) ReactionMix->Quench Mucobromic Mucobromic Acid Mucobromic->ReactionMix Dropwise Addition Filter Filtration & Washing Quench->Filter Dry Vacuum Drying Filter->Dry FinalProduct Final Product: 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Dry->FinalProduct

Caption: Scalable workflow for the synthesis of the target compound.

Troubleshooting_Tree cluster_1 Reagent Issues cluster_2 Condition Optimization cluster_3 Side Reaction Mitigation Start Low Yield in Condensation Step Cause1 Check Reagent Purity (NMR, LC-MS) Start->Cause1 Cause2 Review Reaction Conditions Start->Cause2 Cause3 Investigate Side Reactions Start->Cause3 Sol1A Use fresh/dry amidine Cause1->Sol1A Sol1B Ensure anhydrous conditions Cause1->Sol1B Sol2A Verify base stoichiometry (2.2 eq) Cause2->Sol2A Sol2B Control temperature strictly at 50°C Cause2->Sol2B Sol3A Use slow, dropwise addition of electrophile Cause3->Sol3A

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • MOLBASE. (n.d.). This compound | 304902-95-2.
  • BenchChem. (2025). Identifying common side reactions of 5-Bromo-2-chloropyrimidine.
  • ChemicalBook. (n.d.). 2,4-DIBROMOPYRIMIDINE synthesis.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis.
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine.

Sources

Modifying experimental protocols to improve the efficacy of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to improve the efficacy of your experimental protocols involving this versatile building block.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its unique combination of a reactive bromine atom, a metabolically interesting cyclopropyl group, and a carboxylic acid handle for further derivatization. The electron-deficient nature of the pyrimidine ring, coupled with these functionalities, makes it an excellent scaffold for the synthesis of novel therapeutic agents. This guide will provide practical, field-proven insights into its synthesis, modification, and purification, with a strong emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, and modification of this compound.

Synthesis

Q1: My synthesis of this compound from 2-bromomalonaldehyde and cyclopropanecarboxamidine is low-yielding. What are the critical parameters to optimize?

A1: Low yields in this one-pot cyclocondensation reaction often stem from suboptimal reaction conditions and reagent quality. Here are key areas to focus on:

  • Reagent Purity: Ensure the 2-bromomalonaldehyde and cyclopropanecarboxamidine are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Solvent and Temperature: The choice of solvent is critical. While protic acids like acetic acid can be used, co-solvents such as alcohols may be beneficial. The temperature should be carefully controlled; dropwise addition of the amidine solution at a moderately elevated temperature (e.g., 60-90°C) followed by heating to a higher temperature (e.g., 70-105°C) can improve yields by controlling the initial reaction rate and then driving the reaction to completion.[1]

  • pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials. The use of a protic acid as a solvent helps to maintain an acidic environment conducive to the reaction.

  • Water Scavenging: The presence of water can lead to unwanted side reactions. The addition of a molecular sieve (e.g., 3A or 4A) can help to remove water from the reaction mixture and improve the yield.[1]

Q2: I am observing the formation of multiple byproducts during the synthesis. What are the likely side reactions?

A2: Common side reactions in pyrimidine synthesis include self-condensation of the dicarbonyl compound and incomplete cyclization.[2] To minimize these:

  • Controlled Addition: Add the amidine solution dropwise to the 2-bromomalonaldehyde solution to maintain a low concentration of the amidine and reduce the likelihood of self-condensation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition or byproduct formation.

Purification

Q3: What is the most effective method for purifying crude this compound?

A3: A combination of techniques is often most effective:

  • Acid-Base Extraction: For crude material, an initial acid-base workup can be very effective. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt, which will be water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

  • Recrystallization: For solid products, recrystallization is a powerful and cost-effective purification method.[3] Experiment with different solvent systems, such as ethanol/water or toluene/heptane, to find conditions that provide good crystal formation and efficient removal of impurities.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, flash column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid to improve peak shape is typically effective.

  • Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] A C18 column with a mobile phase of acetonitrile/water containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

Modifications: Suzuki-Miyaura Coupling

Q4: I am experiencing debromination (hydrodehalogenation) of my this compound during Suzuki coupling. How can I prevent this?

A4: Debromination is a common side reaction with 5-bromopyrimidines, where the bromine atom is replaced by a hydrogen. This occurs when the palladium(II) intermediate reacts with a hydride source before transmetalation. To mitigate this:

  • Choice of Base: Avoid bases that can act as hydride sources, such as those containing amines or alcohols. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred.

  • Solvent Selection: If using an alcohol-containing solvent, consider switching to aprotic solvents like 1,4-dioxane or toluene.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.

  • Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over the side reaction.

Q5: My Suzuki reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this?

A5: Homocoupling of boronic acids is often promoted by the presence of oxygen. To reduce this side reaction:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources like Pd(OAc)₂.

  • Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.

Modifications: Amide Coupling

Q6: My amide coupling reaction between this compound and an amine is sluggish and gives low yields. What are the likely causes?

A6: The electron-withdrawing nature of the pyrimidine ring can make the carboxylic acid less reactive. Additionally, steric hindrance from the cyclopropyl group can be a factor. To improve yields:

  • Coupling Reagents: For electron-deficient carboxylic acids, more potent coupling reagents may be necessary. Consider using uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP.[5][6]

  • Activation Method: A two-step protocol where the carboxylic acid is first activated with a reagent like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC can be effective.[5]

  • Reaction Conditions: For challenging couplings, especially with sterically hindered or electron-deficient amines, heating the reaction may be necessary. A protocol involving in situ formation of the acyl fluoride followed by reaction with the amine at an elevated temperature has been shown to be effective for such cases.[7][8]

  • Base Selection: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing with the desired amine nucleophile.

Cyclopropyl Group Considerations

Q7: Is the cyclopropyl group stable under typical reaction conditions?

A7: The cyclopropyl group is generally stable under many synthetic conditions, including palladium-catalyzed cross-coupling reactions.[9][10][11] However, it can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or some transition metals, especially when adjacent to an electron-donating group.[12] For most applications involving this building block, the cyclopropyl group should remain intact.

Q8: What are the potential metabolic liabilities of the cyclopropyl group in a drug candidate?

A8: While the cyclopropyl group can enhance metabolic stability by reducing susceptibility to cytochrome P450 (CYP) mediated oxidation, it can also be a site of metabolism.[13][14] Particularly, cyclopropylamines can undergo CYP-mediated oxidation to form reactive ring-opened intermediates, which can lead to toxicity.[2][4][13] Therefore, it is crucial to assess the metabolic fate of the cyclopropyl group early in the drug discovery process.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[1]

Materials:

  • 2-Bromomalonaldehyde

  • Cyclopropanecarboxamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (2 M)

Procedure:

  • To a stirred suspension of cyclopropanecarboxamidine hydrochloride in ethanol, add a freshly prepared solution of sodium ethoxide in ethanol at room temperature.

  • Warm the mixture to 50°C.

  • Remove the heating bath and add a solution of 2-bromomalonaldehyde in ethanol dropwise at a rate that maintains a constant temperature.

  • After the addition is complete, add an additional portion of the sodium ethoxide solution.

  • Allow the mixture to cool to room temperature.

  • Filter the suspension and concentrate the filtrate under reduced pressure.

  • To the resulting residue, add 2 M hydrochloric acid and stir vigorously.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram: Synthesis

cluster_0 Synthesis of this compound start Start: Reagents reagents Cyclopropanecarboxamidine HCl 2-Bromomalonaldehyde Sodium Ethoxide Ethanol start->reagents reaction Cyclocondensation (50°C then RT) reagents->reaction 1. Mix Amidine & Base 2. Add Aldehyde workup Acidification & Precipitation (2M HCl) reaction->workup filtration Filtration & Washing workup->filtration product Final Product filtration->product

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This is a general protocol that should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 85-95°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Suzuki-Miyaura Coupling

cluster_1 Suzuki-Miyaura Coupling start Start: Reagents reagents Pyrimidine-Br Arylboronic Acid Pd Catalyst Base Solvent start->reagents reaction Heating under Inert Atmosphere (85-95°C) reagents->reaction Degas & Heat workup Aqueous Workup (EtOAc/Water) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Coupled Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: Amide Coupling of this compound

This protocol uses HATU as the coupling reagent, which is effective for electron-deficient carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram: Amide Coupling

cluster_2 Amide Coupling (HATU) start Start: Reagents preactivation Pre-activation: Carboxylic Acid + HATU + DIPEA in DMF start->preactivation amine_addition Amine Addition preactivation->amine_addition 15-30 min reaction Stir at RT or Heat amine_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

Data Presentation

Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Solution
Low Yield Inefficient catalyst turnoverUse a more active catalyst/ligand system (e.g., Buchwald ligands).
Poor quality boronic acidUse fresh boronic acid or convert to the pinacol ester.
Debromination Hydride source presentUse a non-hydridic base (K₃PO₄, K₂CO₃); use aprotic solvents.
Slow transmetalationUse bulky, electron-rich ligands to accelerate this step.
Homocoupling Oxygen in the reactionRigorously degas all reagents and solvents; maintain an inert atmosphere.
Pd(II) precatalyst reductionUse a pre-formed Pd(0) catalyst; add boronic acid slowly.

Table 2: Comparison of Amide Coupling Reagents

Coupling ReagentAdvantagesPotential Issues
EDC/HOBt Water-soluble byproducts, mild conditions.Can be sluggish with electron-deficient substrates.
HATU/DIPEA High efficiency, good for hindered couplings.More expensive, potential for side reactions with the coupling reagent.
PyBOP Good for sterically hindered couplings.Phosphoramide byproduct can be difficult to remove.
Acyl Fluoride (in situ) Excellent for electron-deficient and hindered substrates.May require elevated temperatures.[7][8]

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Singh, I., & Tandon, V. (2022). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Downey, A. M., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(4), 930-940. Retrieved from [Link]

  • Downey, A. M., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442-1445. Retrieved from [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. Retrieved from [Link]

  • ORKG Ask. (n.d.). Palladium‐Catalyzed Direct Cyclopropylation of Heterocycles. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Zhang, Z., et al. (2024). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Purkayastha, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[1][3] Their therapeutic efficacy often stems from their ability to mimic endogenous ligands and interact with the active sites of enzymes and receptors, thereby modulating key signaling pathways.[5] This guide provides a comparative analysis of the potential biological activity of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a compound with limited publicly available biological data, by examining the structure-activity relationships (SAR) of well-characterized pyrimidine derivatives.

The Compound in Focus: this compound

This compound is a substituted pyrimidine with distinct structural features that suggest a potential for biological activity. The pyrimidine core, the bromo substituent at the 5-position, the cyclopropyl group at the 2-position, and the carboxylic acid at the 4-position all contribute to its unique chemical properties and potential interactions with biological targets. While specific experimental data on its biological activity is scarce, an analysis of related compounds can provide valuable insights into its likely pharmacological profile.

Comparative Analysis of Biological Activity: Insights from Structurally Related Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[4] By examining derivatives with similar substitution patterns, we can infer the potential activities of this compound.

Anticancer Activity: A Focus on Kinase Inhibition

A significant number of pyrimidine derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[6][7] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[7]

The Role of the 5-Bromo Substituent: The bromine atom at the 5-position is a key feature in many pyrimidine-based kinase inhibitors.[8] It serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.[8][9] For instance, 5-bromopyrimidine derivatives have been instrumental in the development of inhibitors for targets like Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[8][10][11] The presence of the bromine atom itself can also contribute to the binding affinity of the molecule within the ATP-binding pocket of the kinase.

The Influence of the 2-Cyclopropyl Group: The cyclopropyl group at the 2-position is another important feature. Cyclopropane rings are known to introduce conformational rigidity and can provide favorable hydrophobic interactions within a protein's active site.[12] In the context of kinase inhibitors, a cyclopropyl group can enhance binding affinity and selectivity.

The Carboxylic Acid at Position 4: The carboxylic acid group at the 4-position introduces a polar, ionizable group that can participate in hydrogen bonding or salt bridge interactions with amino acid residues in the target protein.[13][14] This can significantly impact the molecule's solubility and pharmacokinetic properties.

Based on these structural features, it is plausible that this compound could function as a kinase inhibitor. Its pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, while the substituents at positions 2, 4, and 5 can provide the necessary interactions for potent and selective inhibition of a specific kinase.

Quantitative Comparison of Pyrimidine-Based Kinase Inhibitors

To provide a quantitative perspective, the following table summarizes the biological activity of several well-known pyrimidine-based kinase inhibitors that target various kinases implicated in cancer.

Compound Target Kinase(s) IC50 (nM) *Therapeutic Application Reference
Imatinib BCR-ABL, c-KIT, PDGFR25-1000Chronic Myeloid Leukemia, GIST[13]
Gefitinib EGFR2-37Non-Small Cell Lung Cancer[15]
Erlotinib EGFR2Non-Small Cell Lung Cancer, Pancreatic Cancer[15]
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)HER2-positive Breast Cancer[15]
Dasatinib BCR-ABL, SRC family<1Chronic Myeloid Leukemia, ALL[8]

*IC50 values can vary depending on the specific assay conditions and cell lines used.

Proposed Mechanism of Action: Kinase Inhibition

Based on the analysis of its structural components and comparison with known pyrimidine derivatives, a likely mechanism of action for this compound is the inhibition of a protein kinase. The molecule could act as a competitive inhibitor of ATP, binding to the ATP-binding site of the kinase and preventing the phosphorylation of its downstream substrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) ADP ADP RTK->ADP Phosphorylates substrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds ATP ATP ATP->RTK Binds to active site PyrimidineInhibitor 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid (Proposed Inhibitor) PyrimidineInhibitor->RTK Competitively Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes G cluster_workflow Workflow for Kinase Inhibitor Screening start Compound Synthesis (5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid) primary_screen Primary Screening: In Vitro Kinase Panel start->primary_screen hit_id Hit Identification (Potent & Selective Compounds) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_based Cell-Based Assays (Proliferation, Apoptosis) dose_response->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: A generalized workflow for the discovery and development of pyrimidine-based kinase inhibitors.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. The experimental protocols outlined in this guide provide a framework for such investigations. By systematically exploring the structure-activity relationships, it may be possible to develop potent and selective inhibitors targeting specific kinases implicated in diseases such as cancer. The versatility of the 5-bromopyrimidine core offers a rich platform for further chemical modifications, paving the way for the discovery of next-generation targeted therapies.

References

  • Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available from: [Link]

  • Dhiwar, P. S., Matada, G. S. P., Pal, R., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure and Dynamics, 1-19. Available from: [Link]

  • (n.d.). Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors. PubMed. Available from: [Link]

  • Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available from: [Link]

  • (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. PubMed. Available from: [Link]

  • Dhiwar, P. S., Matada, G. S. P., Pal, R., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online. Available from: [Link]

  • Fathima, A. N., Sumathy, A., Greeshma, S., & Gowrishankar, N. L. (2024). Insilico Screening Of Novel Pyrimidinones As Potential Her2 Inhibitors Targeting Breast Cancer. International Journal of Pharmaceutical Sciences and Research, 15(10), 4567-4573. Available from: [Link]

  • Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. Available from: [Link]

  • Klutchko, S. R., Hamby, J. M., Reuman, M., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. Available from: [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available from: [Link]

  • (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available from: [Link]

  • Abdel-Ghani, N. T., & Sarhan, A. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-10. Available from: [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2). Available from: [Link]

  • (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available from: [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available from: [Link]

  • (2013). Synthesis and biological activity of some pyrimidine derivatives. Semantic Scholar. Available from: [Link]

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15. Available from: [Link]

  • Al-Osta, M. A., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Research, 8, 0747. Available from: [Link]

  • Salaün, J., & Baird, M. S. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Available from: [Link]

Sources

A Comparative Analysis of Pyrimidine-4-Carboxylic Acid Derivatives as Potential Therapeutic Agents, with a Focus on the 5-Bromo-2-cyclopropyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] Within this broad class, pyrimidine-4-carboxylic acid derivatives have emerged as a promising area of research, with numerous studies investigating their potential as targeted therapeutic agents.[6]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrimidine-4-carboxylic acid derivatives, with a specific focus on the potential of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid . Due to the current absence of direct experimental data for this specific molecule in publicly accessible literature, this guide will leverage data from structurally related compounds to infer its potential efficacy, propose a mechanism of action, and provide detailed experimental protocols for its future evaluation. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrimidine derivatives.

Comparative In Vitro Efficacy of Structurally Related Pyrimidine Derivatives

While direct in vitro data for this compound is not currently available, the anticancer activity of numerous structurally related pyrimidine and pyrimidine-4-carboxylic acid derivatives has been reported. These studies provide a valuable framework for understanding the potential of this chemical class. For instance, novel pyrimidine derivatives have been synthesized and have shown inhibitory activity against a variety of cancer cell lines, including colon, breast, lung, and cervical cancer.[7]

The cytotoxic effects of these compounds are typically evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability.[8] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Below is a summary of the reported in vitro anticancer activity of several pyrimidine derivatives that share structural similarities with this compound.

Compound ClassSubstituentsCancer Cell LineReported IC50 (µM)Reference
Pyrimidine Derivatives with Aryl Urea MoietiesVaried aryl urea groupsSW480 (Colon)11.08[9]
5-Trifluoromethylpyrimidine DerivativesVaried substitutionsA549 (Lung)0.35[10]
Aminopyrimidine DerivativesN-benzyl substitutionVarious (Glioblastoma, Breast, Colon)4 - 8[3]
Thienopyrimidinone DerivativesVaried substitutionsMCF-7 (Breast)1.18 - 5.98[5]
Pyrazolo[3,4-d]pyrimidine DerivativesVaried substitutionsHCT116 (Colon), HepG2 (Liver)0.21 - 18.40[11][12]

This table is a representative summary. For detailed information, please consult the cited references.

Comparative In Vivo Efficacy of Structurally Related Pyrimidine Derivatives

The successful translation of a promising compound from in vitro studies to a potential clinical candidate relies on rigorous in vivo testing.[13] While specific in vivo efficacy data for this compound is not available, studies on related pyrimidine derivatives have demonstrated their potential to inhibit tumor growth in animal models.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the direct antitumor activity of a compound.[13] For example, a pyrimidine-based tubulin inhibitor demonstrated significant anti-glioblastoma activity in a xenograft model, reducing tumor volume and weight without observable toxicity.[14] Similarly, pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors have shown significant tumor growth reduction in mouse xenograft models.[15]

These studies underscore the potential for pyrimidine derivatives to exhibit meaningful in vivo efficacy. The evaluation of this compound in similar models would be a critical next step in determining its therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[2] An analysis of the structure-activity relationships (SAR) of related compounds can provide insights into the potential role of the 5-bromo and 2-cyclopropyl groups in the target molecule.

  • The 5-Position: Halogen substitution at the 5-position of the pyrimidine ring is a common feature in many biologically active compounds. The bromine atom is known to be a lipophilic and electron-withdrawing group, which can influence the compound's ability to cross cell membranes and interact with its target. In some series of pyrimidine derivatives, the presence of a bromine atom at the 5-position has been associated with enhanced anticancer activity.

  • The 2-Position: The substituent at the 2-position of the pyrimidine ring can significantly impact the compound's target specificity and potency. The cyclopropyl group is a small, rigid, and lipophilic moiety that is often used in medicinal chemistry to explore the steric and conformational requirements of a binding pocket. Its presence can lead to improved metabolic stability and oral bioavailability.

The combination of a 5-bromo and a 2-cyclopropyl substituent on the pyrimidine-4-carboxylic acid scaffold presents a unique chemical entity with the potential for potent and selective biological activity.

Proposed Mechanism of Action

Pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CDKs) and dihydrofolate reductase.[10][11] They can also induce apoptosis (programmed cell death) and cause cell cycle arrest.[9]

Given the structural features of this compound and the known mechanisms of related compounds, a plausible proposed mechanism of action is the inhibition of a critical protein kinase involved in a cancer-related signaling pathway.

Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Target_Compound 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Target_Compound->Signaling_Proteins Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic activity of a test compound against a panel of cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the antitumor activity of a test compound in a subcutaneous xenograft mouse model.[13]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Conclusion

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking, a comparative analysis of structurally related pyrimidine derivatives suggests that this compound holds significant potential as a novel therapeutic agent, particularly in the field of oncology. The pyrimidine-4-carboxylic acid scaffold is a well-established pharmacophore, and the unique combination of a 5-bromo and a 2-cyclopropyl substituent may confer advantageous properties, including enhanced potency, selectivity, and pharmacokinetic profile.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this promising molecule. Future in vitro cytotoxicity screening against a diverse panel of cancer cell lines, followed by in vivo efficacy studies in relevant animal models, will be crucial to definitively determine the therapeutic potential of this compound and to validate the hypotheses presented in this analysis.

References

  • ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Bednarczyk-Cwynar, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • ResearchGate. (n.d.). (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives.... Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo antitumor efficacy. (a) The tumor growth curves after.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the pyrimidine derivatives. Retrieved from [Link]

  • Zahan, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed.
  • Kumar, A., et al. (2015). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines.
  • Kim, D., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed.
  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI.
  • Chen, Y., et al. (2022). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.
  • Di Cocco, M. E., et al. (2021).
  • Al-Abdullah, E. S. (2011).
  • Li, Z., et al. (2025). An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. PubMed.
  • Ghorab, M. M., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid Analogs as Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a promising scaffold for the development of potent inhibitors against dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in de novo pyrimidine biosynthesis, making it a critical target for therapeutic intervention in cancer and autoimmune diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analog performance supported by experimental data and protocols.

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a critical source of these essential building blocks. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] Inhibition of DHODH leads to pyrimidine depletion, subsequently causing cell cycle arrest and apoptosis in these rapidly dividing cells.[4] This makes DHODH a highly attractive target for the development of novel anticancer therapeutics.

The this compound scaffold has emerged as a promising starting point for the design of potent and selective DHODH inhibitors. Its rigid pyrimidine core, coupled with the lipophilic cyclopropyl group and the essential carboxylic acid moiety, provides a solid foundation for molecular interactions within the DHODH active site.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound features several key pharmacophoric elements that are crucial for its inhibitory activity against DHODH. X-ray crystallography studies of DHODH in complex with various inhibitors have revealed a well-defined binding pocket.[5][6][7]

The pyrimidine core serves as the central scaffold, positioning the other functional groups for optimal interaction with the enzyme. The 4-carboxylic acid is arguably the most critical group, forming a salt bridge with a conserved arginine residue (Arg136 in human DHODH) in the active site.[6] The 2-cyclopropyl group occupies a hydrophobic pocket, contributing to the overall binding affinity. The 5-bromo substituent also resides in a hydrophobic region and its size and electronics can be modulated to fine-tune potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

Modifications at the 5-Position: Balancing Potency and Selectivity

The 5-position of the pyrimidine ring offers a prime location for modification to enhance potency and modulate physicochemical properties.

  • Halogen Series: Substitution with different halogens can influence both the steric and electronic properties of the molecule. Generally, increasing the size of the halogen (F < Cl < Br < I) can lead to improved van der Waals interactions within the hydrophobic pocket, potentially increasing potency. However, excessively large substituents may introduce steric hindrance, leading to a decrease in activity.

  • Aryl and Heteroaryl Groups: The introduction of small, flat aromatic or heteroaromatic rings at the 5-position can lead to beneficial π-π stacking interactions with aromatic residues in the active site, such as phenylalanine. The electronic nature of these rings (electron-donating vs. electron-withdrawing) can also impact binding affinity.

  • Alkyl Chains: Small, linear, or branched alkyl chains can further probe the hydrophobic pocket. However, bulky alkyl groups are generally not well-tolerated, suggesting a defined size limit for this pocket.

The Indispensable 4-Carboxylic Acid and its Bioisosteres

The carboxylic acid at the 4-position is a cornerstone of the pharmacophore, anchoring the inhibitor within the active site through a strong ionic interaction with a key arginine residue.

  • Esterification: Conversion of the carboxylic acid to its corresponding ester results in a significant loss of activity in enzymatic assays. However, these esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

  • Bioisosteric Replacements: While the carboxylate is highly effective, it can contribute to poor oral bioavailability and potential metabolic liabilities. Replacing it with bioisosteres such as tetrazoles or acylsulfonamides can maintain the necessary acidic proton for the key ionic interaction while potentially improving pharmacokinetic properties. The success of such replacements is highly context-dependent and requires careful optimization.

Exploring the 2-Position: The Role of the Cyclopropyl Group

The 2-cyclopropyl group is a favorable substituent due to its lipophilic nature and rigid conformation, which fits well into a hydrophobic pocket of the DHODH active site.

  • Alternative Alkyl and Cycloalkyl Groups: Replacing the cyclopropyl ring with other small alkyl or cycloalkyl groups (e.g., ethyl, cyclobutyl) can help to probe the size and shape of the hydrophobic pocket. Structure-activity relationship studies on related inhibitors have shown that the cyclopropyl group often provides an optimal balance of lipophilicity and conformational rigidity for potent inhibition.

  • Aromatic Substituents: While less common for this specific scaffold, the introduction of small aromatic rings at the 2-position could be explored, though this may alter the binding mode and require significant re-optimization of other parts of the molecule.

Comparative Performance of Key Analogs

To illustrate the SAR principles discussed, the following table summarizes the hypothetical inhibitory activities of representative analogs based on extrapolated data from related chemical series. The IC50 values represent the concentration of the compound required to inhibit 50% of the DHODH enzyme activity.

Compound ID R1 (5-Position) R2 (4-Position) R3 (2-Position) Hypothetical hDHODH IC50 (nM) Rationale for Activity
LEAD-01 -Br-COOHCyclopropyl50Parent compound with a good balance of features.
ANA-01 -Cl-COOHCyclopropyl75Smaller halogen leads to slightly weaker hydrophobic interactions.
ANA-02 -I-COOHCyclopropyl30Larger halogen enhances van der Waals contacts.
ANA-03 -Phenyl-COOHCyclopropyl20Potential for favorable π-π stacking interactions.
ANA-04 -Br-COOCH3Cyclopropyl>1000Esterification of the essential carboxylic acid abolishes direct enzyme inhibition.
ANA-05 -Br-TetrazoleCyclopropyl60Bioisosteric replacement maintains the key acidic proton for binding.
ANA-06 -Br-COOHEthyl150Less optimal fit in the hydrophobic pocket compared to the cyclopropyl group.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

DHODH Enzymatic Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH (hDHODH)

  • L-dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone (Coenzyme Q analog)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

  • Add 178 µL of hDHODH enzyme solution (final concentration ~5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Prepare a reaction mix containing DHO, DCIP, and Decylubiquinone in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations: 200 µM DHO, 120 µM DCIP, 50 µM Decylubiquinone).

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Molecular Interactions and Workflows

DHODH Inhibition and Downstream Cellular Effects

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action cluster_cellular_effects Cellular Consequences Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DHODH_target UTP_CTP UTP, CTP UMP->UTP_CTP Kinases DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA Required for Inhibitor 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid analog Inhibitor->DHODH_target Proliferation Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Arrest leads to

Caption: Inhibition of DHODH by the pyrimidine analogs blocks the synthesis of orotate, leading to pyrimidine depletion and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for SAR Studies

SAR_Workflow Start Design Analogs of 5-Bromo-2-cyclopropylpyrimidine -4-carboxylic acid Synthesis Chemical Synthesis & Purification Start->Synthesis Enzyme_Assay DHODH Inhibition Assay (Determine IC50) Synthesis->Enzyme_Assay Cell_Assay Cell Proliferation Assay (Determine GI50) Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel DHODH inhibitors to establish structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold represents a validated and promising starting point for the development of novel DHODH inhibitors. The key SAR takeaways are the essential nature of the 4-carboxylic acid for binding to Arg136, the role of the 2-cyclopropyl group in occupying a hydrophobic pocket, and the tunability of the 5-position to optimize potency and selectivity.

Future research in this area should focus on a systematic exploration of substitutions at the 5-position to further enhance potency against DHODH. Additionally, the investigation of carboxylic acid bioisosteres is warranted to improve the pharmacokinetic profiles of these compounds, potentially leading to the development of orally bioavailable drug candidates. Advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and free energy perturbation (FEP) calculations, can be employed to guide the design of next-generation analogs with improved efficacy and drug-like properties.

References

  • Liu, S., Neidhardt, E. A., Grossman, T. H., Ocain, T., & Clardy, J. (2000).
  • Baumgartner, R., Walloschek, M., Kralik, M., Gotschlich, A., Tasler, S., Mies, J., & Leban, J. (2006). Dual binding mode of a novel series of DHODH inhibitors. Journal of medicinal chemistry, 49(4), 1239–1247.
  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(12), 5162–5186.
  • BenchChem. (2025). Independent Verification of DHODH-IN-11's Weak Inhibition: A Comparative Guide to Potent Alternatives.
  • BenchChem. (2025). Developing Cellular and Enzymatic Assays with DHODH-IN-11: Application Notes and Protocols.
  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Xie, F., Zhao, H., Zhao, L., Lou, L., & Hu, Y. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & medicinal chemistry letters, 19(1), 275–278.
  • Chen, C. T., Hsieh, M. T., Wu, C. C., & Sun, C. M. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 54(9), 3244–3255.
  • Zhu, W., Zhang, Y., Li, Y., Wang, M., & Zhang, J. (2010). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS journal, 277(16), 3386–3395.
  • Davies, R. J., & Vinter, J. G. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical pharmacology, 37(10), 2021–2029.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
  • Vonderach, M., Varghese, R., Torka, R., Warnke, S., Kienle, E., Kuntz, L., ... & Bracher, F. (2020). De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer.

Sources

A Comparative Analysis of Synthetic Routes for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of innovative therapeutic agents. Its rigid pyrimidine core, coupled with the lipophilic cyclopropyl group and the reactive handles of the carboxylic acid and bromine atom, makes it an attractive scaffold for targeting a range of biological entities, including protein kinases. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering insights into the rationale behind methodological choices and providing detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Comparative Overview of Synthetic Strategies

Two principal synthetic routes to this compound have been identified and are critically evaluated here:

  • Route 1: The Classical Condensation Approach - This traditional method involves the cyclocondensation of cyclopropylamidine with mucobromic acid.

  • Route 2: The Modern One-Pot Approach - A more recent strategy utilizes the reaction of 2-bromomalonaldehyde with cyclopropylamidine.

The following sections will delve into the specifics of each route, including the synthesis of key precursors, and provide a head-to-head comparison of their respective advantages and disadvantages.

Route 1: The Classical Condensation Approach via Mucobromic Acid

This route is a well-established method for the synthesis of pyrimidines. The core of this strategy is the reaction of an amidine with a 1,4-dicarbonyl compound, in this case, mucobromic acid, which serves as a synthon for 2-bromo-3-oxopropanoic acid.

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. The amidine, acting as a dinucleophile, attacks the carbonyl groups of the mucobromic acid derivative, leading to the formation of the pyrimidine ring. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the amidine hydrochloride and to facilitate the condensation reaction.

Visualizing the Pathway

Route_1 cluster_0 Precursor Synthesis cluster_1 Main Reaction Cyclopropyl_Cyanide Cyclopropyl Cyanide Cyclopropylamidine_HCl Cyclopropylamidine Hydrochloride Cyclopropyl_Cyanide->Cyclopropylamidine_HCl  Pinner Reaction  (EtOH, HCl) Target_Molecule_1 5-Bromo-2-cyclopropylpyrimidine- 4-carboxylic acid Cyclopropylamidine_HCl->Target_Molecule_1  NaOEt, EtOH  50°C Mucobromic_Acid Mucobromic Acid Mucobromic_Acid->Target_Molecule_1

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Part 1A: Synthesis of Cyclopropylamidine Hydrochloride (Pinner Reaction)

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous ethanol (150 mL) and cyclopropyl cyanide (20 g, 0.3 mol).

  • Reaction: The solution is cooled to 0 °C in an ice bath, and dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, ensuring the reaction mixture remains saturated. The flask is then sealed and stored at 4 °C for 48 hours.

  • Ammonolysis: The reaction mixture, containing the formed Pinner salt, is transferred to a solution of ammonia in ethanol (20% w/v, 200 mL) at 0 °C. The mixture is stirred for 4 hours at room temperature.

  • Work-up: The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield cyclopropylamidine hydrochloride as a white solid.

Part 1B: Synthesis of this compound

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, sodium metal (3.6 g, 0.155 mol) is carefully added in portions to anhydrous ethanol (60 mL).

  • Reaction Initiation: A portion of the freshly prepared sodium ethoxide solution (35 mL) is added to a stirred suspension of cyclopropylamidine hydrochloride (9.8 g, 0.097 mol) in anhydrous ethanol (50 mL).

  • Condensation: The mixture is warmed to 50 °C. A solution of mucobromic acid (10 g, 0.039 mol) in anhydrous ethanol (40 mL) is then added dropwise at a rate that maintains a steady temperature. Following the addition, the remaining sodium ethoxide solution (25 mL) is added.

  • Work-up and Purification: After cooling to room temperature, the mixture is filtered. The filtrate is evaporated to dryness. The residue is vigorously stirred with 2 M hydrochloric acid (25 mL). The resulting brown precipitate is filtered, washed with cold water, and freeze-dried to afford this compound.

Route 2: The Modern One-Pot Approach via 2-Bromomalonaldehyde

This more recent approach, often found in patent literature, offers a potentially more streamlined synthesis. It relies on the one-pot condensation of 2-bromomalonaldehyde with cyclopropylamidine.

Mechanistic Rationale

Similar to Route 1, this reaction is a cyclocondensation. 2-Bromomalonaldehyde provides the three-carbon backbone, and the amidine closes the ring. The use of a protic acid as a solvent and catalyst facilitates the reaction, which typically proceeds at elevated temperatures. This method avoids the use of strong bases like sodium ethoxide.

Visualizing the Pathway

Route_2 cluster_2 Precursor Synthesis cluster_3 Main Reaction Starting_Material_2 1,1,3,3-Tetramethoxypropane 2-Bromomalonaldehyde 2-Bromomalonaldehyde Starting_Material_2->2-Bromomalonaldehyde  HCl, H₂O  then Br₂, CCl₄ Target_Molecule_2 5-Bromo-2-cyclopropylpyrimidine- 4-carboxylic acid 2-Bromomalonaldehyde->Target_Molecule_2  Acetic Acid  80-100°C Cyclopropylamidine_HCl_2 Cyclopropylamidine Hydrochloride Cyclopropylamidine_HCl_2->Target_Molecule_2

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Part 2A: Synthesis of 2-Bromomalonaldehyde [1]

  • Hydrolysis: In a round-bottom flask, 1,1,3,3-tetramethoxypropane (82.1 g, 0.5 mol), water (100 mL), and concentrated hydrochloric acid (3 mL) are stirred at 25-30 °C until the solution becomes clear.[1]

  • Bromination: The solution is cooled to 0 °C. A solution of bromine (80 g, 0.5 mol) in carbon tetrachloride (250 mL) is added dropwise, maintaining the temperature below 10 °C.[1]

  • Reaction Completion: The mixture is stirred at room temperature for 4 hours.[1]

  • Work-up: The solvent is removed by evaporation under reduced pressure. Cold water is added to the residue to precipitate the product. The solid is filtered, washed with cold ethanol, and dried to yield 2-bromomalonaldehyde as a pale yellow solid.[1]

Part 2B: Synthesis of this compound

  • Setup: In a round-bottom flask, 2-bromomalonaldehyde (15.1 g, 0.1 mol) is dissolved in glacial acetic acid (150 mL).

  • Reaction: The solution is heated to 80 °C. A solution of cyclopropylamidine hydrochloride (12.1 g, 0.1 mol) in glacial acetic acid (50 mL) is added dropwise over 30 minutes.

  • Completion: The reaction mixture is then heated to 100 °C and maintained at this temperature for 4-6 hours, with reaction progress monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is treated with cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Comparative Analysis: Route 1 vs. Route 2

FeatureRoute 1: Classical CondensationRoute 2: Modern One-Pot
Number of Steps Two steps from cyclopropylamidine and mucobromic acid.One step from cyclopropylamidine and 2-bromomalonaldehyde.
Starting Materials Mucobromic acid is commercially available. Cyclopropylamidine needs to be synthesized.2-Bromomalonaldehyde needs to be synthesized. Cyclopropylamidine needs to be synthesized.
Reagents & Conditions Requires a strong base (sodium ethoxide) and anhydrous conditions.Uses a protic acid (acetic acid) as a solvent and catalyst; less stringent conditions.
Reported Yields Yields for analogous reactions are often moderate (e.g., ~42% for the 2-methyl analog).The patent for the general method suggests high yields, though this may vary with the specific amidine.
Scalability The use of sodium metal and the multi-step nature may pose challenges for large-scale synthesis.The one-pot nature and simpler reagents make it potentially more amenable to scale-up.
Safety & Handling Involves the use of highly reactive sodium metal.Bromine used in the precursor synthesis is hazardous. Acetic acid at high temperatures is corrosive.
Purification Involves filtration and acid-base work-up. Freeze-drying is recommended.Involves removal of solvent and precipitation/recrystallization.

Conclusion and Recommendations

Both routes present viable pathways to this compound.

Route 1 represents a more traditional, yet reliable, method. While it involves the use of a strong base and requires careful handling of sodium metal, the procedures are well-documented for analogous compounds. This route may be preferable for researchers who have experience with classical heterocyclic synthesis and require a well-established, albeit potentially lower-yielding, method.

Route 2 , on the other hand, offers a more modern and potentially more efficient one-pot synthesis. The avoidance of strong, moisture-sensitive bases and the streamlined procedure make it an attractive option, particularly for larger-scale production. However, the synthesis of the 2-bromomalonaldehyde precursor requires careful handling of bromine.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the laboratory. For rapid access to the target compound on a smaller scale, and with a tolerance for a potentially multi-step precursor synthesis, Route 2 appears to be the more advantageous approach. For those prioritizing a more classical and thoroughly documented (by analogy) methodology, Route 1 remains a solid choice. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific setup before committing to a larger-scale synthesis.

References

Sources

A Researcher's Guide to Validating Cellular Target Engagement for 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental evidence. A critical milestone in this journey is the confirmation of target engagement—demonstrating that the compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive framework for validating the cellular target engagement of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid , a novel compound with a pyrimidine-4-carboxylic acid scaffold.

While the definitive cellular target of this specific molecule is yet to be fully elucidated in published literature, its structural similarity to known inhibitors points towards a compelling putative target: Dihydroorotate Dehydrogenase (DHODH) . DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA.[1][2] Its inhibition can arrest cell proliferation, making it an attractive target for anti-inflammatory and anti-cancer therapies.[3] This guide will therefore focus on methodologies to test the hypothesis that this compound engages DHODH in cellular models.

The Hypothesized Mechanism: Inhibition of Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process. DHODH catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate.[4] By inhibiting DHODH, a small molecule can deplete the cell's pyrimidine pool, thereby hindering the synthesis of nucleotides required for DNA and RNA production and ultimately suppressing cell proliferation.[1]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Proposed Site of Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Inhibitor 5-Bromo-2-cyclopropyl- pyrimidine-4-carboxylic acid Inhibitor->Orotate Inhibition

Figure 1: Hypothesized inhibition of the de novo pyrimidine biosynthesis pathway by this compound targeting DHODH.

A Comparative Guide to Target Engagement Methodologies

Confirming that a compound binds its target in a cellular context is paramount.[5] Several powerful techniques can be employed, each with its own set of principles, advantages, and limitations. Here, we compare three state-of-the-art methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Chemoproteomics (Kinobeads Profiling).

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementChemoproteomics (e.g., Kinobeads)
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[6]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[7][8]Competitive binding between the test compound and immobilized broad-spectrum inhibitors for a class of proteins (e.g., kinases).[9][10]
Cellular Context Intact cells, cell lysates, or tissue samples.[11]Live cells.[2]Cell lysates or live cells.[9]
Compound Modification Not required.Not required.Not required.
Target Modification Not required (relies on endogenous protein).Requires genetic fusion of the target protein with NanoLuc® luciferase.[8]Not required (relies on endogenous proteins).
Primary Readout Quantification of soluble protein post-heat treatment (e.g., Western Blot, Mass Spectrometry).[12]BRET ratio (light emission at two wavelengths).[13]Mass spectrometry-based quantification of proteins that bind to the affinity matrix.[14]
Key Outputs Target engagement confirmation, apparent affinity (ITDRF-CETSA).[12]Target occupancy, compound affinity, residence time, and cell permeability.[1][7]Target identification, selectivity profiling across a protein family.[9][10]
Advantages Label-free for both compound and target; applicable to endogenous proteins.[11]Real-time, quantitative measurements in live cells; provides kinetic data.[1]Unbiased, proteome-wide view of on- and off-target interactions.[9]
Limitations Not all proteins exhibit a significant thermal shift; lower throughput for Western Blot-based detection.[15]Requires genetic engineering of cells; dependent on the availability of a suitable fluorescent tracer.[8]Primarily applicable to specific protein families for which affinity matrices exist; indirect measurement of engagement.[10]

Experimental Workflows and Protocols

The following sections provide detailed workflows and step-by-step protocols for each methodology, designed to validate the engagement of this compound with DHODH.

Cellular Thermal Shift Assay (CETSA®)

CETSA is an ideal first-line approach as it is label-free and directly assesses engagement with the endogenous target protein.[11] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[6]

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection A Culture cells (e.g., HEK293T, AML cell line) B Treat cells with compound or Vehicle (DMSO) A->B C Aliquot cell suspension B->C D Heat at various temperatures (e.g., 40-70°C) C->D E Cell Lysis (Freeze-thaw cycles) D->E F Separate soluble fraction (Ultracentrifugation) E->F G Collect supernatant (Soluble proteins) F->G H Quantify DHODH (Western Blot or MS) G->H

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T or an AML cell line like MOLM-13) to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[16]

  • Cell Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction containing non-denatured proteins from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]

  • Detection and Analysis:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble DHODH in each sample using Western blotting with a specific anti-DHODH antibody.

    • Plot the band intensity against temperature for both vehicle- and compound-treated samples to generate a melt curve. A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and engagement.

NanoBRET™ Target Engagement Assay

This live-cell assay provides quantitative data on compound affinity and target occupancy.[7][8] It relies on energy transfer from a NanoLuc® luciferase-tagged DHODH to a cell-permeable fluorescent tracer that binds to the same target.

NanoBRET_Workflow cluster_transfection 1. Cell Preparation cluster_treatment 2. Compound Addition cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Transfect cells with DHODH-NanoLuc® fusion vector B Plate cells in a white 96-well plate A->B C Add serial dilutions of test compound B->C D Add fluorescent tracer C->D E Add Nano-Glo® Substrate and Extracellular Inhibitor D->E F Measure luminescence at two wavelengths (Donor & Acceptor) E->F G Calculate BRET ratio F->G H Plot ratio vs. compound concentration to determine IC50 G->H

Figure 3: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a vector expressing human DHODH fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and plate them in a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in assay medium.

    • Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

    • Add the fluorescent tracer (a known DHODH ligand conjugated to a fluorophore, specific to the NanoBRET™ system) to all wells at its predetermined optimal concentration.

  • Signal Detection:

    • Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.[1]

    • Immediately measure the luminescence signal at two wavelengths (e.g., 460nm for the donor and >600nm for the acceptor) using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency in displacing the tracer in live cells.

Chemoproteomics Profiling

This mass spectrometry-based approach provides an unbiased view of a compound's selectivity by assessing its ability to compete with a broad-spectrum affinity probe for binding to a whole family of endogenous proteins.[9][10] While "Kinobeads" are specific to kinases, the principle can be applied to other target classes if suitable affinity reagents are available. For a novel compound class, a custom affinity resin might be required, or a differential proteomics approach could be employed.

Chemo_Workflow cluster_lysis 1. Lysate Preparation cluster_competition 2. Competitive Binding cluster_enrichment 3. Affinity Enrichment cluster_ms 4. MS Analysis A Prepare cell lysate B Incubate lysate with compound dilutions A->B C Add affinity resin (e.g., Kinobeads) B->C D Incubate and wash beads C->D E Elute bound proteins D->E F Protein digestion (e.g., Trypsin) E->F G LC-MS/MS analysis F->G H Protein identification and quantification G->H

Figure 4: General workflow for a competitive chemoproteomics experiment.

Detailed Protocol:

  • Lysate Preparation and Competition:

    • Prepare a native cell lysate from the chosen cell line, ensuring protein integrity.

    • Incubate aliquots of the lysate with increasing concentrations of this compound for 1 hour.

  • Affinity Enrichment:

    • Add an appropriate affinity resin to the lysates. For a non-kinase target like DHODH, a custom resin functionalized with a broad-spectrum pyrimidine-binding ligand would be necessary.

    • Incubate to allow proteins to bind to the resin.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified protein, plot its abundance against the concentration of the free compound. A dose-dependent decrease in the amount of a protein pulled down by the beads indicates that the compound is engaging that target. This allows for the simultaneous assessment of on-target (DHODH) and potential off-target interactions.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in drug discovery. Based on its chemical structure, DHODH represents a compelling, albeit hypothesized, target. This guide provides a comparative overview and detailed protocols for three robust methodologies—CETSA®, NanoBRET™, and Chemoproteomics—that can be employed to rigorously test this hypothesis. By selecting the appropriate method, or a combination thereof, researchers can confidently determine if and how this compound engages its target in a physiologically relevant setting, paving the way for further preclinical development.

References

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinase inhibitors enables the assessment of inhibitor potency and selectivity. Nature Biotechnology, 29(3), 255-265.

  • Robers, M. R., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET. Nature Communications, 6, 10091.

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell Chemical Biology, 25(2), 257-268.e6.

  • Löffler, M., et al. (1997). Dihydroorotat-Dehydrogenase: A new story of an old enzyme. Molecular and Cellular Biochemistry, 174(1-2), 115-119.

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15.

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay. Promega Website.

  • Santa Cruz Biotechnology, Inc. (n.d.). DHODH Inhibitors. SCBT Website.

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology Website.

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Madak, J. T., et al. (2019). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 23(12), 1015-1027.

  • Yao, H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125.

  • Chem-Impex International. (n.d.). Pyrimidine-4-carboxylic acid. Chem-Impex Website.

  • Al-Ali, H., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 6(11), e1823.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.

  • Médard, J., et al. (2015). Kinobeads and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 14(3), 1574-1586.

  • Golkowski, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI Publications.

  • Reinhard, F. B. M., et al. (2015). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 7(3), 161-184.

  • Schooler, A. P., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 575-587.

  • Henderson, M. J., et al. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv.

Sources

Head-to-head comparison of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel therapeutic agent against an established standard-of-care is fundamental to advancing clinical practice and ensuring patient benefit. This guide provides a head-to-head preclinical comparison of a novel investigational compound, BCP-001 (derived from a 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid scaffold), with the established standard-of-care drug, Ibrutinib.

The comparison focuses on the shared therapeutic target, Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in the treatment of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL). Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor that has revolutionized the treatment of CLL.

This document outlines the experimental framework for a direct comparison of the biochemical potency, cellular activity, and preclinical efficacy of BCP-001 against Ibrutinib. The methodologies are designed to provide a robust, data-driven assessment of the investigational compound's potential as a future therapeutic.

Mechanistic Framework: BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling. Upon B-cell receptor (BCR) activation by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. This cascade promotes B-cell proliferation, survival, and adhesion.

Both the investigational compound BCP-001 and the standard-of-care Ibrutinib are designed to inhibit the kinase activity of BTK, thereby blocking this entire downstream signaling cascade. The diagram below illustrates the targeted mechanism of action.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PKC PKCβ PLCg2->PKC NFkB_NFAT NF-κB / NFAT PKC->NFkB_NFAT Transcription Gene Transcription NFkB_NFAT->Transcription Proliferation B-Cell Proliferation, Survival, Adhesion Transcription->Proliferation BCP001 BCP-001 (Investigational) BCP001->BTK Inhibition Ibrutinib Ibrutinib (Standard-of-Care) Ibrutinib->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Caption: Targeted inhibition of the BTK signaling pathway by BCP-001 and Ibrutinib.

Head-to-Head Experimental Workflow

A multi-tiered approach is essential for a comprehensive comparison. The workflow begins with biochemical assays to determine direct enzyme inhibition, progresses to cell-based assays to assess activity in a biological context, and culminates in in vivo models to evaluate efficacy and pharmacokinetics.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment biochem Biochemical Assay (IC50 vs. BTK) cell_potency Cellular Potency Assay (GI50 in CLL cells) biochem->cell_potency target_eng Target Engagement Assay (pBTK Western Blot) cell_potency->target_eng pk Pharmacokinetics (Mouse PK) target_eng->pk efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) pk->efficacy start Compound Synthesis (BCP-001) start->biochem

Caption: Preclinical workflow for comparing BCP-001 and Ibrutinib.

Comparative Data Summary

The following table summarizes the key parameters for evaluating BCP-001 against Ibrutinib. Data for Ibrutinib are derived from published literature, while data for BCP-001 are presented as hypothetical outcomes from the described experimental protocols.

ParameterAssay TypeBCP-001 (Hypothetical Data)Ibrutinib (Published Data)
Biochemical Potency BTK Enzymatic AssayIC50: 0.7 nM IC50: 0.5 nM
Cellular Potency TMD8 Cell ViabilityGI50: 10 nM GI50: 8 nM
Target Engagement pBTK Inhibition (TMD8 cells)IC50: 12 nM IC50: 11 nM
In Vivo Efficacy TMD8 Xenograft ModelTumor Growth Inhibition: 85% at 10 mg/kg, dailyTumor Growth Inhibition: >90% at 10 mg/kg, daily

Detailed Experimental Protocols

Protocol: BTK Biochemical Potency Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the BTK enzyme. The kinase activity is quantified by measuring the amount of ATP consumed, typically using a luminescence-based system like the Kinase-Glo® assay.

Materials:

  • Recombinant human BTK enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • BCP-001 and Ibrutinib (10 mM stocks in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Create a 10-point serial dilution series for BCP-001 and Ibrutinib in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.

  • Enzyme/Substrate Mix: Prepare a solution containing the BTK enzyme and the poly-Glu,Tyr substrate in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds (or DMSO for controls) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km for BTK.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Proliferation Assay (GI50 Determination)

This protocol measures the effect of the inhibitors on the proliferation of a CLL-relevant cell line.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells. The GI50 is the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.

Materials:

  • TMD8 (or other relevant CLL) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • BCP-001 and Ibrutinib (10 mM stocks in DMSO)

  • 96-well clear-bottom white assay plates

Procedure:

  • Cell Plating: Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of BCP-001 or Ibrutinib to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for an additional 72 hours.

  • Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.

Conclusion and Future Directions

This guide outlines a rigorous, side-by-side preclinical evaluation of the novel BTK inhibitor BCP-001 against the standard-of-care, Ibrutinib. The hypothetical data suggest that BCP-001 demonstrates comparable biochemical and cellular potency to Ibrutinib, warranting further investigation.

Key next steps in the drug development process would include:

  • Kinome Profiling: To assess the selectivity of BCP-001 against a broad panel of kinases and identify potential off-target effects.

  • ADME/Tox Studies: A full profiling of absorption, distribution, metabolism, excretion, and toxicity to determine the compound's drug-like properties and safety profile.

  • Investigation of Resistance Mechanisms: Evaluating the activity of BCP-001 against known Ibrutinib-resistance mutations in the BTK gene.

By following this structured, data-driven comparison, researchers can effectively benchmark novel therapeutic candidates against established standards, ensuring that only the most promising compounds advance toward clinical development.

References

  • Title: The role of Bruton's tyrosine kinase in B-cell development and function: a genetic perspective Source: Immunological Reviews URL: [Link]

  • Title: Ibrutinib (PCI-32765), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a promising therapeutic for B-cell malignancies Source: The Oncologist URL: [Link]

  • Title: Targeting B cell receptor signaling in B cell malignancies Source: Blood URL: [Link]

  • Title: The Bruton's tyrosine kinase inhibitor PCI-32765 thwarts chronic lymphocytic leukemia cell survival and tissue homing in vitro and in vivo Source: Blood URL: [Link]

  • Title: Characterization of a new orally available selective BTK inhibitor for B-cell malignancies Source: Oncotarget URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor Source: Journal of Hematology & Oncology URL: [Link]

A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Analysis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. For key intermediates like 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a building block in the synthesis of various biologically active compounds, ensuring consistent outcomes across different laboratories is paramount. This guide provides an in-depth analysis of the potential sources of variability in the synthesis and characterization of this compound and offers actionable strategies to enhance reproducibility.

The Challenge of Reproducibility in Complex Syntheses

While organic chemistry is often considered a highly reproducible science, subtle variations in experimental conditions can lead to significant deviations in yield, purity, and even the identity of the final product.[1][2] Factors such as reagent purity, solvent quality, reaction temperature, and even the stirring rate can influence the course of a reaction.[3] The journal Organic Syntheses, for instance, has a long-standing tradition of independently checking and verifying submitted procedures to ensure their reliability, a testament to the importance of meticulous protocol validation.[2][4]

This guide will dissect the synthetic and analytical processes for this compound, highlighting critical control points to ensure that your results are robust and reproducible.

Synthesis of this compound: A Pathway to Consistency

A representative synthetic workflow, based on similar pyrimidine syntheses, is outlined below.[10]

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Purification A Cyclopropylamidine C Crude Pyrimidine Intermediate A->C Base (e.g., NaOEt) Ethanol B Mucobromic Acid (or derivative) B->C D 5-Bromo-2-cyclopropylpyrimidine-4-carboxylate ester C->D Esterification (if necessary) E This compound D->E Aqueous Base (e.g., NaOH) then Acidification F Final Product E->F Recrystallization or Chromatography

Caption: A plausible synthetic workflow for this compound.

Critical Parameters in the Synthetic Protocol

To ensure reproducibility, meticulous attention must be paid to the following experimental variables:

Parameter Potential for Variability Best Practices for Reproducibility
Reagent Quality Purity of starting materials (cyclopropylamidine and mucobromic acid derivative) can vary between suppliers and batches. The presence of impurities can lead to side reactions and lower yields.Use reagents from a reputable supplier with a detailed Certificate of Analysis (CoA). Perform identity and purity checks (e.g., NMR, melting point) on incoming materials.
Base The choice and handling of the base (e.g., sodium ethoxide) are critical. The concentration and age of the base solution can affect its reactivity.Prepare the base solution fresh for each reaction. Titrate the base to determine its exact concentration before use.
Solvent The grade of the solvent (e.g., ethanol) and its water content can influence the reaction rate and solubility of intermediates.Use anhydrous solvents where necessary and store them under an inert atmosphere. Specify the grade of the solvent in the protocol.
Temperature Control Exothermic reactions can lead to temperature spikes, promoting the formation of byproducts. Inconsistent temperature control between labs is a common source of irreproducibility.Use a reliable temperature-controlled reaction setup (e.g., oil bath with a thermocouple). Record the internal reaction temperature throughout the process.
Work-up and Purification The pH of the acidification step, the choice of extraction solvents, and the method of purification (recrystallization vs. chromatography) can all impact the final purity and yield.Clearly define the pH range for acidification. Specify the solvents and the number of extractions. For purification, provide detailed parameters for chromatography (e.g., stationary phase, mobile phase composition) or recrystallization (e.g., solvent system, cooling rate).
Detailed Experimental Protocol (Hypothetical, based on similar syntheses)

The following protocol is a guideline based on the synthesis of similar pyrimidine carboxylic acids and should be optimized and validated.[10]

Step 1: Synthesis of Crude this compound

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add cyclopropylamidine hydrochloride at room temperature.

  • Stir the mixture for 30 minutes to form the free amidine.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of mucobromic acid in anhydrous ethanol, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by pouring it into ice-cold water.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

Rigorous Characterization: The Key to Verifying Reproducibility

Reproducibility is not only about obtaining a consistent yield but also about confirming the identity and purity of the final product. A multi-technique analytical approach is essential.

Recommended Analytical Techniques
Technique Purpose Key Parameters to Standardize
¹H and ¹³C NMR Structural confirmation and identification of impurities.Solvent, internal standard, relaxation delay (for quantitative NMR).
LC-MS Purity assessment and confirmation of molecular weight.Column type, mobile phase composition and gradient, ionization source parameters.
HPLC-UV Quantitative analysis and purity determination.Column type, mobile phase composition, flow rate, UV detection wavelength.
Melting Point Assessment of purity.Heating rate.
Elemental Analysis Confirmation of elemental composition.N/A (performed by specialized labs with standardized methods).
Standardized Protocol for HPLC-UV Purity Analysis

This protocol is based on established methods for the analysis of carboxylic acids.[11][12]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Comparison A Weigh Sample B Dissolve in Diluent A->B C Filter (if necessary) B->C D Inject into HPLC-UV C->D E Inject into LC-MS C->E F Acquire NMR Spectra C->F G Compare Chromatograms (Retention Time, Peak Area) D->G H Compare Mass Spectra (m/z) E->H I Compare NMR Spectra (Chemical Shifts, Integration) F->I

Caption: A standardized workflow for the analytical characterization of this compound.

Inter-Laboratory Comparison: A Hypothetical Case Study

To illustrate the importance of standardized protocols, consider a hypothetical scenario where two laboratories synthesize this compound.

Parameter Lab A Lab B Outcome
Base Preparation Used a 1-week-old solution of sodium ethoxide.Prepared fresh sodium ethoxide solution.Lab A observes a lower yield (45%) compared to Lab B (70%) due to the degradation of the base.
Temperature Control Added mucobromic acid quickly, allowing the temperature to rise to 25 °C.Maintained the reaction temperature at 0-5 °C during the addition.Lab A's product contains a significant amount of an unidentified impurity, as detected by LC-MS.
HPLC Mobile Phase Used 0.1% Trifluoroacetic acid (TFA) in the mobile phase.Used 0.1% Formic acid in the mobile phase.The retention time of the main peak differs by 1.5 minutes between the two labs, initially causing confusion about the product's identity.

This case study highlights how seemingly minor deviations can lead to significant differences in experimental outcomes.

Conclusion and Recommendations

Ensuring the reproducibility of experimental results for this compound requires a holistic approach that encompasses both the synthetic and analytical stages. By implementing the best practices outlined in this guide, researchers can minimize variability and enhance the reliability of their findings.

Key Recommendations:

  • Detailed Protocol Documentation: Every step of the synthesis and analysis should be meticulously documented, including the source and lot number of reagents, instrument parameters, and any observations.

  • Use of High-Purity Reagents: The quality of starting materials is a critical determinant of reaction success.

  • Strict Control of Reaction Conditions: Temperature, stirring rate, and addition times should be carefully controlled and monitored.

  • Standardized Analytical Methods: Employ validated and standardized analytical techniques for product characterization to ensure that data is comparable across different laboratories.

  • Open Communication and Collaboration: When discrepancies arise, open communication between researchers is essential to identify the source of the variability.

By adhering to these principles, the scientific community can build a more robust and reliable foundation for the advancement of drug discovery and development.

References

  • American Chemical Society. (n.d.). Role of the journal Organic Syntheses in promoting reproducibility in organic synthesis. ACS Fall 2023 - Sessions. [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. [Link]

  • Reddit. (2022, April 30). Reproducibility of Synthesis papers. r/chemistry. [Link]

  • Synthical. (2025, September 22). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Reproducibility in Chemical Research. [Link]

  • MOLBASE. (n.d.). This compound|304902-95-2. MOLBASE Encyclopedia. [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]

  • ASH Publications. (2023, November 2). Pyrimidine Starvation Is a Targetable Cancer Vulnerability: Mechanisms of Nucleotide Homeostasis. Blood. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid. [Link]

  • AA Blocks. (n.d.). 304902-95-2 | MFCD11870587 | this compound. [Link]

  • PubMed Central. (n.d.). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. [Link]

  • PMC. (2017, April 27). Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS No. 304902-95-2), a halogenated heterocyclic compound. Our focus is to deliver field-proven insights that extend beyond basic compliance, ensuring that your disposal protocols are robust, scientifically sound, and inherently safe.

Core Hazard Profile & Immediate Safety Protocols

Before initiating any disposal procedure, a complete understanding of the compound's intrinsic hazards is critical. This compound is a reactive chemical intermediate that demands careful handling to mitigate exposure risks.

1.1. GHS Hazard Classification

The compound is classified with several key hazards that dictate handling and personal protective equipment (PPE) requirements.[1] Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer for comprehensive information.[2]

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

1.2. Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form, including for disposal:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][3]

  • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dusts and aerosols.[1][4]

The Primary Disposal Pathway: Controlled Incineration

The molecular structure of this compound—containing both a halogen (bromine) and a carboxylic acid group—precludes simple disposal methods like drain disposal or landfill.[1][5] The authoritative and recommended method of disposal is controlled incineration at a licensed chemical destruction facility.[1]

Causality Behind This Directive:

  • Halogenated Organic Compound: This compound belongs to a class of chemicals that are often subject to stringent environmental regulations.[6][7] Land disposal of halogenated organic compounds is heavily restricted due to their potential to persist in the environment and form toxic leachates.[8][9]

  • Prevention of Harmful Emissions: Incineration must be performed in a specialized facility equipped with flue gas scrubbing technology.[1] During combustion, the bromine atom can form hydrogen bromide (HBr), an acidic and corrosive gas. The scrubber system neutralizes these acidic gases, preventing their release into the atmosphere.[10] Regulations for hazardous waste incinerators mandate high destruction efficiencies (typically >99.99%) and removal of halogenated products.[10][11]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to managing waste streams containing this compound.

3.1. Waste Identification and Segregation

Proper segregation is the most critical step in a compliant waste management program.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Organic Waste."

  • Avoid Co-mingling: Never mix waste containing this compound with non-halogenated organic solvents or aqueous waste streams.[12] Mixing waste streams can create complex, unidentifiable, and expensive disposal challenges.

  • Label Correctly: Label the waste container before adding the first drop of waste. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an accurate estimation of the percentage of each component.[13]

3.2. Managing Solid Waste

This includes unused or expired pure compounds, contaminated spatulas, weigh boats, and contaminated PPE.

  • Container Selection: Collect solid waste in a sturdy, sealable container that is chemically compatible with the compound. A wide-mouth high-density polyethylene (HDPE) pail is a suitable choice.

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize dust generation.

  • Closure: Keep the container tightly sealed at all times except when actively adding waste.[14]

  • Pickup: Once the container is full or reaches your institution's storage time limit, arrange for pickup by your Environmental Health and Safety (EHS) department.[13]

3.3. Managing Liquid Waste

This includes reaction mixtures, solutions, and solvent rinsate from cleaning glassware.

  • Container Selection: Use a designated, chemically compatible (e.g., HDPE or glass) and properly vented solvent waste container.

  • Collection: Collect all liquid waste containing the compound in this container.

  • Secondary Containment: Always store liquid hazardous waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[14]

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion.

3.4. Decontamination and Empty Container Disposal

An "empty" container that once held this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse Protocol:

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, collect all three rinses as hazardous liquid waste. [1][14] This rinsate must be added to your "Halogenated Organic Waste" stream.

  • Container Management: After triple rinsing, the container can be punctured or defaced to prevent reuse and discarded in the regular laboratory glass or plastic recycling, in accordance with institutional policy.[1]

Disposal Methods to Strictly Avoid

Certain disposal practices are unsafe, non-compliant, and environmentally harmful.

  • DO NOT Dispose Down the Drain: As a halogenated organic compound, it must not enter sewer systems.[1] While it is a carboxylic acid, neutralization followed by sewer disposal is not an appropriate method.[15][16] This is because neutralization only addresses the acidity and does not eliminate the environmental hazards associated with the brominated pyrimidine core.

  • DO NOT Dispose in Regular Trash: The compound's toxicity and irritant properties make it unsuitable for landfilling in municipal trash.[1]

  • DO NOT Allow Evaporation: Intentionally evaporating solutions containing this compound in a fume hood is not a compliant disposal method and leads to the uncontrolled release of chemicals into the environment.[14]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management of waste generated from this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition gen Activity Generates Waste (e.g., expired chemical, contaminated labware, solution) is_solid Is waste primarily solid? gen->is_solid Evaluate is_liquid Is waste primarily liquid? is_solid->is_liquid No solid_waste Place in labeled 'Solid Halogenated Waste' container. Keep sealed. is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Place in labeled 'Liquid Halogenated Waste' container. Use secondary containment. Keep sealed. is_liquid->liquid_waste Yes decon Perform Triple Rinse with suitable solvent. is_container->decon Yes ehs_pickup Arrange for pickup by licensed hazardous waste contractor via EHS. solid_waste->ehs_pickup liquid_waste->ehs_pickup collect_rinsate Collect ALL rinsate into 'Liquid Halogenated Waste' container. decon->collect_rinsate container_disposal Deface label. Dispose of container as non-hazardous waste. decon->container_disposal collect_rinsate->liquid_waste

Caption: Disposal workflow for this compound.

References

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • Wastech Controls & Engineering. Laboratory Neutralization. [Link]

  • Scribd. Acidic and Basic Solution Neutralization SOP. [Link]

  • Ryze Chemie. (2024-05-06). How to Neutralize Acid: Effective Ways (2024). [Link]

  • Lab Manager. (2024-12-31). How to Neutralize Chemical Spills. [Link]

  • University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. [Link]

  • California Code of Regulations. Appendix III-A., Article 12. Incineration Requirements of Certain Hazardous Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. [Link]

  • National Center for Biotechnology Information. Regulation Related to Waste Incineration. [Link]

  • MOLBASE. This compound|304902-95-2. [Link]

  • U.S. Environmental Protection Agency. There are two categories of combustion units for solid and liquid hazardous wastes. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020-11-17). Pharmaceutical Waste Management: Significant for Health of Nature and Future Review Article. [Link]

  • LinkedIn. Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Occupational Safety and Health Administration. (1993-04-08). Acetic and Formic Acids in Workplace Atmospheres. [Link]

  • National Center for Biotechnology Information. Management of Waste. Prudent Practices in the Laboratory. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025-09-02). Safety Data Sheet for 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid. [Link]

  • Occupational Safety and Health Administration. Acid and Caustic Solutions. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • PubChem. Aminocyclopyrachlor. National Institutes of Health. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Wyoming. Chemical Process SOP Example. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Google Patents.
  • Stericycle. (2025-05-20). USP 800 & Hazardous Drug Disposal. [Link]

Sources

Navigating the Safe Handling of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, a halogenated pyrimidine derivative, presents a unique set of handling requirements that demand meticulous attention to detail. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity - oral, Category 4)[1].

  • Causes skin irritation (Skin irritation, Category 2)[1].

  • Causes serious eye irritation (Eye irritation, Category 2)[1].

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1].

The presence of the bromine atom and the carboxylic acid functional group necessitates a cautious approach. Brominated organic compounds can be toxic and corrosive, while carboxylic acids can cause skin and eye irritation[2][3]. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation[3][4][5].Protects against eye irritation from dust particles and potential splashes.
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any defects before use and change them immediately if contaminated[4][5]. For larger quantities, consider additional protective clothing[4].Prevents skin irritation upon contact with the solid compound.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust[4][5]. If a fume hood is not available or if dust levels may exceed exposure limits, a NIOSH-approved respirator is necessary[5].Mitigates the risk of respiratory tract irritation from inhaling fine particles.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational protocol is paramount for safe handling. The following workflow provides a procedural guide for working with this compound.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area Designate a well-ventilated work area, preferably a chemical fume hood. gather_materials Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers. weigh Carefully weigh the compound, avoiding dust generation. prep_area->weigh don_ppe Don all required PPE as specified in the table above. dissolve If making a solution, add the solid to the solvent slowly. decontaminate Decontaminate the work surface with an appropriate solvent and then wash with soap and water. dissolve->decontaminate doff_ppe Remove PPE in the correct order to prevent cross-contamination (gloves first). wash_hands Wash hands thoroughly with soap and water.

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Improper disposal of brominated organic compounds can lead to environmental harm[2]. Therefore, a stringent disposal protocol is mandatory.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container[2][5].

  • Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, labeled container for halogenated organic waste[2].

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste[5].

  • Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4]. Do not dispose of it down the drain[4].

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and correct action is critical.

Personal Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1].
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Spill Response Workflow

cluster_spill Spill Response alert Alert personnel in the immediate vicinity. evacuate Evacuate non-essential personnel from the area. ventilate Ensure adequate ventilation. absorb Cover the spill with an inert absorbent material (e.g., sand, vermiculite). collect Carefully collect the absorbed material into a labeled hazardous waste container. decontaminate Decontaminate the spill area.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.